2-Methoxy-L-Phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444688 | |
| Record name | 2-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193546-31-5 | |
| Record name | 2-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
enantioselective synthesis of 2-Methoxy-L-phenylalanine
An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Methoxy-L-phenylalanine
Abstract
This compound, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of advanced pharmaceutical agents and peptidomimetics. Its unique structural properties, conferred by the ortho-methoxy substituent on the phenyl ring, necessitate precise stereochemical control during synthesis to ensure biological efficacy and safety. This technical guide provides an in-depth analysis of the primary methodologies for the . We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of four key strategies: catalytic asymmetric hydrogenation, chiral auxiliary-mediated alkylation, enzymatic resolution, and phase-transfer catalysis. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering field-proven insights and detailed protocols to guide laboratory and scale-up operations.
Introduction: The Strategic Importance of this compound
The demand for enantiomerically pure non-proteinogenic amino acids is driven by their role in modulating the pharmacological properties of peptide-based therapeutics.[1] The incorporation of analogs like this compound can enhance metabolic stability, improve binding affinity, and confer specific conformational constraints on peptide backbones. The ortho-methoxy group, in particular, can influence aromatic stacking interactions and introduce a unique electronic and steric profile compared to its natural counterpart, L-phenylalanine.
However, the synthesis of this and other chiral amino acids presents a significant challenge: controlling the three-dimensional arrangement at the α-carbon.[2] The biological activity of pharmaceuticals is often exclusive to a single enantiomer, making the development of robust, scalable, and efficient enantioselective synthetic routes a paramount objective in drug development.[2] This guide will dissect and compare the leading strategies to achieve this goal.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct pathways. The choice of method is often a balance between desired enantiomeric purity, yield, scalability, cost of reagents, and the available technological infrastructure.
dot graphdot digraph "Synthetic_Strategies_Overview" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Prochiral_Precursor" { label="Prochiral Precursors"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Precursor [label="e.g., Dehydroamino Acid\nGlycine Schiff Base"]; }
subgraph "cluster_Racemic_Mixture" { label="Racemic Precursor"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Racemate [label="rac-2-Methoxy-phenylalanine"]; }
subgraph "cluster_Methods" { label="Enantioselective Methods"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; AsymHydro [label="Catalytic Asymmetric\nHydrogenation"]; Auxiliary [label="Chiral Auxiliary\nAlkylation"]; PTC [label="Phase-Transfer\nCatalysis"]; Enzymatic [label="Enzymatic\nResolution"]; }
subgraph "cluster_Product" { label="Final Product"; node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Product [label="this compound"]; }
Precursor -> AsymHydro; Precursor -> Auxiliary; Precursor -> PTC; Racemate -> Enzymatic;
AsymHydro -> L_Product; Auxiliary -> L_Product; PTC -> L_Product; Enzymatic -> L_Product;
edge [color="#5F6368"]; } } Figure 1: Overview of primary synthetic routes to this compound.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most efficient and industrially favored methods for producing chiral amino acids.[3] This approach involves the hydrogenation of a prochiral enamide or dehydroamino acid precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium, complexed with a chiral phosphine ligand.[3][4]
Mechanistic Rationale and Causality
The success of this method hinges on the ability of the chiral ligand to create a sterically and electronically biased environment around the metal center. This chiral pocket dictates the facial selectivity of the olefin coordination and subsequent hydrogen delivery, leading to the preferential formation of one enantiomer.
The key precursor is typically an N-acyl-α,β-dehydroamino acid ester. The catalyst, for instance, a Rh(I) complex with a chiral bisphosphine ligand like DuPhos or DIPAMP, coordinates to the double bond and the amide carbonyl oxygen of the substrate.[3] This bidentate coordination locks the substrate into a specific conformation, exposing one face of the double bond to hydrogenation.
dot graphdot digraph "Asymmetric_Hydrogenation_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: 2-Methoxybenzaldehyde", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Condensation with\nN-acetylglycine"]; Precursor [label="Prochiral Precursor:\n(Z)-2-acetamido-3-\n(2-methoxyphenyl)acrylic acid"]; Step2 [label="Asymmetric Hydrogenation\n[Rh(I)-Chiral Ligand], H₂"]; Product_Protected [label="N-acetyl-2-methoxy-L-phenylalanine"]; Step3 [label="Deprotection\n(e.g., Acid Hydrolysis)"]; End [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 [label="Azlactone Synthesis"]; Step1 -> Precursor; Precursor -> Step2 [label="Key Enantioselective Step"]; Step2 -> Product_Protected; Product_Protected -> Step3; Step3 -> End; } } Figure 2: General experimental workflow for asymmetric hydrogenation.
Advantages and Limitations
-
Expertise: This method is highly atom-economical, using a small amount of catalyst to generate large quantities of product. Industrial applications, such as the synthesis of L-DOPA, have validated its efficiency and scalability.[3]
-
Trustworthiness: High enantiomeric excesses (e.e.), often exceeding 99%, are achievable. The reaction conditions are typically mild, and the product is obtained in high yield.[4][5]
-
Authoritative Grounding: The choice of ligand is critical. Ligands like the DuPhos family, developed by Burk, are exceptionally effective for a wide range of enamides.[4] However, the synthesis of these ligands can be complex and costly, and catalyst screening is often required to find the optimal conditions for a specific substrate.[3]
Chiral Auxiliary-Mediated Synthesis
This classic strategy employs a recoverable chiral molecule—a chiral auxiliary—to direct a diastereoselective transformation.[6] The auxiliary is covalently attached to the substrate, a prochiral starting material (e.g., a glycine derivative), to form a new compound. The inherent chirality of the auxiliary then shields one face of the molecule, forcing an incoming electrophile (the 2-methoxybenzyl group) to attack from the opposite, less sterically hindered face.
The Evans Oxazolidinone Auxiliary: A Case Study
The oxazolidinones developed by David A. Evans are among the most reliable and widely used chiral auxiliaries.[6][7]
-
Preparation: The auxiliary, derived from a chiral amino alcohol like L-valinol, is first acylated with an acetyl group.
-
Enolate Formation: The N-acetyl imide is deprotonated with a strong base (e.g., LDA or NaHMDS) to form a rigid Z-enolate, which is stabilized by chelation with the lithium cation.
-
Diastereoselective Alkylation: The chiral auxiliary, typically the benzyl or phenyl group on the oxazolidinone, blocks the si-face of the enolate. This forces the electrophile, 2-methoxybenzyl bromide, to approach from the re-face, ensuring high diastereoselectivity.[8]
-
Removal: After the alkylation, the auxiliary is cleaved, typically via hydrolysis with LiOH/H₂O₂, to yield the desired amino acid. The auxiliary can often be recovered and reused.[6]
Advantages and Limitations
-
Expertise: This method offers predictable and high levels of stereocontrol for a wide range of alkylation reactions. It is a robust and well-understood methodology.[8]
-
Trustworthiness: Diastereomeric ratios exceeding 99:1 are common, leading to final products with very high enantiomeric purity.
-
Authoritative Grounding: The major drawback is that this is a stoichiometric approach, requiring the use of the auxiliary in a 1:1 ratio with the substrate. This reduces the overall process efficiency and atom economy compared to catalytic methods. The attachment and removal steps also add to the total number of synthetic operations.[6][7]
Enzymatic Methods
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. For this compound, two enzymatic approaches are particularly relevant: kinetic resolution and engineered transaminases or lyases.
Enzymatic Kinetic Resolution (EKR)
In EKR, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, allowing the two enantiomers to be separated. For example, a lipase can be used to selectively acylate the L-amino acid in a racemic mixture of N-protected 2-methoxyphenylalanine ester. The acylated L-enantiomer can then be separated from the unreacted D-enantiomer by chromatography or extraction, followed by deprotection.
-
Causality: The enzyme's active site is intrinsically chiral, creating a three-dimensional environment that preferentially binds and acts upon one enantiomer over the other.[9]
Asymmetric Synthesis with Engineered Enzymes
More advanced methods involve using engineered enzymes to directly synthesize the desired L-enantiomer from a prochiral precursor. For example, Phenylalanine Ammonia Lyases (PALs) can be engineered to catalyze the addition of ammonia to a cinnamic acid derivative.[10] Similarly, phenylalanine dehydrogenases can be modified to reduce the corresponding α-keto acid (2-methoxy-phenylpyruvic acid) to the L-amino acid with high enantioselectivity.[11]
Advantages and Limitations
-
Expertise: Enzymes operate under mild conditions (aqueous media, room temperature, neutral pH), which minimizes side reactions and decomposition. The selectivity is often perfect (>99% e.e.).[10][11]
-
Trustworthiness: The primary limitation of EKR is that the maximum theoretical yield for the desired enantiomer is 50%. Asymmetric synthesis with engineered enzymes can overcome this, but requires significant investment in protein engineering and development.[9]
Asymmetric Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble and organic-soluble reagents together. In asymmetric PTC, a chiral catalyst is used to ferry one of the reactants across the phase boundary, controlling the stereochemistry of the reaction.
For the synthesis of this compound, this typically involves the alkylation of a glycine Schiff base (e.g., benzophenone imine) with 2-methoxybenzyl bromide under basic aqueous/organic biphasic conditions. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, acts as the phase-transfer catalyst.[12]
-
Mechanistic Rationale: The chiral catalyst forms a tight ion pair with the enolate of the glycine Schiff base. The steric bulk of the catalyst's chiral framework shields one face of the enolate, directing the incoming benzyl bromide to the other face in the organic phase. This leads to the preferential formation of one enantiomer.[2][12]
Comparative Analysis and Data Summary
| Method | Typical Precursor | Key Reagent/Catalyst | Typical e.e. (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Dehydroamino Acid | Rh/Ru-Chiral Phosphine | >95 - 99+ | 90 - 99 | High efficiency, atom economy, scalability.[3] | High cost of catalysts, requires high-pressure equipment. |
| Chiral Auxiliary | Glycine Imide | Evans Oxazolidinone | >99 (d.r.) | 70 - 90 | High predictability, robust, reliable stereocontrol.[6] | Stoichiometric use of auxiliary, lower atom economy. |
| Enzymatic Resolution | Racemic Amino Ester | Lipase, Protease | >99 | <50 (theor.) | Mild conditions, exceptional selectivity, green.[9] | Maximum 50% yield, requires separation of enantiomers. |
| Phase-Transfer Catalysis | Glycine Schiff Base | Chiral Quat. Salt | 90 - 99 | 85 - 98 | Operational simplicity, mild conditions, scalable.[12] | Catalyst loading can be higher than transition metals. |
Detailed Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans Auxiliary
(Based on principles described in Evans, D. A., et al.)[8]
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under N₂, add n-butyllithium (1.05 eq) dropwise. Stir for 15 min. Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature. Quench with saturated NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield the N-propionyloxazolidinone.
-
Enolate Formation & Alkylation: Dissolve the N-propionyloxazolidinone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C. Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes. Add a solution of 2-methoxybenzyl bromide (1.2 eq) in THF. Stir at -78 °C for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow to warm to room temperature and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by silica gel chromatography.
-
Auxiliary Cleavage: Dissolve the purified product in a 3:1 mixture of THF and water (0.1 M). Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir vigorously for 4 hours. Quench with aqueous sodium sulfite. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the N-Boc protected this compound.
Protocol 2: Asymmetric Synthesis via Phase-Transfer Catalysis
(Based on principles described by Lygo and Corey)[12]
-
Setup: To a round-bottom flask equipped with a mechanical stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.01 eq), and toluene (5 mL per mmol of substrate).
-
Reaction: Add 2-methoxybenzyl bromide (1.2 eq) to the mixture. Cool the flask to 0 °C and add a pre-cooled (0 °C) solution of 50% aqueous potassium hydroxide (5 mL per mmol of substrate) via cannula with rapid stirring.
-
Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in THF and treat with 1M HCl at room temperature for 4 hours to hydrolyze the Schiff base and tert-butyl ester. Neutralize the solution and purify the resulting this compound by recrystallization or ion-exchange chromatography.
Conclusion and Future Outlook
The is a well-addressed challenge with several robust and high-yielding methodologies available to the modern chemist. Catalytic asymmetric hydrogenation stands out for its industrial efficiency and atom economy, making it a preferred route for large-scale manufacturing. Chiral auxiliary-based methods, while less atom-economical, offer unparalleled reliability and predictability, making them invaluable for discovery and early-stage development.
The future of this field will likely see a continued rise in the application of biocatalysis. As enzyme engineering techniques become more accessible and powerful, the development of bespoke enzymes capable of synthesizing complex non-proteinogenic amino acids from simple precursors will offer a greener, more efficient, and highly selective alternative to traditional chemical methods. The integration of these advanced biocatalytic steps into scalable manufacturing processes represents the next frontier in chiral amino acid synthesis.
References
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An In-depth Technical Guide to the Biosynthesis of Phenylalanine Derivatives for Protein Engineering
Introduction
The twenty canonical amino acids form the fundamental basis of protein structure and function. However, the expansion of the genetic code to include non-canonical amino acids (ncAAs) has ushered in a new era of protein engineering, enabling the design of proteins with novel chemical and biological properties.[1][2] Phenylalanine derivatives, with their diverse functionalities, are at the forefront of this revolution, offering tools to probe and manipulate biological systems in unprecedented ways.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthesis of phenylalanine derivatives and their incorporation into proteins. We will delve into the native metabolic pathways, explore strategies for producing these valuable compounds, and detail the methodologies for their site-specific integration into polypeptide chains, thereby unlocking a vast potential for therapeutic and biotechnological advancements.[5][6][7]
Part 1: The Foundation - Native Biosynthesis of Phenylalanine
The journey to producing phenylalanine derivatives begins with a thorough understanding of the native biosynthetic pathway of L-phenylalanine. In bacteria, plants, fungi, and some protists, this is accomplished through the shikimate pathway .[8][9] This seven-step metabolic route converts the central metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[10][11]
The key enzymes and reactions of the shikimate pathway are as follows:
-
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroF, AroG, AroH in E. coli) : Catalyzes the condensation of PEP and E4P to form DAHP. This is a critical regulatory point, often subject to feedback inhibition by the aromatic amino acids.[12]
-
3-dehydroquinate (DHQ) synthase : Converts DAHP to DHQ.
-
3-dehydroquinate dehydratase : Catalyzes the dehydration of DHQ to 3-dehydroshikimate.
-
Shikimate dehydrogenase : Reduces 3-dehydroshikimate to shikimate.
-
Shikimate kinase : Phosphorylates shikimate to form shikimate 3-phosphate.
-
5-enolpyruvylshikimate-3-phosphate (EPSP) synthase : Catalyzes the addition of a second PEP molecule to shikimate 3-phosphate to yield EPSP. This enzyme is notably the target of the herbicide glyphosate.[8]
-
Chorismate synthase : Converts EPSP to chorismate.[11]
From chorismate, the pathway branches. For phenylalanine biosynthesis, two primary routes exist: the phenylpyruvate pathway and the arogenate pathway.[13][14][15] In many microorganisms, including E. coli, the phenylpyruvate pathway is predominant.[14] This involves:
-
Chorismate mutase : Converts chorismate to prephenate.
-
Prephenate dehydratase : Converts prephenate to phenylpyruvate.
-
Phenylalanine aminotransferase : Transfers an amino group to phenylpyruvate to yield L-phenylalanine.[16]
The following diagram illustrates the shikimate pathway leading to phenylalanine.
Caption: The Shikimate Pathway for L-Phenylalanine Biosynthesis.
Part 2: Production of Phenylalanine Derivatives
The generation of phenylalanine derivatives for protein engineering can be broadly categorized into in vivo and in vitro methods.
In Vivo Production through Metabolic Engineering
In vivo production leverages the cellular machinery of a host organism, typically Escherichia coli, to synthesize the desired phenylalanine analog.[17] This approach often requires extensive metabolic engineering to divert the flow of intermediates towards the target molecule and to prevent its consumption by native pathways.[12][18][19][20]
Key metabolic engineering strategies include:
-
Overexpression of rate-limiting enzymes: Increasing the expression of key enzymes in the shikimate pathway, such as DAHP synthase and chorismate mutase, can enhance the overall flux towards aromatic amino acids.[12]
-
Alleviation of feedback inhibition: The first enzyme of the shikimate pathway, DAHP synthase, is subject to feedback inhibition by phenylalanine, tyrosine, and tryptophan. Engineering feedback-resistant variants of this enzyme is a crucial step for high-level production.[12]
-
Deletion of competing pathways: Knocking out genes that encode for enzymes that divert intermediates away from the desired pathway can increase the yield of the target phenylalanine derivative.
-
Introduction of novel enzymatic activities: To produce derivatives with functionalities not found in nature, genes encoding enzymes from other organisms can be introduced into the host. For example, enzymes that catalyze halogenation, nitration, or other modifications of the phenyl ring can be expressed.
-
Enhancing precursor supply: Engineering the central carbon metabolism to increase the availability of PEP and E4P can further boost the production of aromatic compounds.[21]
The following diagram outlines a general workflow for the in vivo production of a phenylalanine derivative.
Caption: General Workflow for In Vivo Production of Phenylalanine Derivatives.
Experimental Protocol: In Vivo Production of p-aminophenylalanine (pAF) in E. coli
This protocol provides a generalized framework for the production of p-aminophenylalanine, a versatile phenylalanine derivative.
1. Strain Engineering: a. Start with an E. coli strain engineered for high phenylalanine production (e.g., by overexpressing feedback-resistant aroG and pheA). b. Introduce a plasmid expressing the genes pabA, pabB, and pabC from a suitable organism (e.g., Saccharomyces cerevisiae). These genes encode enzymes that convert chorismate to 4-amino-4-deoxychorismate, a precursor to p-aminophenylalanine. c. Knock out the tyrA and pheA genes in the host chromosome to prevent the conversion of chorismate to prephenate and subsequently to tyrosine and phenylalanine.
2. Culture Conditions: a. Grow a starter culture of the engineered E. coli strain overnight at 37°C in Luria-Bertani (LB) medium supplemented with the appropriate antibiotics for plasmid maintenance. b. Inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with glucose as the carbon source and the necessary antibiotics with the overnight culture. c. Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. d. Induce the expression of the pabABC genes by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to the culture. e. Continue to grow the culture for 24-48 hours at a reduced temperature (e.g., 30°C) to allow for the accumulation of p-aminophenylalanine.
3. Extraction and Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press. c. Remove cell debris by centrifugation. d. Purify the p-aminophenylalanine from the cell lysate using ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).
4. Analysis: a. Confirm the identity and purity of the p-aminophenylalanine using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. b. Quantify the yield of the produced derivative.
In Vitro Enzymatic Synthesis
In vitro synthesis offers a more controlled environment for the production of phenylalanine derivatives, free from the complexities of cellular metabolism.[22][23][24][25][26] This approach typically involves the use of purified enzymes to catalyze specific reactions. A common strategy is the use of phenylalanine ammonia lyases (PALs) for the amination of various cinnamic acid derivatives.[24]
Part 3: Incorporation of Phenylalanine Derivatives into Proteins
Once a phenylalanine derivative is produced, the next challenge is to incorporate it into a target protein at a specific site. The most widely used method for this is amber suppression , a type of stop codon suppression.[27][28][29]
This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair .[30] "Orthogonal" means that the engineered synthetase specifically charges the engineered tRNA with the non-canonical amino acid, and neither the synthetase nor the tRNA interacts with their endogenous counterparts in the host cell.[30]
The process involves:
-
Mutating the codon at the desired incorporation site in the gene of interest to the amber stop codon, UAG.
-
Introducing a plasmid that expresses the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA. The suppressor tRNA has an anticodon that recognizes the UAG codon.
-
Supplementing the growth medium with the desired phenylalanine derivative.
When the ribosome encounters the UAG codon during translation, the suppressor tRNA, charged with the phenylalanine derivative, binds to the A-site, and translation continues, resulting in the incorporation of the non-canonical amino acid at that specific position.[31]
The following diagram illustrates the process of amber suppression.
Caption: Mechanism of Amber Stop Codon Suppression.
Experimental Protocol: Site-Specific Incorporation of p-azido-L-phenylalanine (pAzF) into a Target Protein in E. coli
1. Plasmid Construction: a. Obtain or construct a plasmid encoding the target protein. b. Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene of the target protein. c. Obtain a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAzF (e.g., an evolved Methanosarcina mazei pyrrolysyl-tRNA synthetase/tRNA pair).[32]
2. Transformation: a. Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the target gene with the amber codon and the plasmid encoding the orthogonal synthetase/tRNA pair. b. Select for transformants on LB agar plates containing the appropriate antibiotics for both plasmids.
3. Protein Expression and Incorporation: a. Grow a starter culture of the co-transformed E. coli overnight at 37°C in LB medium with the necessary antibiotics. b. Inoculate a larger volume of minimal medium supplemented with glucose, antibiotics, and 1 mM p-azido-L-phenylalanine. c. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. d. Induce the expression of the target protein and the orthogonal synthetase/tRNA pair by adding IPTG to the culture. e. Continue to grow the culture for 4-6 hours at 30°C.
4. Protein Purification and Analysis: a. Harvest the cells by centrifugation. b. Lyse the cells and purify the target protein using an appropriate method (e.g., affinity chromatography if the protein is tagged). c. Confirm the incorporation of pAzF into the target protein using mass spectrometry. The mass of the modified protein should be increased by the mass of the pAzF residue minus the mass of a water molecule.
Part 4: Applications of Phenylalanine Derivatives in Protein Engineering
The ability to incorporate phenylalanine derivatives with diverse chemical functionalities into proteins has opened up a vast array of applications in basic research and drug development.[33]
| Phenylalanine Derivative | Functional Group | Key Applications |
| p-acetyl-L-phenylalanine | Ketone | Covalent modification with hydrazide or hydroxylamine probes, protein crosslinking.[34] |
| p-azido-L-phenylalanine (pAzF) | Azide | Bioorthogonal "click" chemistry for labeling with fluorescent dyes, biotin, or other molecules; photocrosslinking.[35][36] |
| p-borono-L-phenylalanine | Boronic acid | Formation of reversible covalent bonds with diols, sensing of saccharides. |
| p-cyano-L-phenylalanine | Nitrile | Infrared probe of local electrostatic environments. |
| Halogenated phenylalanines (e.g., p-iodo-L-phenylalanine) | Halogen | X-ray crystallography phasing, enhanced protein stability, altered electronic properties.[37] |
| p-nitro-L-phenylalanine | Nitro | Altered electronic properties, potential for reduction to an amino group for further modification. |
| Biphenylalanine | Biphenyl | Fluorescent probe, increased hydrophobicity.[4][38] |
| Acetyl-4-bromo-DL-phenylalanine | Acetyl and Bromo | Versatile building block in peptide synthesis and drug discovery.[5] |
| Fluorinated phenylalanines | Fluorine | Increased metabolic stability, altered protein folding and binding properties, 19F NMR studies.[7] |
Conclusion and Future Outlook
The biosynthesis of phenylalanine derivatives and their incorporation into proteins represents a powerful convergence of metabolic engineering, synthetic biology, and protein chemistry. This technology has already enabled the creation of proteins with enhanced stability, novel catalytic activities, and the ability to be precisely labeled and imaged. As our understanding of metabolic pathways deepens and our ability to engineer orthogonal translation machinery improves, the repertoire of accessible phenylalanine derivatives will continue to expand. This will undoubtedly lead to the development of next-generation protein therapeutics, advanced diagnostic tools, and a more profound understanding of the intricate molecular mechanisms that govern life.
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Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. (2000-05-23). Proceedings of the National Academy of Sciences. [Link]
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Metabolic engineering of Escherichia coli for production of 2-Phenylethylacetate from L-phenylalanine. (2017-04-24). MicrobiologyOpen. [Link]
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Proposed plant phenylalanine biosynthetic pathways. (2018-01-01). ResearchGate. [Link]
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Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins. (2009-02-17). Angewandte Chemie International Edition. [Link]
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Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023-05-03). Frontiers in Catalysis. [Link]
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An In-depth Technical Guide to the Spectroscopic Properties of 2-Methoxy-L-phenylalanine
This guide provides a comprehensive technical overview of the spectroscopic characteristics of 2-Methoxy-L-phenylalanine, a synthetically modified amino acid of increasing interest to researchers, scientists, and drug development professionals. Due to its structural similarity to the essential amino acid L-phenylalanine, this compound serves as a valuable molecular probe and building block in peptidomimetic and drug design. The introduction of a methoxy group at the ortho position of the phenyl ring significantly influences its electronic and steric properties, leading to unique spectroscopic signatures that are critical for its identification, characterization, and the study of its interactions in biological systems.
This document offers a detailed exploration of its expected spectroscopic properties, including Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Where direct experimental data is not publicly available, this guide provides predicted data based on the analysis of its structural analogs and foundational principles of spectroscopy. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring and interpreting this crucial data, empowering researchers to validate and expand upon these findings.
Molecular Structure and Physicochemical Properties
This compound possesses the fundamental structure of L-phenylalanine with the addition of a methoxy (-OCH₃) group at the C2 position of the phenyl ring. This substitution has a notable impact on the molecule's polarity, conformational flexibility, and electronic distribution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.21 g/mol | [1][2] |
| IUPAC Name | (2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | [1] |
| CAS Number | 193546-31-5 | [1][2][3] |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of this compound is dominated by the π → π* transitions within the aromatic phenyl ring. The presence of the methoxy group, an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted L-phenylalanine.
Expected Spectroscopic Data:
L-phenylalanine typically exhibits absorption maxima around 257.5 nm.[4][5] For this compound, the absorption maxima are predicted to shift to slightly longer wavelengths due to the electronic contribution of the methoxy group.
| Analyte | Expected λmax (nm) | Notes |
| This compound | ~260 - 275 nm | The methoxy group is expected to cause a red shift compared to L-phenylalanine. Fine structure may be less resolved. |
| L-phenylalanine (for comparison) | 257.5 nm | Exhibits fine structure with peaks at 252, 258, and 263 nm.[6] |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 to 0.1 mg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Measure the absorbance of each sample solution from 200 to 400 nm.
-
Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Fluorescence Spectroscopy
Aromatic amino acids are intrinsically fluorescent.[7][8] The fluorescence of this compound will originate from the excited singlet state of the methoxy-substituted phenyl ring. The emission properties are sensitive to the local environment, making it a useful probe for studying protein structure and dynamics.
Expected Spectroscopic Data:
The fluorescence of L-phenylalanine is relatively weak with an emission maximum around 282 nm when excited at 260 nm.[5] The methoxy group is expected to modulate these properties.
| Analyte | Expected Excitation λmax (nm) | Expected Emission λmax (nm) | Notes |
| This compound | ~270 nm | ~290 - 310 nm | The emission is expected to be sensitive to solvent polarity. |
| L-phenylalanine (for comparison) | ~260 nm | ~282 nm | Quantum yield is low (0.022).[4][5] |
Experimental Protocol: Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in a fluorescence-grade solvent.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Emission Spectrum: Set the excitation wavelength to the expected λmax (e.g., 270 nm) and scan the emission wavelengths over a range (e.g., 280-400 nm).
-
Excitation Spectrum: Set the emission wavelength to the observed emission maximum and scan the excitation wavelengths (e.g., 230-290 nm).
-
-
Data Analysis: Plot fluorescence intensity versus wavelength for both excitation and emission spectra. Correct for instrument response and inner filter effects where necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.
Expected Spectroscopic Data:
The chemical shifts are predicted based on the structure and comparison with L-phenylalanine and other substituted aromatic compounds.[9][10] The diastereotopic nature of the β-protons (Hβ) is a key feature.[11]
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H | 6.8 - 7.3 | Multiplet | Complex pattern due to ortho, meta, and para protons. |
| α-H | ~4.0 | Doublet of Doublets | Coupled to the two β-protons. |
| β-CH₂ | ~3.1 - 3.4 | Multiplet | Diastereotopic protons, appearing as an ABX system with the α-proton. |
| Methoxy-H | ~3.8 | Singlet | 3 protons of the -OCH₃ group. |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~175 |
| C-O (Aromatic) | ~157 |
| Aromatic-C | 110 - 130 |
| Cα | ~56 |
| C-OCH₃ | ~55 |
| Cβ | ~38 |
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and 2D correlation data.
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
Expected Spectroscopic Data:
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 196.0917 | Protonated molecule in positive ion mode. |
| [M-H]⁻ | 194.0772 | Deprotonated molecule in negative ion mode. |
| [M+Na]⁺ | 218.0736 | Sodium adduct, common in ESI. |
Fragmentation Pattern:
In tandem MS (MS/MS), characteristic fragmentation patterns would be observed, primarily involving the loss of water (H₂O), formic acid (HCOOH), and cleavage of the side chain.
Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes.
-
Perform MS/MS on the parent ion to observe fragmentation patterns.
-
-
Data Analysis: Determine the accurate mass of the parent ion and compare it with the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to support the structural assignment.
Conclusion
The spectroscopic properties of this compound are distinct from its parent compound, L-phenylalanine, primarily due to the electronic influence of the ortho-methoxy group on the phenyl ring. This guide provides a foundational understanding of the expected UV-Vis, fluorescence, NMR, and mass spectrometric characteristics of this important amino acid derivative. The detailed experimental protocols included are designed to be self-validating and provide a robust framework for researchers to obtain high-quality data for their specific applications in drug discovery and biochemical studies. The synthesis of predicted data with practical, field-proven methodologies ensures that this guide serves as an authoritative resource for the scientific community.
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BenchChem. (2025). Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide. [Online PDF].[9]
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[4]
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Eftink, M. R. (1991). Protein structure determination. In C. H. Suelter (Ed.), Methods of Biochemical Analysis (Vol. 35, p. 127). Wiley.[12]
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Barone, V., et al. (2013). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Journal of Physical Chemistry A, 117(46), 12147-12155.[13]
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iChemical. (n.d.). Fmoc-2-Methoxy-L-Phenylalanine, CAS No. 206060-41-5. Retrieved from [Link]]
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St. John's Laboratory. (n.d.). This compound, min 98%, 5 grams. Retrieved from [Link]2]
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A Comprehensive Technical Guide to the Photophysical Characterization of 2-Methoxy-L-phenylalanine
This in-depth technical guide provides a comprehensive framework for the photophysical characterization of 2-Methoxy-L-phenylalanine, a non-canonical amino acid with potential applications in drug development and as a molecular probe. This document is intended for researchers, scientists, and professionals in drug development who are interested in understanding and utilizing the unique spectroscopic properties of this molecule. While direct, extensive literature on the photophysical properties of this compound is emerging, this guide establishes a robust methodological approach based on well-established principles for characterizing similar aromatic and non-canonical amino acids.
Introduction: The Significance of this compound
Non-canonical amino acids (ncAAs) are increasingly vital tools in chemical biology and drug discovery.[1][2][3][4] They offer novel side-chain functionalities that can be used to probe protein structure and dynamics, create more stable and effective peptide therapeutics, and introduce unique spectroscopic signatures for advanced imaging and sensing applications.[4][5] this compound, an analog of the natural amino acid L-phenylalanine, introduces a methoxy group at the ortho position of the phenyl ring. This substitution is expected to modulate the electronic and, consequently, the photophysical properties of the aromatic side chain, making it a potentially valuable fluorescent probe.
The inherent fluorescence of aromatic amino acids like tryptophan and tyrosine has long been a cornerstone of protein science.[6][7] However, their utility can be limited by overlapping spectra and sensitivity to their local environment.[5] Synthetically modified amino acids, such as this compound, offer the potential for more distinct and tunable fluorescent properties, including shifted excitation and emission wavelengths and varied quantum yields.[8][9][10] A thorough characterization of these properties is the first step toward harnessing their full potential.
This guide will provide a detailed overview of the synthesis of this compound and a step-by-step methodology for its comprehensive photophysical characterization, including UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence spectroscopy.
Synthesis and Purification of this compound
The synthesis of this compound and its derivatives is a critical prerequisite for its characterization and application. While several suppliers offer the final compound and its protected forms, understanding the synthetic route is valuable for custom modifications and troubleshooting. A common approach involves the modification of a precursor amino acid. For peptide synthesis, N-terminally protected versions, such as with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, are essential.[11][12][13]
A plausible synthetic pathway can be adapted from established methods for creating phenylalanine analogs. The synthesis of a related compound, 2-p-methoxyphenylalanine, provides a useful methodological template.[14]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Core Photophysical Characterization
The following sections detail the essential experiments required to define the photophysical profile of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.
Rationale: The absorption spectrum provides the initial indication of the electronic transitions within the molecule. The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment. This information is also crucial for selecting the optimal excitation wavelength for fluorescence experiments. Aromatic amino acids typically exhibit characteristic UV absorption profiles.[15][16]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., phosphate buffer, pH 7.4, or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
-
Measurement:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Measure the absorbance spectra of the sample solutions from approximately 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot absorbance at λmax versus concentration.
-
Calculate the molar extinction coefficient (ε) from the slope of the linear portion of the plot using the Beer-Lambert law (A = εcl).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, the Stokes shift, and the relative fluorescence quantum yield.
Rationale: Fluorescence spectroscopy provides information about the electronic excited state of the molecule. The emission spectrum reveals the wavelengths of light emitted upon excitation, and the Stokes shift (the difference between the absorption and emission maxima) is indicative of the energy lost to non-radiative processes. The quantum yield quantifies the efficiency of the fluorescence process.
Experimental Workflow:
Caption: Workflow for steady-state fluorescence characterization.
Experimental Protocol:
-
Excitation and Emission Spectra:
-
Prepare a dilute solution of this compound in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
To obtain the emission spectrum, excite the sample at its λmax (determined from the UV-Vis spectrum) and scan the emission wavelengths over a range starting just above the excitation wavelength to approximately 600 nm.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
-
Fluorescence Quantum Yield (Φf) Determination:
-
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (ηsample2 / ηstd2) * (Astd / Asample) Where Φ is the quantum yield, I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
Rationale: The fluorescence lifetime is an intrinsic property of a fluorophore and can be sensitive to its local environment, making it a powerful parameter for studying molecular interactions and dynamics. Techniques like Time-Correlated Single Photon Counting (TCSPC) are typically used for these measurements.
Experimental Protocol:
-
Instrumentation:
-
A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector, and timing electronics.
-
-
Measurement:
-
Excite the sample with the pulsed light source at the absorption maximum.
-
Collect the fluorescence decay profile over time.
-
Measure the instrument response function (IRF) using a scattering solution.
-
-
Data Analysis:
-
The fluorescence decay data is fitted to one or more exponential decay functions after deconvolution with the IRF.
-
The fluorescence lifetime (τ) is determined from the parameters of the best-fit function.
-
Expected Photophysical Properties and Environmental Sensitivity
While specific data for this compound is not extensively published, we can infer expected properties based on related compounds. The parent amino acid, L-phenylalanine, has a very low quantum yield. The introduction of the methoxy group, an electron-donating group, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra and potentially increase the fluorescence quantum yield compared to L-phenylalanine.[5][17][18]
Table 1: Comparison of Photophysical Properties of Aromatic Amino Acids and Expected Properties for this compound.
| Amino Acid | λabs (nm) | λem (nm) | Quantum Yield (Φf) |
| L-Phenylalanine | ~257 | ~282 | ~0.04 |
| L-Tyrosine | ~274 | ~303 | ~0.14 |
| L-Tryptophan | ~280 | ~348 | ~0.13 |
| This compound (Expected) | ~270-280 | ~300-320 | > 0.04 |
Note: Values for canonical amino acids are approximate and can vary with the environment.
The photophysical properties of this compound are also expected to be sensitive to the polarity of the solvent. In more polar solvents, a red shift in the emission spectrum is often observed due to the stabilization of the excited state dipole moment.
Conclusion and Future Directions
This guide outlines a comprehensive and systematic approach to the photophysical characterization of this compound. By following these protocols, researchers can obtain a detailed understanding of its absorption and emission properties, quantum efficiency, and excited-state lifetime. This foundational knowledge is essential for its application as a fluorescent probe in biological systems, for instance, by incorporating it into peptides and proteins to study their structure, dynamics, and interactions.[3][9][10] Future work should focus on systematically evaluating the effects of pH and solvent polarity on its photophysical properties and exploring its use in Förster Resonance Energy Transfer (FRET) applications.
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S. K. Ghosh, et al. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. The Journal of Physical Chemistry B, 125(23), 6214–6221. [Link]
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S. K. Ghosh, et al. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. PubMed, J Phys Chem B, 125(23), 6214-6221. [Link]
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2-Methoxy-L-phenylalanine: A Technical Guide to Stability and Solubility
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 2-Methoxy-L-phenylalanine is a non-proteinogenic amino acid derivative of L-phenylalanine, distinguished by a methoxy group at the ortho position of the phenyl ring. This modification imparts unique steric and electronic properties, making it a valuable building block in medicinal chemistry for the synthesis of novel peptides, peptidomimetics, and small molecule drugs. A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application, from initial screening to formulation development. This guide provides a comprehensive analysis of these properties, offering both theoretical insights and field-proven experimental protocols to empower researchers in harnessing the full potential of this unique compound.
Introduction: The Significance of this compound
The introduction of a methoxy group onto the L-phenylalanine scaffold significantly alters its lipophilicity and conformational preferences compared to the parent amino acid. This seemingly minor structural change can have profound effects on the biological activity and pharmacokinetic properties of molecules incorporating it. For drug development professionals, understanding the solubility and stability of this compound is not merely a technical exercise; it is a critical step in ensuring reproducible experimental results, developing robust analytical methods, and designing stable formulations. This document serves as a foundational resource, detailing the core stability and solubility characteristics of this compound and providing actionable protocols for its characterization.
Core Physicochemical Properties
A baseline understanding of the key physicochemical identifiers and properties of this compound is essential for any laboratory work. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | [1] |
| CAS Number | 193546-31-5 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.21 g/mol | [1][2] |
| Appearance | Solid; white to off-white powder | |
| Predicted pKa | 2.29 ± 0.10 | [3] |
| Predicted Density | 1.209 ± 0.06 g/cm³ | [3] |
| Melting Point | 206 °C (in water) | [3] |
Solubility Profile: A Practical Assessment
The solubility of an active pharmaceutical ingredient (API) or a key intermediate dictates its formulation possibilities and bioavailability. Like other amino acids, the solubility of this compound is governed by the interplay between its polar zwitterionic headgroup (the α-amino and carboxylic acid groups) and its nonpolar side chain. The methoxy-substituted phenyl ring makes the side chain more hydrophobic than that of L-phenylalanine.[4]
Influence of Solvent and pH
-
Aqueous Solubility: Amino acids exhibit their lowest solubility in water at their isoelectric point (pI), where the net charge is zero.[5] At pH values above or below the pI, the molecule becomes charged (predominantly anionic at high pH, cationic at low pH), leading to stronger interactions with polar water molecules and a significant increase in solubility.[4]
-
Organic Solvents: Solubility in non-polar organic solvents is generally low due to the high polarity of the amino acid's zwitterionic form. Polar aprotic solvents like DMSO are often effective for solubilizing amino acid derivatives. Alcohols like methanol and ethanol can serve as moderate solvents, but solubility is typically lower than in aqueous acidic or basic solutions.[6]
Qualitative Solubility Data
The following table provides an expected qualitative solubility profile for this compound in common laboratory solvents. This should be experimentally verified for specific applications.
| Solvent | Expected Solubility | Rationale |
| Water (at pI) | Low to Moderate | Zwitterionic form with a hydrophobic side chain limits solubility. |
| 0.1 M HCl | High | The amino group is protonated (NH₃⁺), forming a soluble salt. |
| 0.1 M NaOH | High | The carboxylic acid group is deprotonated (COO⁻), forming a soluble salt. |
| DMSO | High | Polar aprotic solvent capable of disrupting intermolecular forces. |
| Methanol/Ethanol | Low to Moderate | Lower polarity compared to water reduces interaction with the zwitterionic group.[6] |
| Acetonitrile | Low | A less polar solvent than alcohols, offering poor solvation of the charged groups. |
Experimental Workflow for Solubility Determination
A robust and reproducible method for quantifying solubility is critical. The shake-flask method followed by HPLC analysis is a gold-standard approach.
Caption: Shake-flask method followed by HPLC quantification.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling & Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Carefully withdraw an aliquot from the clear supernatant, avoiding any solid material. Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method.[7] Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for statistical validity.
Stability Profile: Uncovering Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage. Forced degradation (or stress testing) is an essential tool used to accelerate the degradation process and elucidate potential degradation pathways.[8][9]
Potential Degradation Pathways
Based on the chemical structure and literature on related phenylalanine derivatives, several degradation pathways can be anticipated:
-
Oxidation: The electron-rich aromatic ring, activated by the methoxy group, and the benzylic position are susceptible to oxidation. Oxidizing agents or atmospheric oxygen could lead to the formation of hydroxylated species, ring-opened products, or even cleavage of the side chain to form aldehydes and carboxylic acids, similar to the degradation of phenylalanine by lipid hydroperoxides.[10][11]
-
Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, if formulated as an ester or part of a peptide chain, the amide and ester bonds will be susceptible to cleavage under acidic or basic conditions. Studies on prodrugs with methoxy-containing linkers have shown susceptibility to hydrolysis, particularly at basic pH.[12][13]
-
Photodegradation: Aromatic systems can absorb UV light, which may lead to photolytic degradation. It is prudent to evaluate the molecule's sensitivity to light.
-
Decarboxylation: While typically requiring high heat, enzymatic action, or specific catalysts, decarboxylation of the amino acid is a possible thermal degradation route.
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chemical and physical properties of 2-Methoxy-L-phenylalanine
An In-depth Technical Guide to 2-Methoxy-L-phenylalanine for Advanced Research
This guide provides a comprehensive technical overview of this compound, a non-canonical amino acid of increasing interest in the fields of medicinal chemistry and drug development. Designed for researchers, scientists, and professionals, this document delves into the core chemical and physical properties, spectroscopic characterization, synthesis, and applications of this unique building block, with a particular focus on its emerging role in targeted protein degradation.
Core Physicochemical Properties
This compound, systematically named (2S)-2-amino-3-(2-methoxyphenyl)propanoic acid, is a derivative of the essential amino acid L-phenylalanine.[1] The introduction of a methoxy group at the ortho position of the phenyl ring imparts distinct steric and electronic properties compared to its parent molecule, making it a valuable tool for modulating molecular interactions in complex biological systems. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 193546-31-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2][4][5] |
| Molecular Weight | 195.22 g/mol | [4] |
| IUPAC Name | (2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | [1][4] |
| Appearance | White to off-white solid | |
| Melting Point | 206 °C (from water) | [3] |
| Boiling Point | 337.2 ± 32.0 °C (Predicted) | [3] |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.29 ± 0.10 (Predicted) | [3] |
| Storage | Room temperature (short-term); -20°C (long-term) | [2] |
Spectroscopic Characterization: A Practical Workflow
While public repositories of spectral data for this compound are limited, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following section outlines the expected outcomes and provides self-validating experimental protocols for researchers to perform this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution.
Predicted Spectral Features:
-
¹H NMR:
-
Aromatic Region (approx. 6.8-7.3 ppm): Expect a complex multiplet pattern corresponding to the four protons on the 1,2-disubstituted phenyl ring.
-
Alpha-Proton (α-H, approx. 4.0-4.5 ppm): A doublet of doublets (dd) or multiplet, coupled to the two beta-protons.
-
Methoxy Protons (-OCH₃, approx. 3.8 ppm): A sharp singlet integrating to three protons.
-
Beta-Protons (β-H₂, approx. 2.9-3.2 ppm): Two diastereotopic protons that will appear as a multiplet, coupled to the alpha-proton and to each other.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH, approx. 170-175 ppm): A single resonance, typically broad.
-
Aromatic Carbons (approx. 110-158 ppm): Six distinct signals are expected. The carbon bearing the methoxy group (C-OCH₃) will be significantly downfield (approx. 157 ppm), while the carbon bearing the side chain (C-CH₂) will be around 127 ppm.
-
Alpha-Carbon (α-C, approx. 55 ppm): A single resonance.
-
Methoxy Carbon (-OCH₃, approx. 55 ppm): A sharp signal, coincidentally near the alpha-carbon.
-
Beta-Carbon (β-C, approx. 35 ppm): A single resonance.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl for solubility, or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Use a pulse program with a sufficient relaxation delay to ensure quantitative integration if needed, although it is not typically required for routine identification.
-
-
2D NMR (for full assignment):
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks (e.g., α-H to β-H₂).
-
Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons directly with their attached carbons, confirming assignments for the α, β, and methoxy groups.
-
Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations, which is crucial for assigning the quaternary aromatic carbons.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Expected Results:
-
Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.
-
Positive Ion Mode: The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated Exact Mass for [C₁₀H₁₄NO₃]⁺: 196.0968
-
A measured mass within 5 ppm of this value provides strong evidence for the correct elemental composition.[4]
-
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.[2]
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range that includes the expected m/z of 196.
-
Data Analysis: Compare the measured exact mass of the most abundant ion to the calculated theoretical mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of key functional groups.
Expected Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate band around ~3000-3300 cm⁻¹, often superimposed on the O-H stretch.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1700-1725 cm⁻¹.
-
N-H Bend (Amine): A moderate band around ~1590-1650 cm⁻¹.
-
C-O Stretch (Methoxy Ether & Carboxylic Acid): Strong bands in the ~1200-1300 cm⁻¹ (aromatic ether) and ~1210-1320 cm⁻¹ (acid) regions.
-
Aromatic C=C Bends: Peaks in the ~1450-1600 cm⁻¹ region.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid sample analysis, which requires minimal preparation.[2][6] Place a small amount of the dry powder onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Diagram of the Characterization Workflow
Caption: General workflow for spectroscopic validation.
Asymmetric Synthesis
For applications requiring high enantiopurity, an asymmetric synthesis is essential. While several methods exist for preparing non-canonical amino acids, the use of chiral Ni(II) complexes of glycine Schiff bases offers a robust and scalable approach for alkylation.[7] This method allows for the stereocontrolled introduction of the 2-methoxybenzyl side chain.
Proposed Synthetic Workflow
The synthesis begins with the formation of a chiral Ni(II) complex from glycine and a chiral auxiliary, such as (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB). This complex is then deprotonated to form a nucleophilic glycine enolate, which is subsequently alkylated with 2-methoxybenzyl bromide. Finally, acidic hydrolysis breaks down the complex to release the desired L-amino acid product with high enantiomeric excess.
Caption: Asymmetric synthesis via a chiral Ni(II) complex.
Applications in Drug Discovery
The primary utility of this compound in modern drug discovery is as a specialized building block, particularly for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5]
Role in Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[8][9] A PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8]
This compound can be incorporated into the linker or the POI-binding ligand. Its utility stems from:
-
Vectorial Diversity: As a non-canonical amino acid, it provides a unique exit vector from a peptide-based ligand, allowing for linker attachment at a position not possible with natural amino acids.
-
Modulation of Physicochemical Properties: The methoxy group can influence solubility, cell permeability, and metabolic stability.
-
Probing Molecular Interactions: The ortho-methoxy group provides steric bulk and a hydrogen bond acceptor, which can be used to fine-tune the binding affinity and selectivity of the PROTAC for its target or to optimize the formation of the crucial ternary complex (POI-PROTAC-E3 Ligase).
Caption: Role of this compound in a PROTAC.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is crucial.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid dust formation. Minimize contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at -20°C is recommended.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound, equipping researchers with the necessary information to synthesize, characterize, and strategically apply this compound in advanced research and development projects.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10774222, this compound. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). Retrieved from [Link]
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NIST. (n.d.). Phenylalanine, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
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Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]
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YSU Journals. (2011). ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Degradation of proteins by PROTACs and other strategies. Retrieved from [Link]
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SpringerLink. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]
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ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]
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Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Retrieved from [Link]
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ResearchGate. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Retrieved from [Link]
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American Chemical Society. (n.d.). Understanding the degradation of pharmaceutically relevant proteins using metal binding PROTACs. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Site-Specific Incorporation of 2-Methoxy-L-phenylalanine via Amber Suppression
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug development.[1][2] This technology enables the site-specific installation of novel chemical functionalities into proteins, allowing for precise control over their structure, function, and therapeutic properties. One of the most robust methods for this is the site-specific incorporation of ncAAs by suppressing an in-frame amber stop codon (UAG).[3][4][5][6] This guide provides a comprehensive overview and detailed protocols for the incorporation of 2-Methoxy-L-phenylalanine, a valuable phenylalanine analog, into target proteins using amber suppression technology in E. coli.
This compound [(S)-2-Amino-3-(2-methoxyphenyl)propanoic acid] is a synthetic amino acid derivative.[7][8] Its methoxy group can serve as a unique structural probe, influencing local protein environment and providing a handle for spectroscopic studies. The ability to precisely place this analog within a protein sequence opens new avenues for studying protein folding, dynamics, and interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool.
Core Principles: The Mechanism of Amber Suppression
Genetic code expansion relies on hijacking the cellular translation machinery. The amber stop codon, UAG, normally signals the termination of protein synthesis through the action of Release Factor 1 (RF1).[4] Amber suppression repurposes this codon to encode for a specific ncAA. This is achieved by introducing two key components that function orthogonally to the host cell's own translational machinery.[9][10]
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that exclusively recognizes the desired ncAA (in this case, this compound) and does not process any of the 20 canonical amino acids.[11][12][13]
-
Orthogonal Suppressor tRNA: A tRNA, typically with a CUA anticodon, that is not recognized by any of the host's endogenous synthetases but is specifically charged by the orthogonal aaRS. This charged tRNA recognizes the UAG codon in the mRNA and directs the ribosome to incorporate the ncAA.[5][9]
When the target gene containing a UAG codon is expressed in a host cell containing the orthogonal pair and supplemented with this compound, the ribosome pauses at the UAG codon. Instead of termination, the charged suppressor tRNA binds to the UAG codon, and the ribosome incorporates this compound, allowing for the synthesis of a full-length, modified protein.
Caption: Figure 1: Mechanism of Amber Codon Suppression.
Experimental Design and Key Considerations
Successful incorporation of this compound requires careful planning. The efficiency of the process is influenced by several factors, from the choice of the orthogonal pair to the genetic context of the UAG codon.
The Orthogonal System
The choice of the orthogonal aaRS/tRNA pair is paramount. For phenylalanine analogs, the most common starting points are the tyrosyl-tRNA synthetase (TyrRS)/tRNATyr pair from Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species.[14] These systems are naturally orthogonal in bacteria like E. coli.
Causality: An engineered synthetase is required because the wild-type synthetases do not recognize this compound. The binding pocket of the aaRS must be mutated to accommodate the methoxy group at the ortho position of the phenyl ring while excluding the natural phenylalanine. This is typically achieved through rounds of directed evolution and screening.[11][12] Researchers must obtain or create a plasmid expressing a synthetase variant specifically evolved for this compound or a closely related analog.
Target Gene and UAG Codon Placement
The location of the amber codon within the target gene is not trivial. The sequence context surrounding the UAG codon can dramatically affect incorporation efficiency.[3][15][16]
-
Flanking Nucleotides: Studies have shown that the nucleotides immediately upstream and downstream of the UAG codon influence suppression efficiency.[3][15][17] While a universal optimal context is not defined, it is a critical parameter to consider, especially in cases of low yield.
-
Structural Considerations: The chosen site should be amenable to the substitution. Placing the ncAA in a structurally sensitive region, such as a tightly packed hydrophobic core or a critical active site residue, may lead to protein misfolding or instability. Solvent-exposed loop regions are often good starting points for initial experiments.
Expression System and Host Strain
E. coli is the most common host for ncAA incorporation due to its rapid growth and well-established genetic tools.
-
Competition with Release Factor 1 (RF1): A primary challenge is the competition between the charged suppressor tRNA and RF1, which both recognize the UAG codon.[4] If RF1 binds first, translation is terminated, leading to a truncated protein product.
-
Improving Efficiency: To mitigate this, consider using E. coli strains with a genomic knockout of RF1. Alternatively, increasing the expression level of the suppressor tRNA, for example by including multiple copies of the tRNA gene on the plasmid, can help outcompete RF1.[5][18]
Plasmid Strategy
A two-plasmid system is standard for ncAA incorporation in E. coli.[19]
-
pEVOL/pULTRA-type Plasmid: Encodes the engineered aaRS and its cognate suppressor tRNA. These plasmids often have a different origin of replication (e.g., p15A) and antibiotic resistance marker than the protein expression plasmid to ensure stable co-existence.
-
Protein Expression Plasmid: A standard expression vector (e.g., pET series) encoding the gene of interest, which has been modified by site-directed mutagenesis to contain a TAG codon at the desired position. This plasmid typically has a ColE1 origin and a different antibiotic resistance marker.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a target protein expressed in E. coli.
Protocol 1: Preparation of the Target Gene Plasmid
This protocol assumes you have a standard expression plasmid containing your gene of interest.
-
Site Selection: Identify the codon you wish to replace with the UAG stop codon. Analyze the protein structure to select a suitable site.
-
Primer Design: Design primers for site-directed mutagenesis (e.g., using a QuikChange™ kit protocol) to introduce the TAG amber codon at the desired location.
-
Mutagenesis: Perform the PCR-based site-directed mutagenesis reaction according to the manufacturer's protocol.
-
Transformation and Selection: Transform the reaction product into competent E. coli cells (e.g., DH5α). Select for colonies on an LB agar plate containing the appropriate antibiotic for your expression plasmid.
-
Verification: Isolate plasmid DNA from several colonies and verify the successful introduction of the TAG codon and the integrity of the rest of the gene via Sanger sequencing.
Protocol 2: Protein Expression
-
Co-transformation: Co-transform the verified target gene plasmid and the pEVOL-type plasmid (encoding the this compound synthetase and tRNA) into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar containing both antibiotics.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate 500 mL of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, both antibiotics, and 1 mM this compound. Inoculate with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Rationale: Using minimal medium is crucial to prevent the mis-incorporation of endogenous phenylalanine by the engineered synthetase, which may have some residual low-level activity towards the natural amino acid.
-
-
Growth and Induction: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce the expression of both the orthogonal system and the target protein by adding L-arabinose (to induce the aaRS from the pEVOL plasmid, typically 0.02%) and IPTG (to induce the target protein from the pET plasmid, typically 0.5-1 mM).
-
Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
Rationale: Lowering the temperature after induction often improves protein solubility and can increase the efficiency of ncAA incorporation.
-
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 3: Verification of Incorporation
It is essential to verify that the full-length protein is produced and that this compound has been successfully incorporated.
-
Control Expression: As a negative control, repeat the expression protocol (Protocol 2) in an identical culture that is not supplemented with this compound.
-
SDS-PAGE Analysis:
-
Lyse a small aliquot of cells from both the positive (+ncAA) and negative (-ncAA) cultures.
-
Run the lysates on an SDS-PAGE gel and visualize with Coomassie blue staining or perform a Western blot using an antibody against your protein of interest (or a purification tag like His₆).
-
Expected Result: A band corresponding to the full-length protein should be present only in the lane from the culture supplemented with this compound. The negative control should show little to no full-length protein, indicating that suppression is dependent on the ncAA.
-
-
Protein Purification: Purify the protein from the cell pellet of the positive culture using an appropriate method (e.g., affinity chromatography for tagged proteins).
-
Mass Spectrometry (Gold Standard):
-
Submit the purified protein for analysis by mass spectrometry (e.g., ESI-MS).
-
Calculate the expected molecular weight of the protein with the this compound substitution. (MW of Phenylalanine = 165.19 g/mol ; MW of this compound = 195.21 g/mol ).[7] The successful incorporation will result in a mass increase of approximately +30.02 Da at each incorporation site compared to the wild-type protein.
-
For more detailed confirmation, perform a tryptic digest followed by LC-MS/MS analysis to identify the peptide containing the modification and confirm its exact location.
-
Workflow Summary & Troubleshooting
The overall process from gene to verified protein is summarized below.
Caption: A typical experimental workflow for ncAA incorporation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Yield of Full-length Protein | 1. Inefficient amber suppression. 2. Toxicity of the ncAA or expressed protein. 3. Inactive orthogonal aaRS/tRNA pair. 4. Poor codon context around UAG. | 1. Increase suppressor tRNA expression (use plasmid with more tRNA copies). Use an RF1 knockout strain. 2. Lower expression temperature (18-20°C), reduce inducer concentrations. 3. Verify the integrity of the aaRS/tRNA plasmid by sequencing. 4. Test incorporating the ncAA at a different, more permissive site.[3][15] |
| High Amount of Truncated Protein | 1. Dominant translation termination by RF1. 2. Low intracellular concentration of charged suppressor tRNA. | 1. Switch to an RF1 knockout E. coli strain. 2. Increase the concentration of this compound in the medium (e.g., up to 5 mM). Optimize induction of the aaRS. |
| Full-length Protein in Negative Control (-ncAA) | 1. Mis-charging of the suppressor tRNA with a canonical amino acid (e.g., Phe, Tyr). 2. "Leaky" expression plasmid. | 1. Ensure the use of minimal media. The engineered aaRS may need further evolution for higher specificity.[12] 2. Use a tightly regulated promoter system for the target gene. |
| Insolubility of Full-length Protein | 1. The ncAA substitution disrupts protein folding. 2. General issues with overexpression. | 1. Choose a different incorporation site, preferably a solvent-exposed one. 2. Optimize expression conditions: lower temperature, co-express chaperones, test different fusion tags (e.g., MBP, GST). |
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Bultmann, S., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research. [Link]
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Italia, J. S., et al. (2019). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology. [Link]
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Bultmann, S., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. ETH Research Collection. [Link]
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van der Meel, R., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Future Medicinal Chemistry. [Link]
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Elsässer Lab. (2016). Stable amber suppression cell lines. The Elsässer Lab. [Link]
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Ji, Y., et al. (2021). Protein Expression with Biosynthesized Noncanonical Amino Acids. Bio-protocol. [Link]
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Serfling, R., et al. (2018). Designer tRNAs for efficient incorporation of non-canonical amino acids by the pyrrolysine system in mammalian cells. Nucleic Acids Research. [Link]
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Serfling, R., et al. (2017). Designer tRNAs for efficient incorporation of non-canonical amino acids by the pyrrolysine system in mammalian cells. Semantic Scholar. [Link]
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Wang, Q., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]
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Kim, H., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express. [Link]
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Wiltschi, B. (2023). Editorial: Exploring and expanding the protein universe with non-canonical amino acids. Frontiers in Bioengineering and Biotechnology. [Link]
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Lacombe, C. (n.d.). Process optimization for the biosynthesis of non-canonical amino acids. BOKU University. [Link]
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Beatty, K. E., et al. (2016). Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis. CaltechAUTHORS. [Link]
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Amiram, M., et al. (2015). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. ACS Chemical Biology. [Link]
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Application Notes and Protocols for the Site-Specific Incorporation of 2-Methoxy-L-phenylalanine in E. coli
A Guide for Researchers in Synthetic Biology and Drug Development
Introduction: Expanding the Proteomic Universe with 2-Methoxy-L-phenylalanine
The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites has revolutionized protein engineering and drug discovery.[1] This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. This compound (2-MeO-Phe) is a particularly interesting ncAA. The introduction of a methoxy group at the ortho position of the phenylalanine ring can subtly alter the steric and electronic properties of the local environment within a protein. This modification can be leveraged to probe protein-protein interactions, modulate enzyme activity, or serve as a unique spectroscopic reporter.
This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of 2-MeO-Phe into proteins expressed in Escherichia coli. We will delve into the underlying principles of the necessary orthogonal translation system, provide step-by-step experimental procedures, and discuss strategies for optimization and verification.
The Principle: An Orthogonal System for Genetic Code Expansion
The central challenge in incorporating a new amino acid into the genetic code is to ensure that it is exclusively and efficiently directed to a specific codon, without interfering with the normal translation of the 20 canonical amino acids.[2] This is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3][4] This pair must meet two key criteria:
-
The orthogonal aaRS must not aminoacylate any of the endogenous E. coli tRNAs with 2-MeO-Phe.
-
The orthogonal tRNA must not be aminoacylated by any of the endogenous E. coli aaRSs.
The most common strategy for creating a dedicated channel for the ncAA is to repurpose a nonsense codon, typically the amber stop codon (UAG).[5] An orthogonal tRNA with an anticodon that recognizes the UAG codon (a suppressor tRNA) is used to deliver the ncAA to the ribosome.
For the incorporation of 2-MeO-Phe, a promising orthogonal system is the engineered pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species, paired with its cognate tRNA, tRNAPyl. Specifically, a mutant PylRS, such as PylRS(N346A/C348A), has demonstrated a broad substrate scope, including the ability to incorporate various ortho-substituted phenylalanine derivatives.[6][7]
Experimental Workflow Overview
The overall process for the site-specific incorporation of 2-MeO-Phe in E. coli can be summarized in the following key stages:
-
Plasmid Setup: Co-transformation of E. coli with two plasmids:
-
An expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
A pEVOL-type plasmid encoding the orthogonal PylRS mutant and its cognate tRNAPylCUA.[8]
-
-
Cell Growth and Induction: Culturing the transformed E. coli in media supplemented with 2-MeO-Phe and inducing the expression of both the target protein and the orthogonal translation machinery.
-
Protein Expression and Harvest: Allowing for protein expression to proceed, followed by harvesting of the bacterial cells.
-
Purification and Verification: Purifying the target protein and verifying the successful incorporation of 2-MeO-Phe.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
- 3. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 6. The genetic incorporation of thirteen novel non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Incorporation of 2-Methoxy-L-phenylalanine using an Orthogonal Pyrrolysyl-tRNA Synthetase System
Audience: Researchers, scientists, and drug development professionals.
Abstract: The expansion of the genetic code to include non-canonical amino acids (ncAAs) is a transformative technology for protein engineering and drug discovery. By installing amino acids with novel chemical functionalities, researchers can create proteins with enhanced properties, probe biological mechanisms with unprecedented precision, and develop next-generation therapeutics. This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of 2-Methoxy-L-phenylalanine (2-MeO-Phe), an ortho-substituted phenylalanine analog, into proteins expressed in E. coli. We focus on the use of a promiscuous Pyrrolysyl-tRNA Synthetase (PylRS) mutant, which provides a robust and versatile system for encoding this and other functionalized amino acids.
Part 1: Principle of the Technology
The site-specific incorporation of ncAAs into a growing polypeptide chain is achieved by co-opting a specific codon, typically a nonsense or "stop" codon like the amber codon (UAG).[1][2] This process requires two key components that function independently of the host cell's own translational machinery: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[3][4][5]
-
The Orthogonal Pair : The aaRS/tRNA pair is "orthogonal" because the engineered synthetase specifically charges the ncAA onto its cognate tRNA, and neither interacts with the host's endogenous amino acids or tRNAs.[5] This prevents off-target effects and ensures the fidelity of ncAA incorporation.
-
Amber Codon Suppression : A gene of interest is mutated to replace the codon at the desired incorporation site with the amber stop codon, TAG.[6] The orthogonal tRNA, engineered with a CUA anticodon (a suppressor tRNA), recognizes this UAG codon in the mRNA. Instead of translation termination, the ribosome incorporates the ncAA carried by the suppressor tRNA, allowing synthesis of the full-length, modified protein.[1][7]
-
The PylRS(N346A/C348A) System : While many orthogonal systems are evolved for a single ncAA, directed evolution has produced broadly promiscuous synthetases.[8][9] A notable example is a mutant of the PylRS from Methanosarcina species, PylRS(N346A/C348A). This double mutant exhibits remarkable substrate promiscuity, capable of recognizing and incorporating dozens of phenylalanine derivatives with substitutions at the ortho, meta, or para positions, including this compound.[10][11] This versatility makes it a powerful tool, as a single engineered system can be used to incorporate a wide chemical alphabet into proteins.
Caption: Mechanism of orthogonal amber suppression for ncAA incorporation.
Part 2: Application Notes
The introduction of a methoxy group at the ortho position of phenylalanine provides a unique chemical handle for a variety of applications in basic research and drug development.
-
Probing Local Protein Environments : The methoxy group serves as a sensitive biophysical probe. Its unique vibrational signature can be detected by Infrared (IR) spectroscopy, and its protons can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.[12] Placing 2-MeO-Phe at a protein-protein interface or near an active site allows researchers to monitor subtle conformational changes in response to ligand binding, protein folding, or enzymatic activity.
-
Modulating Protein-Ligand and Protein-Protein Interactions : The steric bulk and electronic properties of the ortho-methoxy group differ significantly from the hydrogen atom in native phenylalanine. Substituting 2-MeO-Phe at an interaction interface can disrupt or enhance binding. This "bump-and-hole" strategy is a powerful method to validate protein-protein interactions or to fine-tune the binding affinity and specificity of therapeutic proteins like antibodies or engineered cytokines.[1]
-
Enzyme Mechanism and Engineering Studies : Incorporating 2-MeO-Phe into an enzyme's active site can elucidate the role of specific aromatic residues in catalysis. The altered electronics of the phenyl ring can impact transition state stabilization or substrate positioning, providing critical insights into the enzyme's mechanism.[1] This knowledge can then be applied to engineer enzymes with novel catalytic activities.
Part 3: Experimental Protocols
This protocol describes the expression of a target protein containing a single 2-MeO-Phe residue in E. coli using the pEVOL-pylT-PylRS(N346A/C348A) plasmid system.
Workflow Overview
Caption: End-to-end workflow for protein expression with 2-MeO-Phe.
Required Materials
| Component | Description |
| Plasmids | pEVOL-pylT-PylRS(N346A/C348A): Expresses the orthogonal synthetase and tRNA. Chloramphenicol resistance. pET-series or similar: Expresses the target protein (with His-tag and TAG codon). Ampicillin/Kanamycin resistance. |
| ncAA | This compound (CAS: 193546-31-5). Prepare a 100 mM stock in 20 mM NaOH, sterile filter. |
| Bacterial Strain | E. coli BL21(DE3) or similar expression strain. |
| Media & Reagents | LB Broth and LB Agar, Terrific Broth (TB) or similar rich media, Antibiotics (Chloramphenicol 34 µg/mL, Ampicillin 100 µg/mL), IPTG (1 M stock), sterile glycerol. |
| Equipment | Shaking incubator, centrifuge, sonicator, chromatography system (e.g., FPLC). |
Step-by-Step Protocol
-
Plasmid Preparation and Transformation a. Using site-directed mutagenesis, introduce a TAG codon at the desired position in your target gene, which should be cloned into an appropriate expression vector (e.g., pET28a). Verify the mutation by DNA sequencing. b. Prepare chemically competent E. coli BL21(DE3) cells. c. Co-transform ~50 ng of the pEVOL plasmid and ~50 ng of the target plasmid into the competent cells.[2] d. Plate the transformation mixture on an LB agar plate containing both chloramphenicol and the antibiotic corresponding to your target plasmid (e.g., ampicillin). Incubate overnight at 37°C.
-
Protein Expression and ncAA Incorporation a. Starter Culture: Inoculate a single colony into 10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking (220 rpm). b. Main Culture: Inoculate 1 L of Terrific Broth (TB) containing both antibiotics with the 10 mL starter culture. c. Growth: Grow the culture at 37°C with vigorous shaking until it reaches an OD₆₀₀ of 0.6–0.8. d. ncAA Supplementation: Add the this compound stock solution to a final concentration of 2 mM.[10] e. Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. f. Expression: Immediately reduce the incubator temperature to 20°C and continue shaking for 16–20 hours. The lower temperature promotes proper protein folding.[1] g. Control Culture: For verification, run a parallel negative control culture where no 2-MeO-Phe is added.
-
Protein Purification a. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse by sonication on ice. c. Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C). d. Purify the supernatant containing the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's protocol.
Part 4: Verification and Quality Control
Confirming the successful and site-specific incorporation of the ncAA is a critical step.
-
SDS-PAGE and Western Blotting :
-
Purpose : To confirm expression of the full-length protein and its dependence on the ncAA.
-
Method : Analyze lysates from both the +ncAA and -ncAA cultures via SDS-PAGE. Perform a Western blot using an anti-His tag antibody.
-
Expected Result : A band corresponding to the full-length protein should be prominent in the +ncAA lane and absent or significantly reduced in the -ncAA lane. The -ncAA lane will show only truncated protein if any read-through occurs.
-
-
Mass Spectrometry :
-
Purpose : To provide definitive proof of ncAA incorporation.
-
Method : Analyze the purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Result : The observed molecular weight of the protein should match the theoretical weight calculated with 2-MeO-Phe incorporated.
-
| Amino Acid | Molecular Weight (Da) | Mass Change vs. Phe |
| L-Phenylalanine (Phe) | 165.19 | (Reference) |
| This compound | 195.21 | +30.02 Da |
Part 5: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Low Yield of Full-Length Protein | 1. Inefficient suppression. 2. Toxicity of the ncAA or expressed protein. 3. Low ncAA concentration inside the cell. | 1. Confirm plasmid sequences. Try a different expression medium (e.g., minimal media to reduce competition). 2. Lower the induction temperature (e.g., 16°C) and IPTG concentration (0.1 mM). 3. Increase the concentration of 2-MeO-Phe in the medium (up to 5 mM). |
| Significant Read-through in -ncAA Control | The orthogonal tRNA is being charged by an endogenous E. coli synthetase with a natural amino acid. | This is less common with the PylRS system but can occur. Ensure you are using a well-validated orthogonal pair. Test expression in minimal media to starve the cells of competing natural amino acids. |
| Incorrect Mass Observed in MS | Incorporation of a natural amino acid (e.g., Gln, Tyr) at the amber codon. | This indicates a lack of orthogonality or fidelity. Review the troubleshooting steps for "Significant Read-through". Ensure the purity of the 2-MeO-Phe stock. |
References
-
Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, 13(12), 1253–1260. [Link]
-
Cropp, T. A., et al. (2024). Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. bioRxiv. [Link]
-
d'Aquino, A. I., et al. (2024). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science. [Link]
-
Harvard Office of Technology Development. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. [Link]
-
Mukai, T., et al. (2016). Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases. Molecules, 21(11), 1443. [Link]
-
Muccini, M., et al. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PLoS ONE, 7(10), e45543. [Link]
- Schultz, P. G., et al. (2015). Incorporation of unnatural amino acids.
-
Cohn, P. (1957). Studies on the Incorporation of an Unnatural Amino Acid, p-DI-(2-Hydroxy[14C2]Ethyl) Amino-L-Phenylalanine, into Proteins. British Journal of Cancer, 11(2), 258–267. [Link]
-
Ahern, C. A., et al. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 654, 3–18. [Link]
-
Kim, C., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60. [Link]
-
Kim, C., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PMC, 14(1), 60. [Link]
-
Cervettini, D., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 38(8), 989–997. [Link]
-
Wang, N., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(4), 881–886. [Link]
-
Brewer, S. H., et al. (2014). Synthesis and protein incorporation of azido-modified unnatural amino acids. Organic & Biomolecular Chemistry, 12(23), 3879–3883. [Link]
-
Stork, D. A., et al. (2022). Incorporation of a Chemically Diverse Set of Non-Standard Amino Acids into a Gram-Positive Organism. Bio-protocol, 12(17), e4519. [Link]
-
Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 491, 257–278. [Link]
-
Zhang, K., et al. (2013). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 8(11), 2411–2416. [Link]
-
Hino, N., et al. (2006). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. Nature Protocols, 1(2), 980–986. [Link]
-
PubChem. (2026). This compound. National Center for Biotechnology Information. [Link]
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- 3. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Continuous directed evolution of aminoacyl-tRNA synthetases. | Broad Institute [broadinstitute.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Probing Protein Structure and Ligand Interactions in Living Cells using 2-Methoxy-L-phenylalanine and In-Cell NMR Spectroscopy
Introduction: A Window into the Cellular World
Understanding the intricate dance of proteins within their native cellular environment is a cornerstone of modern biology and drug discovery. Traditional biochemical and structural biology techniques, while powerful, often rely on studying proteins in isolation, removed from the crowded and dynamic milieu of the cell. In-cell Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a transformative technology, offering the unique ability to observe protein structure, dynamics, and interactions at atomic resolution directly inside living cells.[1] This guide provides a comprehensive overview and detailed protocols for leveraging the unnatural amino acid (UAA) 2-Methoxy-L-phenylalanine as a powerful probe for in-cell NMR studies.
The core challenge of in-cell NMR is spectral complexity. The sheer number of macromolecules inside a cell leads to a dense forest of overlapping signals in a conventional ¹H-¹⁵N HSQC spectrum, often rendering the protein of interest invisible. The strategic incorporation of isotopically or chemically unique probes, such as unnatural amino acids, provides a powerful solution to this problem.[2][3] By introducing a nucleus or chemical group that is otherwise absent from the biological system, we can generate a clean spectral window to observe our protein of interest without background interference.[4][5]
This compound, an analog of the natural amino acid phenylalanine, is an excellent candidate for such studies. When isotopically labeled with ¹³C at the methoxy carbon, it provides a unique NMR signature in a region of the ¹³C spectrum that is typically free from natural abundance signals. This allows for the acquisition of background-free spectra, dramatically simplifying analysis and enabling the study of high molecular weight proteins in the complex cellular environment.[2][3]
This application note will guide researchers through the principles, experimental design, and detailed protocols for utilizing this compound in in-cell NMR experiments. We will delve into the rationale behind the methodology, from the genetic incorporation of the UAA to the acquisition and interpretation of NMR data, empowering researchers to unlock new insights into protein function in the living cell.
The Principle: Genetic Code Expansion for Site-Specific Labeling
The site-specific incorporation of this compound into a target protein is achieved through a technique known as genetic code expansion.[6][7][8] This powerful methodology allows for the introduction of UAAs with novel chemical or physical properties at any desired position in the protein sequence. The core of this technology relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[9][10] This pair functions independently of the host cell's own translational machinery, ensuring that the UAA is exclusively incorporated at a specific, engineered codon.
The most common strategy employs the suppression of a nonsense codon, typically the amber stop codon (UAG).[2][10][11] The process can be summarized as follows:
-
Engineered Gene: The gene encoding the protein of interest is mutated to introduce a UAG codon at the desired labeling site.
-
Orthogonal tRNA: A suppressor tRNA is engineered to recognize the UAG codon.
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A cognate aaRS is evolved to specifically recognize and "charge" the orthogonal tRNA with this compound. This synthetase does not recognize any of the endogenous amino acids or tRNAs, and the orthogonal tRNA is not recognized by any of the host's synthetases.[9]
-
Expression System: The genes for the target protein, the orthogonal tRNA, and the orthogonal aaRS are co-expressed in a host system, typically E. coli.
-
UAA Supplementation: this compound is added to the cell culture medium. The engineered aaRS then charges the orthogonal tRNA with the UAA, which is subsequently delivered to the ribosome to be incorporated into the growing polypeptide chain at the UAG codon.
This elegant system provides precise control over the placement of the NMR probe, minimizing any potential structural perturbations and enabling the study of specific regions of the protein.[2]
Experimental Workflow: A Step-by-Step Guide
The successful application of this compound for in-cell NMR studies involves a multi-step workflow, from plasmid construction to NMR data acquisition.
Figure 1: A schematic representation of the experimental workflow for in-cell NMR studies using this compound.
Detailed Protocols
Protocol 1: Plasmid Preparation and Transformation
Rationale: This protocol outlines the necessary molecular biology steps to prepare the genetic constructs for expressing the labeled protein in E. coli. The key is the co-transformation of two plasmids: one carrying the gene of interest with an amber stop codon at the desired labeling site, and the other carrying the genes for the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.
Materials:
-
Plasmid encoding the protein of interest.
-
Plasmid encoding the orthogonal aaRS/tRNA pair specific for this compound (e.g., pEVOL-pOMeFRS).
-
Site-directed mutagenesis kit.
-
Chemically competent E. coli cells (e.g., BL21(DE3)).
-
Appropriate antibiotics for plasmid selection.
-
LB agar plates containing the appropriate antibiotics.
Procedure:
-
Site-Directed Mutagenesis:
-
Identify the codon for the amino acid residue to be replaced with this compound in your protein of interest.
-
Using a site-directed mutagenesis kit, introduce a TAG (amber) stop codon at this position.
-
Verify the mutation by DNA sequencing.
-
-
Co-transformation:
-
Thaw an aliquot of chemically competent E. coli cells on ice.
-
Add 10-100 ng of each plasmid (the target protein plasmid with the UAG mutation and the orthogonal aaRS/tRNA plasmid) to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately transfer the cells to ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension on an LB agar plate containing the appropriate antibiotics for both plasmids.
-
Incubate the plate overnight at 37°C.
-
-
Colony Selection and Verification:
-
Pick a single colony and grow a small overnight culture in LB medium with the appropriate antibiotics.
-
Create a glycerol stock of the culture for long-term storage.
-
(Optional but recommended) Verify the presence of both plasmids by plasmid purification and restriction digest or PCR.
-
Protocol 2: Protein Expression and Labeling
Rationale: This protocol details the expression of the target protein and the incorporation of this compound. The timing of induction and UAA addition is critical for efficient labeling and cell viability.
Materials:
-
LB medium or minimal medium (e.g., M9) supplemented with appropriate antibiotics.
-
This compound (isotopically labeled if desired, e.g., with ¹³C at the methoxy carbon).
-
Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
Arabinose (if the aaRS expression is under an arabinose-inducible promoter).
-
Shaking incubator.
Procedure:
-
Starter Culture:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotics with cells from the glycerol stock.
-
Grow overnight at 37°C with shaking.
-
-
Main Culture:
-
Inoculate 500 mL of LB or minimal medium (in a 2 L flask) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction and Labeling:
-
Induce the expression of the orthogonal aaRS/tRNA pair by adding arabinose to a final concentration of 0.02% (w/v) (if applicable). Incubate for 15 minutes.
-
Add this compound to a final concentration of 1 mM.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the incubator temperature to 20-25°C and continue to grow the culture for 12-16 hours.
-
-
Verification of Expression and Incorporation (Optional):
-
Take a small aliquot of the culture and perform SDS-PAGE to confirm the expression of the target protein.
-
To confirm the incorporation of this compound, you can perform mass spectrometry on the purified protein.
-
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.5 - 2 mM | Higher concentrations may improve incorporation but can also increase cost and potential cytotoxicity. |
| IPTG Concentration | 0.1 - 1 mM | Optimize for your specific protein to avoid inclusion body formation. |
| Arabinose Concentration | 0.01 - 0.05% (w/v) | Optimize for the specific orthogonal system used. |
| Post-induction Temperature | 18 - 30°C | Lower temperatures often improve protein solubility. |
| Post-induction Time | 4 - 24 hours | Longer times may increase yield but can also lead to protein degradation. |
Table 1: Recommended ranges for protein expression and labeling parameters.
Protocol 3: In-Cell NMR Sample Preparation
Rationale: This protocol describes the gentle harvesting and preparation of the cells for NMR analysis. It is crucial to maintain cell viability and integrity throughout the process to ensure that the observed protein is in a native-like cellular environment.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold.
-
NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl in 90% H₂O/10% D₂O).
-
Centrifuge.
-
Standard 5 mm NMR tubes.
Procedure:
-
Cell Harvesting:
-
Harvest the cells from the culture by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing:
-
Gently resuspend the cell pellet in 50 mL of ice-cold PBS.
-
Centrifuge again at 4,000 x g for 10 minutes at 4°C.
-
Repeat the wash step two more times to remove any residual medium.
-
-
Sample Formulation:
-
After the final wash, carefully remove all supernatant.
-
Resuspend the cell pellet in a minimal volume of NMR buffer to create a dense cell slurry. The final cell concentration should be as high as possible to maximize the NMR signal. A typical cell-to-buffer ratio is 1:1 (v/v).
-
-
Transfer to NMR Tube:
-
Quality Control:
-
Check cell viability using a method such as trypan blue exclusion.
-
Keep the NMR sample on ice until it is placed in the spectrometer.
-
Protocol 4: NMR Data Acquisition and Analysis
Rationale: This protocol provides a general guideline for acquiring in-cell NMR data. The use of ¹³C-labeled this compound allows for the acquisition of ¹³C-edited spectra, which are free from background signals.
Instrumentation:
-
High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
Procedure:
-
Spectrometer Setup:
-
Insert the NMR sample into the spectrometer and allow it to equilibrate to the desired temperature (typically 25-30°C for E. coli).
-
Lock the spectrometer on the D₂O signal.
-
Shim the sample to achieve optimal magnetic field homogeneity. Shimming on in-cell samples can be more challenging than on purified protein samples due to the heterogeneity of the sample.
-
-
Data Acquisition:
-
Acquire a 1D ¹³C spectrum to confirm the presence of the ¹³C-labeled methoxy group signal from this compound. This signal should be a sharp singlet in a relatively uncrowded region of the spectrum.
-
Acquire a 2D ¹H-¹³C HSQC spectrum. This will show a correlation between the methoxy protons and the methoxy carbon of the incorporated this compound.
-
-
Ligand Titration (for interaction studies):
-
To study protein-ligand interactions, a small molecule inhibitor or binding partner can be added directly to the in-cell NMR sample.
-
Acquire a series of 2D ¹H-¹³C HSQC spectra at different ligand concentrations.
-
Changes in the chemical shift of the this compound signal upon ligand addition are indicative of binding.[2][14]
-
Figure 2: A conceptual diagram illustrating the detection of protein-ligand interactions using in-cell NMR with this compound.
Troubleshooting and Considerations
-
Low Protein Expression: Optimize induction conditions (IPTG concentration, temperature, time). Ensure that the target protein is not toxic to the cells.
-
Poor UAA Incorporation: Verify the integrity of the orthogonal aaRS/tRNA plasmid. Increase the concentration of this compound in the medium. Ensure that the expression of the aaRS is properly induced.
-
Cell Viability: this compound can exhibit some cytotoxicity. If cell viability is low, try reducing its concentration or the post-induction growth time.
-
Broad NMR Signals: This can be due to protein aggregation, slow tumbling of the protein in the crowded cellular environment, or poor shimming. Optimize the cell density and NMR buffer conditions.
Conclusion: Advancing In-Cell Structural Biology
The use of this compound as an NMR probe for in-cell studies represents a significant advancement in our ability to investigate protein structure and function in a physiologically relevant context. The methodology described in this application note provides a robust framework for researchers to site-specifically label their protein of interest and obtain high-quality, background-free NMR spectra from within living cells. This approach opens up new avenues for studying protein folding, dynamics, and interactions with endogenous or exogenous ligands, ultimately contributing to a deeper understanding of cellular processes and accelerating the drug discovery pipeline.
References
-
Cellitti, S. E., Jones, D. H., Lagpacan, L., Hao, X., Zhang, Q., Hu, H., ... & Schultz, P. G. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 130(29), 9268–9281. [Link]
-
Cellitti, S. E., Jones, D. H., Lagpacan, L., Hao, X., Zhang, Q., Hu, H., ... & Schultz, P. G. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy. Semantic Scholar. [Link]
-
Koehler, C., & Gmeiner, P. (2020). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Methods in Enzymology, 638, 33-61. [Link]
-
Costantino, A., Banci, L., & Luchinat, E. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1089–1097. [Link]
-
Wang, Q., Liu, W. R., & Schultz, P. G. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 809. [Link]
-
Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). 19F NMR as a tool to study membrane protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-36. [Link]
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2-Methoxy-L-phenylalanine as a Fluorescent Probe for Protein Dynamics: Application Notes and Protocols
Introduction
The study of protein dynamics, encompassing conformational changes, folding, and intermolecular interactions, is fundamental to understanding biological function. Fluorescent probes have become indispensable tools in this endeavor, offering high sensitivity and real-time monitoring capabilities.[1][2] While intrinsic protein fluorescence, primarily from tryptophan, provides a window into these processes, its utility can be limited by spectral overlap and the often-disruptive nature of introducing tryptophan mutations.[3] The advent of non-canonical amino acids (ncAAs) that can be genetically encoded into proteins offers a powerful alternative, allowing for the site-specific incorporation of probes with unique photophysical properties.[4][5][6][7] This guide focuses on 2-Methoxy-L-phenylalanine, a fluorescent analog of phenylalanine, detailing its application as a minimally perturbative probe for investigating protein dynamics.
This compound's fluorescence is exquisitely sensitive to its local microenvironment, making it an exceptional reporter of changes in protein structure and interactions.[8] Its modest size, comparable to the natural amino acids, minimizes the potential for functional perturbation that can occur with larger fluorescent protein tags like GFP.[5][9] This application note will provide a comprehensive overview of the principles underlying its use, detailed protocols for its incorporation into proteins of interest, and methodologies for leveraging its unique fluorescent properties to study protein dynamics.
Principle of Operation: Environmental Sensitivity
The utility of this compound as a fluorescent probe is rooted in two key photophysical phenomena: solvatochromism and fluorescence quenching .
Solvatochromism: Reporting on Local Polarity
Solvatochromism refers to the change in a molecule's absorption or emission spectrum in response to the polarity of its surrounding solvent or microenvironment.[10] The methoxy group of this compound influences the electron distribution of the phenyl ring, making its excited state more polar than its ground state. Consequently, in a more polar environment, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in its fluorescence emission spectrum.[8][11]
This property is invaluable for studying protein dynamics. When this compound is incorporated into a protein, the polarity of its local environment is dictated by the surrounding amino acid residues and its solvent accessibility. A conformational change that moves the probe from a hydrophobic core to the protein surface will expose it to the polar aqueous solvent, resulting in a detectable red-shift in its fluorescence emission.
Fluorescence Quenching: Probing Proximity and Interactions
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[12][13] This can occur through various mechanisms, including collisional quenching by solvent molecules or specific interactions with quenching moieties. For this compound, changes in its local environment can bring it into proximity with quenching groups, such as certain amino acid side chains (e.g., tryptophan, tyrosine) or external ligands.
For instance, a protein-ligand binding event that brings a quenching group on the ligand close to the incorporated this compound will result in a decrease in fluorescence intensity.[14] Similarly, a conformational change that buries the probe within a protein domain rich in quenching residues will also lead to a reduction in its fluorescence signal.
Core Applications
The environmentally sensitive fluorescence of this compound enables a range of applications in the study of protein dynamics:
| Application | Principle | Observable Change |
| Protein Folding and Unfolding | Changes in the local environment of the probe as the protein transitions between folded and unfolded states. | Shift in emission wavelength and/or change in fluorescence intensity. |
| Conformational Changes | Alterations in the probe's solvent exposure or proximity to quenching residues upon a conformational shift. | Shift in emission wavelength and/or change in fluorescence intensity. |
| Ligand Binding | Direct interaction with the ligand or a ligand-induced conformational change affecting the probe's environment. | Change in fluorescence intensity (quenching or enhancement) and/or a shift in emission wavelength. |
| Protein-Protein Interactions | Changes in the probe's environment at the interaction interface. | Change in fluorescence intensity and/or a shift in emission wavelength. |
Experimental Workflow
The successful application of this compound as a fluorescent probe involves a multi-step workflow, from incorporation into the protein of interest to the final fluorescence measurements and data analysis.
Figure 1. General experimental workflow for using this compound as a fluorescent probe.
Detailed Protocols
PART 1: Site-Specific Incorporation of this compound
The incorporation of non-canonical amino acids like this compound into proteins in living cells is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[15][16][17] This system hijacks the cell's translational machinery to insert the ncAA at a specific site designated by an amber stop codon (TAG) in the gene of interest.[18][19]
Protocol 1.1: Site-Directed Mutagenesis
Objective: To introduce an amber stop codon (TAG) at the desired location in the gene encoding the protein of interest.
Materials:
-
Plasmid DNA containing the gene of interest
-
Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)
-
Custom-designed mutagenic primers
-
Competent E. coli cells for cloning (e.g., DH5α)
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation (the codon for the amino acid to be replaced is changed to TAG). The primers should be complementary and typically 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR cycling parameters should be optimized according to the manufacturer's instructions for the mutagenesis kit.
-
Template Digestion: Digest the parental, methylated plasmid DNA with a restriction enzyme such as DpnI. This enzyme specifically targets methylated and hemimethylated DNA, ensuring that only the newly synthesized, mutated plasmid is retained.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Protocol 1.2: Protein Expression and Purification
Objective: To express the protein of interest containing this compound and purify it for subsequent analysis.
Materials:
-
Expression plasmid containing the gene of interest with the TAG codon
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., pEVOL)
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
This compound
-
Appropriate growth media and antibiotics
-
Inducing agent (e.g., IPTG, arabinose)
-
Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
Procedure:
-
Co-transformation: Co-transform the expression plasmid and the orthogonal synthetase/tRNA plasmid into the E. coli expression strain.
-
Cell Culture: Inoculate a starter culture in appropriate media with both antibiotics and grow overnight. The next day, use the starter culture to inoculate a larger volume of expression media.
-
Induction: Grow the culture to an OD600 of 0.6-0.8. Add this compound to a final concentration of 1-2 mM. Induce protein expression by adding the appropriate inducing agent.
-
Harvesting and Lysis: After a suitable expression period (typically 4-16 hours at a reduced temperature), harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Purification: Clarify the lysate by centrifugation and purify the protein of interest using a suitable chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Verification: Confirm the successful incorporation of this compound by mass spectrometry.
PART 2: Fluorescence Spectroscopy and Data Analysis
Once the purified protein containing this compound is obtained, its fluorescent properties can be characterized under various conditions to probe protein dynamics.
Protocol 2.1: Steady-State Fluorescence Measurements
Objective: To measure the fluorescence emission spectra of the protein under different experimental conditions.
Materials:
-
Purified protein containing this compound
-
Fluorometer
-
Quartz cuvettes
-
Buffers and ligands of interest
Procedure:
-
Sample Preparation: Prepare samples of the purified protein in the desired buffer. The protein concentration should be adjusted to keep the absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.
-
Instrument Setup: Set the excitation wavelength. For this compound, an excitation wavelength of around 270-280 nm is typically used. Set the emission scan range (e.g., 290-450 nm).
-
Spectral Acquisition: Record the fluorescence emission spectrum of the protein sample.
-
Titration Experiments (for ligand binding): To study ligand binding, incrementally add small aliquots of a concentrated ligand stock solution to the protein sample and record the fluorescence spectrum after each addition.
-
Denaturation Studies (for folding/unfolding): To study protein stability, measure the fluorescence spectrum as a function of increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride) or as a function of temperature.
Protocol 2.2: Data Analysis
Objective: To analyze the collected fluorescence data to extract meaningful information about protein dynamics.
-
Spectral Shifts: For solvatochromic effects, determine the wavelength of maximum emission (λmax) for each spectrum. A plot of λmax versus the experimental variable (e.g., ligand concentration, denaturant concentration) will reveal changes in the local environment of the probe.
-
Intensity Changes: For quenching effects, measure the fluorescence intensity at λmax. Plot the fluorescence intensity versus the experimental variable.
-
Binding Affinity (Kd) Determination: For ligand binding studies, the change in fluorescence intensity can be used to determine the dissociation constant (Kd). The data can be fit to a suitable binding isotherm equation (e.g., the Hill equation).
Figure 2. Data analysis workflow for fluorescence spectroscopy experiments.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, it is crucial to incorporate self-validating systems and controls.
-
Mass Spectrometry: Always verify the incorporation of this compound and the purity of the protein sample by mass spectrometry.
-
Control Protein: Express and purify the wild-type protein (without the ncAA) and subject it to the same fluorescence analysis. This will help to distinguish the fluorescence signal of the probe from any background or intrinsic fluorescence changes.
-
Functional Assays: Perform functional assays on the labeled protein to ensure that the incorporation of the ncAA has not significantly perturbed its biological activity.
-
Quantum Yield Determination: For quantitative comparisons, determine the fluorescence quantum yield of the incorporated probe under different conditions.
Conclusion
This compound offers a powerful and minimally invasive tool for the real-time investigation of protein dynamics. Its environmental sensitivity, coupled with the precision of genetic code expansion, allows researchers to probe specific regions of a protein and gain valuable insights into its structure-function relationships. The protocols and guidelines presented here provide a solid foundation for the successful application of this versatile fluorescent amino acid in a wide range of biological and biochemical studies.
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Application Notes & Protocols: A Guide to the Evaluation and Application of 2-Methoxy-L-phenylalanine for Live-Cell Imaging
For: Researchers, scientists, and drug development professionals.
Preamble: The Frontier of Protein Visualization
The study of protein dynamics, localization, and interactions within the native cellular environment is fundamental to advancing our understanding of biology and disease. For decades, fluorescent proteins (FPs) like GFP have been the workhorse of live-cell imaging. However, their large size can lead to steric hindrance and functional perturbation of the protein of interest (POI).[1][2] An elegant and minimally invasive alternative is the incorporation of non-canonical amino acids (ncAAs) into proteins.[1][2][3][4][5] These small molecules can serve either as intrinsically fluorescent probes or as bioorthogonal handles for the subsequent attachment of bright, photostable organic dyes.[2][6]
This document serves as a comprehensive guide to the potential applications of 2-Methoxy-L-phenylalanine (2-OMe-Phe), a phenylalanine analog, in live-cell imaging. As a novel probe, its utility is not yet broadly established. Therefore, this guide is structured to provide both a theoretical framework and a practical set of protocols for its evaluation and potential deployment. We will explore the principles of ncAA incorporation, detail the necessary photophysical characterization, and provide step-by-step protocols for researchers to validate 2-OMe-Phe as a tool in their own biological systems.
Foundational Concepts: Why Use a Phenylalanine Analog?
The aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are the primary sources of intrinsic protein fluorescence.[7] However, their utility for imaging is limited. Phenylalanine, in particular, exhibits a very low fluorescence quantum yield (around 0.022 in water) and requires excitation in the deep UV range (~260 nm), which can cause phototoxicity and overlap with cellular autofluorescence.[8][9][10][11]
The introduction of a methoxy group at the ortho position of the phenyl ring in 2-OMe-Phe is a subtle modification. Such modifications can, in principle, alter the electronic and photophysical properties of the amino acid in several ways:
-
Intrinsic Fluorescence: The methoxy group, being an electron-donating group, can act as an auxochrome. In certain molecular contexts, this can enhance fluorescence by modulating the energy levels of the fluorophore's frontier orbitals.[12][13] Whether this effect is sufficient to render 2-OMe-Phe a useful intrinsic fluorophore needs empirical validation.
-
Environmental Sensitivity (Solvatochromism): The fluorescence of small aromatic molecules is often sensitive to the polarity of their local environment.[3][7] If 2-OMe-Phe exhibits solvatochromic shifts in its emission spectrum, it could be a powerful tool for reporting on protein conformational changes or binding events that alter the local environment of the incorporated residue.
-
Minimal Perturbation: As a close structural analog of phenylalanine, 2-OMe-Phe is likely to be well-tolerated by the cellular translational machinery and cause minimal disruption to the structure and function of the target protein.
This guide will provide the protocols necessary to test these hypotheses.
Strategic Incorporation of this compound into Proteins
There are two primary strategies for incorporating ncAAs into proteins in live cells: metabolic labeling and site-specific incorporation via genetic code expansion. The choice depends on the experimental question.
Metabolic Labeling: Global Incorporation
In this approach, an ncAA that is an analog of a natural amino acid is supplied in the culture medium and competes with its natural counterpart for incorporation into newly synthesized proteins by the cell's own translational machinery.[2][3] For 2-OMe-Phe, it would act as a surrogate for L-phenylalanine.
-
Application: Best suited for visualizing and tracking global protein synthesis in response to stimuli or during specific cell cycle phases.
-
Limitation: This method is not protein-specific; 2-OMe-Phe will be incorporated at most phenylalanine positions throughout the proteome, which limits its use for studying a single protein of interest.[2]
Genetic Code Expansion: Site-Specific Precision
This powerful technique allows for the incorporation of an ncAA at a specific, predetermined site within a single protein of interest.[2][4][5][6] It requires the introduction of three components into the host cell:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the ncAA (e.g., 2-OMe-Phe) but not any of the 20 canonical amino acids.
-
A corresponding orthogonal tRNA that is charged by the aaRS. This tRNA recognizes a unique codon, typically a nonsense (stop) codon like UAG (amber).
-
A gene of interest modified to contain the unique codon at the desired incorporation site.
When the cell expresses these components in the presence of the ncAA, the orthogonal aaRS/tRNA pair hijacks the UAG codon, inserting the ncAA instead of terminating translation, resulting in a full-length protein with the ncAA at a precise location.[2]
-
Application: The gold standard for studying the localization, dynamics, and interactions of a specific protein with minimal perturbation.
-
Requirement: Requires the development or availability of an orthogonal aaRS/tRNA pair specific for 2-OMe-Phe.
Workflow Diagram: Evaluating a Novel ncAA for Live-Cell Imaging
Caption: Workflow for validating 2-OMe-Phe for live-cell imaging.
Experimental Protocols
Protocol 1: Assessment of 2-OMe-Phe Cytotoxicity
Rationale: Before any imaging experiment, it is crucial to determine the concentration range of 2-OMe-Phe that is non-toxic to the cells. High concentrations of ncAAs can sometimes interfere with cellular metabolism.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in sterile PBS or DMSO)
-
96-well cell culture plates
-
MTT or LDH assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of 2-OMe-Phe in complete culture medium. A suggested range is 0 mM to 10 mM.
-
Remove the old medium from the cells and replace it with the 2-OMe-Phe-containing medium. Include a "no treatment" control and a "vehicle" control if using a solvent like DMSO.
-
Incubation: Incubate the cells for a period relevant to your planned imaging experiments (e.g., 24-48 hours).
-
Viability Assay: Perform the MTT or LDH assay according to the manufacturer's instructions.
-
Analysis: Read the absorbance on a plate reader. Calculate the percentage of viable cells relative to the untreated control. The highest concentration that shows >90% viability is a good starting point for imaging experiments.
Protocol 2: Site-Specific Incorporation using Genetic Code Expansion
Rationale: This protocol outlines the steps for expressing a target protein containing 2-OMe-Phe at a specific site. This requires a plasmid system encoding the orthogonal aaRS/tRNA pair and the gene of interest. Note: An orthogonal pair for 2-OMe-Phe may need to be engineered if not already available.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Plasmid 1: Encodes the orthogonal aaRS and tRNA (e.g., pIRE4-PylRS-AF)
-
Plasmid 2: Encodes the protein of interest with a UAG codon at the desired site (e.g., pcDNA3.1-POI-TAG)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete culture medium and Opti-MEM
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a suitable format for imaging (e.g., glass-bottom dishes) such that they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
In one tube, dilute the two plasmids (a 1:1 ratio is a good starting point) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the two solutions, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the cells.
-
-
ncAA Addition: 4-6 hours post-transfection, replace the medium with fresh complete medium containing the pre-determined, non-toxic concentration of 2-OMe-Phe (e.g., 1 mM).
-
Control Groups: It is critical to include proper controls:
-
-ncAA Control: Transfect cells with both plasmids but do not add 2-OMe-Phe. This will confirm that protein expression is dependent on the ncAA.
-
WT POI Control: Transfect cells with a wild-type version of the POI (no UAG codon) to compare expression levels and localization.
-
-
Expression: Incubate the cells for 24-48 hours to allow for protein expression and incorporation of 2-OMe-Phe.
-
Validation (Western Blot):
-
Lyse a parallel set of treated and control cells.
-
Run the lysates on an SDS-PAGE gel and transfer to a membrane.
-
Probe with an antibody against your POI or an epitope tag.
-
A full-length protein band should appear in the lane with both plasmids and 2-OMe-Phe. The "-ncAA" control should show no full-length protein, only potential truncation products.
-
Workflow Diagram: Site-Specific ncAA Incorporation
Caption: Step-by-step workflow for live-cell imaging using 2-OMe-Phe.
Protocol 3: Live-Cell Imaging and Spectral Analysis
Rationale: This protocol describes how to image cells containing the 2-OMe-Phe-labeled protein and how to assess its intrinsic fluorescence.
Materials:
-
Cells prepared according to Protocol 2.
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Confocal microscope equipped with a spectral detector and an environmental chamber (37°C, 5% CO₂).
Procedure:
-
Preparation for Imaging:
-
Gently wash the cells twice with pre-warmed PBS.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage and allow it to equilibrate for at least 15 minutes in the environmental chamber.
-
-
Identifying the Excitation Wavelength:
-
Based on the absorbance spectrum of free 2-OMe-Phe, select an initial excitation laser line. Since it is a phenylalanine analog, excitation will likely be in the UV or near-UV range (e.g., 260-280 nm). If available, a multiphoton microscope might be preferable to minimize phototoxicity from deep UV light.
-
-
Spectral ("Lambda") Scan:
-
Find a cell expressing your POI.
-
Using the spectral detector on the confocal microscope, perform a "lambda scan." This involves exciting the sample at a single wavelength and collecting the emitted light across a range of wavelengths (e.g., 300-500 nm).
-
This will generate an emission spectrum for the 2-OMe-Phe incorporated into your protein within the live cell.
-
-
Image Acquisition:
-
Once the peak emission wavelength is identified, set the detector to collect a specific window around this peak.
-
Acquire images. Start with low laser power and fast acquisition speeds to minimize photobleaching and phototoxicity.
-
Perform time-lapse imaging to observe protein dynamics.
-
-
Control for Autofluorescence:
-
Image untransfected cells under the exact same imaging conditions to capture the cellular autofluorescence profile. This background can be subtracted from your images during analysis.
-
Data Presentation and Interpretation
Table 1: Key Photophysical Properties to Characterize for 2-OMe-Phe
| Parameter | Description | Method of Measurement | Ideal Characteristics for Imaging |
| λmax, abs | Wavelength of maximum absorbance. | UV-Vis Spectrophotometer | > 350 nm (to avoid UV damage and autofluorescence) |
| λmax, em | Wavelength of maximum fluorescence emission. | Fluorometer / Spectral Scan | 400-700 nm (within the visible spectrum) |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | UV-Vis Spectrophotometer | High (> 20,000 M-1cm-1) for efficient excitation. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | Fluorometer (relative to a standard) | High (> 0.3) for a bright signal.[3] |
| Fluorescence Lifetime (τ) | The average time the molecule stays in its excited state before emitting a photon. | Time-Correlated Single Photon Counting (TCSPC) | Long enough for techniques like FLIM (1-10 ns).[3] |
| Photostability | Resistance to photochemical destruction upon exposure to excitation light. | Time-lapse microscopy | High (minimal decrease in intensity over time) |
Note: The "Ideal Characteristics" are for a high-performance intrinsic fluorescent probe. A probe with less-than-ideal properties may still be useful for specific applications.
Concluding Remarks and Future Directions
This compound represents a class of minimally modified ncAAs that could serve as subtle, environment-sensitive probes. While it is unlikely to possess the brightness of large organic dyes, its small size is a significant advantage for preserving native protein function. The protocols outlined in this guide provide a clear roadmap for any researcher wishing to explore its potential.
Successful validation of 2-OMe-Phe as an intrinsic fluorescent probe would open the door to advanced imaging applications, such as using fluorescence lifetime imaging (FLIM) to map protein-protein interactions or using its potential solvatochromism to monitor conformational changes in real time. If it lacks useful intrinsic fluorescence, the methoxy group could potentially be further modified to include a bioorthogonal handle, expanding its utility. This systematic approach to characterization is essential for expanding the toolkit of chemical biology and pushing the boundaries of what we can see inside a living cell.
References
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Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, [Link].[1][2]
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Improved fluorescent amino acids for cellular imaging. Penn Today, [Link].
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The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry, [Link].
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Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons. Nature Communications, [Link].
-
Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, [Link].
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Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Cold Spring Harbor Protocols, [Link].
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Fluorescent Labeling of Proteins of Interest in Live Cells: Beyond Fluorescent Proteins. Bioconjugate Chemistry, [Link].
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Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences, [Link].
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The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS Omega, [Link].
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Synthesis, characterization, and cellular imaging of a cyan emitting fluorescent α-amino acid for live-cell protein imaging. American Chemical Society, [Link].
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L-Phenylalanine. PhotochemCAD, [Link].
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Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. ResearchGate, [Link].
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Synthesis of Unnatural Fluorescent α-amino acids. Enlighten Theses, [Link].
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Intrinsic or Natural Fluorophores. Index of/, [Link].
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Intrinsic fluorescence spectra of tryptophan, tyrosine and phenyloalanine. Semantic Scholar, [Link].
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Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. Molecules, [Link].
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Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. RSC Advances, [Link].
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Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry, [Link].
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Application Notes and Protocols for Site-Specific Labeling of Proteins with 2-Methoxy-L-phenylalanine
Introduction
The expansion of the genetic code to incorporate non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug development. This powerful technique allows for the introduction of novel chemical functionalities into proteins, enabling precise interrogation of their structure and function, the development of proteins with enhanced therapeutic properties, and the creation of novel bioconjugation handles.[1][2][3][4] This guide provides detailed application notes and protocols for the site-specific incorporation of 2-Methoxy-L-phenylalanine, an analog of phenylalanine featuring a methoxy group at the ortho position of the phenyl ring.
The introduction of the methoxy group serves as a unique spectroscopic and steric probe. Its altered electronic and steric properties, compared to phenylalanine and tyrosine, can be leveraged to investigate local protein environments, modulate protein-protein or protein-ligand interactions, and study enzyme mechanisms.[5][] The site-specific incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that hijacks the amber stop codon (UAG) for insertion of the ncAA.[4][7]
Core Technology: Amber Codon Suppression
The cornerstone of site-specific ncAA incorporation is the utilization of an orthogonal translation system that operates independently of the host cell's endogenous machinery.[3][4][7] This system comprises two key components:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to exclusively recognize and charge the desired ncAA (in this case, this compound) onto its cognate tRNA.
-
An Orthogonal Suppressor tRNA: This tRNA possesses an anticodon (CUA) that recognizes the amber stop codon (UAG) in the mRNA sequence.
When the gene of interest is mutated to contain a UAG codon at the desired site of ncAA incorporation, the orthogonal aaRS charges the suppressor tRNA with this compound. During translation, the ribosome pauses at the UAG codon, and instead of termination, the charged suppressor tRNA delivers the ncAA, resulting in its incorporation into the growing polypeptide chain.
A particularly versatile orthogonal system for the incorporation of various phenylalanine derivatives, including this compound, utilizes a rationally designed mutant of the pyrrolysyl-tRNA synthetase (PylRS), specifically the N346A/C348A mutant, in conjunction with its cognate tRNA, tRNAPylCUA.[5] This system has been shown to be effective in both E. coli and mammalian cells.[5]
Experimental Workflow for ncAA Incorporation
Caption: General workflow for site-specific incorporation of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for a range of applications:
-
Probing Protein Structure and Dynamics: The methoxy group can serve as a sensitive NMR probe to report on the local environment within a protein, providing insights into conformational changes upon ligand binding or protein-protein interactions.[8][9][10]
-
Modulating Protein-Protein Interactions: The introduction of the bulky methoxy group at the ortho position can introduce steric hindrance, allowing for the precise modulation and investigation of protein-protein interaction interfaces.
-
Enzyme Mechanism Studies: Placing this compound in or near an enzyme's active site can elucidate the role of specific residues in substrate binding and catalysis by altering the local steric and electronic environment.
-
Development of Novel Biotherapeutics: The incorporation of this compound can be used to fine-tune the pharmacological properties of therapeutic proteins, such as binding affinity and stability.
Data Summary Table
| Parameter | E. coli Expression | Mammalian Cell Expression |
| Orthogonal System | PylRS(N346A/C348A) / tRNAPylCUA | PylRS(N346A/C348A) / tRNAPylCUA |
| Expression Vector | pEVOL or equivalent | pcDNA or equivalent |
| This compound | 1-2 mM | 0.5-1 mM |
| Induction (E. coli) | 0.02% L-arabinose (for pEVOL) | N/A |
| Induction (Protein) | 0.5-1 mM IPTG | N/A (constitutive or inducible promoter) |
| Expression Temperature | 18-30°C | 37°C |
| Expression Duration | 16-24 hours | 48-72 hours |
Detailed Protocols
PART 1: Protein Labeling in Escherichia coli
This protocol is designed for the site-specific incorporation of this compound into a target protein expressed in E. coli using the pEVOL plasmid system carrying the PylRS(N346A/C348A) and tRNAPylCUA genes.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with a UAG codon at the desired position (e.g., in a pET vector)
-
pEVOL-pylT-PylRS(N346A/C348A) plasmid
-
This compound (powder)
-
LB medium and agar plates
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
-
Minimal medium (e.g., M9) supplemented with glucose, MgSO4, CaCl2, and thiamine
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Purification resin (e.g., Ni-NTA for His-tagged proteins)
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL-pylT-PylRS(N346A/C348A) plasmid. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of minimal medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
ncAA Supplementation: Add this compound to a final concentration of 1-2 mM.
-
Induction: Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal synthetase. Add IPTG to a final concentration of 0.5-1 mM to induce the expression of the target protein.
-
Expression: Reduce the temperature to 18-30°C and continue to shake for 16-24 hours.
-
Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
-
Lysis and Purification: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Clarify the lysate by centrifugation and purify the protein using the appropriate chromatography method (e.g., IMAC for His-tagged proteins).
PART 2: Protein Labeling in Mammalian Cells
This protocol outlines the general procedure for incorporating this compound into a protein expressed in a mammalian cell line (e.g., HEK293T).
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Mammalian expression vector for the gene of interest with a UAG codon
-
Mammalian expression vector for the PylRS(N346A/C348A)-tRNAPylCUA system
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Purification resin
Protocol:
-
Cell Seeding: Seed the mammalian cells in a culture plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the expression vectors for the gene of interest and the orthogonal system using your preferred transfection reagent according to the manufacturer's protocol.
-
Media Change and ncAA Addition: 24 hours post-transfection, replace the medium with fresh complete medium supplemented with 0.5-1 mM this compound.
-
Expression: Incubate the cells for 48-72 hours to allow for protein expression and incorporation of the ncAA.
-
Harvest: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells directly in the plate with lysis buffer.
-
Purification: Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation. Purify the target protein from the supernatant using the appropriate affinity chromatography method.
Verification of Incorporation
Successful incorporation of this compound should be verified using the following methods:
Mass Spectrometry:
-
Expected Mass Shift: The incorporation of this compound (C10H13NO3, MW: 195.21 g/mol ) in place of a canonical amino acid will result in a predictable mass shift in the intact protein or in tryptic peptides.[11][12][13] For example, replacing a tyrosine residue (MW: 181.19 g/mol ) will result in a mass increase of 14.02 Da.
-
Procedure: Analyze the purified protein by ESI-MS to confirm the mass of the full-length protein. For higher resolution, perform in-gel or in-solution tryptic digestion followed by LC-MS/MS analysis to identify the peptide containing the incorporated ncAA.[11][14][15]
NMR Spectroscopy:
-
The methoxy group of this compound provides unique and well-resolved signals in 1H NMR spectra, which can be used to confirm its incorporation and probe its local environment.[8][9][10][16][17][18][19]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Inefficient suppression of the amber codon. | Optimize the concentration of this compound. Lower the expression temperature and extend the expression time. Ensure the pEVOL plasmid is maintained with appropriate antibiotic selection.[20][21][22] |
| Toxicity of the ncAA or the expressed protein. | Lower the concentration of the ncAA and the inducer. Use a weaker promoter for protein expression. | |
| No Incorporation Detected | Inactive orthogonal synthetase or tRNA. | Sequence verify the plasmids for the orthogonal system. Use a fresh preparation of this compound. |
| The UAG codon is in a context that favors termination. | If possible, move the UAG codon to a different position in the gene. | |
| High Level of Truncated Protein | Insufficient concentration of charged suppressor tRNA. | Increase the concentration of this compound. Increase the expression of the orthogonal synthetase and tRNA by using a stronger promoter or a higher copy number plasmid. |
References
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Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PubMed, 2024. [Link]
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Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. PubMed, 2024. [Link]
-
Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. PubMed, 2021. [Link]
-
Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PMC, 2024. [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. PMC. [Link]
-
Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 2014. [Link]
-
Labeling proteins on live mammalian cells using click chemistry. Springer Nature Experiments. [Link]
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Multiple‐Site Labeling of Proteins with Unnatural Amino Acids. SciSpace. [Link]
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2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Semantic Scholar, 1994. [Link]
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Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. PubMed Central. [Link]
-
Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. NIH. [Link]
-
A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. bioRxiv, 2021. [Link]
-
2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. pubs.acs.org. [Link]
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Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ResearchGate, 2021. [Link]
-
Tips for Optimizing Protein Expression and Purification. Rockland Immunochemicals. [Link]
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Two-color labeling of temporally defined protein populations in mammalian cells. sciencedirect.com, 2008. [Link]
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Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances, 2015. [Link]
-
Optimization of Protein Expression in Mammalian Cells. PubMed. [Link]
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Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in en. bioRxiv, 2024. [Link]
-
Isotope Labeling in Mammalian Cells. PMC, 2012. [Link]
-
Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. PubMed Central. [Link]
-
Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]
-
Incorporation of a Chemically Diverse Set of Non-Standard Amino Acids into a Gram-Positive Organism. NIH, 2022. [Link]
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Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. springer.com. [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC, 2015. [Link]
-
Protocols. Protein Expression and Purification Core Facility. [Link]
-
Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. PMC. [Link]
-
This compound. PubChem, 2024. [Link]
-
Improved Measurement of Protein Synthesis in Human Subjects Using 2H-phenylalanine Isotopomers and Gas chromatography/mass Spectrometry. PubMed, 2010. [Link]
-
Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. PMC, 2016. [Link]
-
Optimising expression and extraction of recombinant proteins in plants. PMC. [Link]
-
Recombinant Protein Expression Optimization Strategies and Process Development. Sino Biological, 2023. [Link]
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Analysis of [ 13 C 6 ]-phenylalanine enrichment with the... ResearchGate. [Link]
-
The role of phenylalanine in structure-function relationships of phenylalanine hydroxylase revealed by radiation target analysis. PubMed. [Link]
-
Overview of peptide and protein analysis by mass spectrometry. PubMed. [Link]
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Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate. [Link]
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Application Notes & Protocols: Solid-Phase Peptide Synthesis with Fmoc-2-Methoxy-L-phenylalanine
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the modulation of peptide conformation, stability, and receptor affinity.[1] Fmoc-2-Methoxy-L-phenylalanine is a valuable building block that introduces unique steric and electronic properties due to the presence of a methoxy group at the ortho position of the phenyl ring. However, this substitution also presents a significant steric challenge during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient coupling. This guide provides a comprehensive overview, detailed protocols, and expert insights for the successful incorporation of Fmoc-2-Methoxy-L-phenylalanine into synthetic peptides using Fmoc-based SPPS. We will address the causality behind experimental choices, focusing on overcoming the steric hindrance to achieve high-purity peptides.
Introduction: The Challenge and Utility of Fmoc-2-Methoxy-L-phenylalanine
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing synthetic peptides due to its mild reaction conditions and suitability for automation.[2][3] The core principle involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain immobilized on an insoluble resin support.[4][] The Fmoc group is stable under acidic and neutral conditions but is readily removed by a mild base, typically piperidine, ensuring the orthogonality required for complex peptide synthesis.[][6]
The introduction of a methoxy group at the ortho position of the phenylalanine side chain confers several potentially advantageous properties:
-
Conformational Constraint: The bulky methoxy group can restrict the rotational freedom of the phenyl side chain, influencing the peptide's secondary structure.
-
Electronic Modulation: As an electron-donating group, the methoxy substituent can alter the electronic environment of the aromatic ring, potentially influencing peptide-protein interactions.[1]
-
Metabolic Stability: Modified amino acids can enhance resistance to enzymatic degradation.
Despite these benefits, the proximity of the methoxy group to the peptide backbone creates significant steric hindrance. This bulkiness can impede the approach of the activated carboxyl group to the free N-terminal amine of the resin-bound peptide, leading to slow or incomplete coupling reactions.[7] Therefore, standard coupling protocols may be insufficient, requiring more potent activation methods and optimized conditions to ensure high yields.[8]
The Core Fmoc-SPPS Workflow
The Fmoc-SPPS process is a cyclical procedure. Each cycle extends the peptide chain by one amino acid and consists of four main stages: Nα-Fmoc deprotection, washing, amino acid coupling, and final washing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methoxy-L-phenylalanine Incorporation
Welcome to the technical support center for the site-specific incorporation of non-canonical amino acids (ncAAs). This guide is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion technology to incorporate 2-Methoxy-L-phenylalanine (2-MeO-Phe) into target proteins. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate common challenges and maximize your incorporation efficiency and fidelity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the incorporation of 2-MeO-Phe.
Q1: What is this compound and why is it used?
A1: this compound is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids used in natural protein synthesis. Its methoxy group can serve as a useful biophysical probe for NMR studies, a precursor for chemical modifications, or a tool to subtly alter protein structure and function. Incorporating it site-specifically allows for precise protein engineering that is not possible with traditional mutagenesis.
Q2: What are the essential components for incorporating 2-MeO-Phe into a protein?
A2: Successful incorporation relies on an Orthogonal Translation System (OTS) . This is a matched set of an engineered aminoacyl-tRNA synthetase (aaRS) and a unique suppressor transfer RNA (tRNA), typically one that reads the amber stop codon (UAG).[1] The key components are:
-
Engineered aaRS: A synthetase evolved to specifically recognize 2-MeO-Phe and charge it onto its partner tRNA, while ignoring all canonical amino acids.[2][3]
-
Orthogonal Suppressor tRNA: A tRNA (e.g., tRNAPylCUA or tRNATyrCUA) that is not recognized by any of the host cell's endogenous synthetases but is a substrate for the engineered aaRS. Its anticodon is changed to CUA to read the UAG amber stop codon.[1]
-
Target Gene with an Amber Codon: Your protein of interest must be mutated to have a UAG codon at the desired incorporation site.
-
Expression Host or System: This can be a living organism (E. coli, yeast, mammalian cells) or a cell-free protein synthesis (CFPS) system.[4]
-
2-MeO-Phe Supply: The ncAA must be added to the cell culture medium or the cell-free reaction mix.
Q3: What is the fundamental principle behind amber suppression for ncAA incorporation?
A3: The principle is to hijack the cell's translational machinery. Normally, when a ribosome encounters a UAG (amber) stop codon in an mRNA sequence, a protein called Release Factor 1 (RF1) binds and terminates translation, releasing the polypeptide chain.[1] In a genetic code expansion experiment, the engineered suppressor tRNA, charged with 2-MeO-Phe by the orthogonal synthetase, competes with RF1 at the UAG codon.[1][5] If the charged suppressor tRNA binds successfully, the ribosome incorporates 2-MeO-Phe and continues translation, producing a full-length protein containing the ncAA.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides solutions to specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable recommendations.
Problem 1: Low or No Yield of Full-Length Protein
You observe a very faint band or no band at the expected molecular weight of your full-length protein on an SDS-PAGE or Western blot.
Potential Causes:
-
Inefficient charging of the suppressor tRNA by the engineered aaRS.
-
Competition from Release Factor 1 (RF1) causing premature termination.
-
Low expression or instability of the aaRS or tRNA.
-
Poor recognition of the charged tRNA by Elongation Factor Tu (EF-Tu).
-
Insufficient concentration or cellular uptake of 2-MeO-Phe.
-
Toxicity of the overexpressed OTS components to the host cells.[4][6]
Recommended Solutions:
| Solution ID | Recommendation | Scientific Rationale |
| S1.1 | Switch to an RF1-Deficient System: Use a genomically recoded E. coli strain (e.g., C321.ΔA) where all UAG codons are replaced and the gene for RF1 (prfA) is deleted.[7][8] Alternatively, use a cell-free protein synthesis (CFPS) system lacking RF1.[8][9] | RF1 is the primary competitor to the suppressor tRNA at the UAG codon.[10] Removing it from the system dramatically shifts the equilibrium toward ncAA incorporation and away from premature truncation, significantly boosting full-length protein yield.[8][10] |
| S1.2 | Optimize Component Concentrations (CFPS): In a cell-free system, titrate the concentrations of the purified aaRS, the suppressor tRNA template, and 2-MeO-Phe. Start with a tRNA plasmid concentration of ~200 µg/mL and a 2-MeO-Phe concentration of 1-2 mM.[11][12] | The open nature of CFPS allows for precise control over the reaction environment.[4][7] Systematically optimizing the ratios of these key components is crucial for maximizing the rate of tRNA charging and suppression efficiency. |
| S1.3 | Increase Suppressor tRNA Expression (In Vivo): Subclone the suppressor tRNA gene into a plasmid with a strong constitutive promoter and increase the plasmid copy number. It has been shown that higher tRNA levels can increase protein yields.[13] | The concentration of charged suppressor tRNA is a critical factor in outcompeting RF1.[6] Increasing the total amount of tRNA in the cell increases the pool available for charging by the aaRS. |
| S1.4 | Evolve a More Efficient aaRS or tRNA: If yields remain low, consider directed evolution of the aaRS for higher catalytic efficiency (kcat/KM) or evolution of the tRNA for better interaction with the host's EF-Tu.[5][14] | The initial engineered OTS may not be optimal. Evolving the tRNA's T-stem and acceptor stem can improve its binding to EF-Tu, enhancing its delivery to the ribosome.[14] Evolving the aaRS can improve its affinity for 2-MeO-Phe and its charging speed.[3][15] |
Problem 2: High Levels of Protein Truncation
Your Western blot shows a strong band for the full-length protein but also a significant band at a lower molecular weight, corresponding to the truncated product.
Potential Causes:
-
High levels of active RF1 are outcompeting the suppressor tRNA.
-
The concentration of acylated (charged) suppressor tRNA is too low.
-
The specific sequence context around the UAG codon is unfavorable for suppression.[9][16]
Recommended Solutions:
| Solution ID | Recommendation | Scientific Rationale |
| S2.1 | Eliminate or Reduce RF1 Activity: This is the most effective solution. See recommendation S1.1 . | This directly removes the cause of termination at the UAG codon. In the absence of RF1, the ribosome will stall at the UAG site, increasing the time window for the suppressor tRNA to bind.[10] |
| S2.2 | Improve tRNA Charging Efficiency: Ensure optimal expression of a highly active aaRS. Use an aaRS variant known to be efficient with 2-MeO-Phe or its analogs.[17][18] Also, see S1.3 and S1.4 . | A higher concentration of charged suppressor tRNA is necessary to effectively compete with RF1.[6] If the synthetase is slow or inefficient, the pool of charged tRNA will be insufficient. |
| S2.3 | Modify the Codon Context: If possible, alter the nucleotide immediately following the UAG codon. A purine (A or G) in the +4 position is known to enhance suppression efficiency in mammalian cells and E. coli.[9][16] | The local mRNA sequence context can influence both termination and suppression efficiency. Some sequences create a "leaky" context where RF1 binds less efficiently, favoring readthrough by the suppressor tRNA. |
Problem 3: Mass Spectrometry Reveals Contamination with Canonical Amino Acids
Your mass spectrometry (MS) analysis of the purified full-length protein shows a mixed population, with peaks corresponding to your protein containing 2-MeO-Phe as well as the same protein with Phenylalanine, Tyrosine, or Glutamine at the target UAG site.
Potential Causes:
-
Polyspecificity of the aaRS: The engineered synthetase is not perfectly specific and can recognize and charge canonical amino acids (like Phe or Tyr) onto the suppressor tRNA.[3]
-
Mischarging by Endogenous aaRS: A host synthetase may weakly recognize and charge the orthogonal tRNA with its native amino acid.
-
Near-Cognate Suppression: In RF1-deficient systems, endogenous tRNAs (like tRNAGln or tRNALys) that can wobble-pair with the UAG codon may incorporate their amino acid at the target site.[6][10]
Recommended Solutions:
| Solution ID | Recommendation | Scientific Rationale |
| S3.1 | Improve aaRS Selectivity: Perform further rounds of directed evolution on your synthetase, including a "negative selection" step. This involves screening against cells grown in the absence of 2-MeO-Phe to eliminate variants that incorporate canonical amino acids.[3] | Negative selection is a powerful strategy to weed out polyspecific synthetase variants. By selecting for cell death or a negative reporter signal in the absence of the target ncAA, you enrich for mutants that are only active in its presence.[3] |
| S3.2 | Deplete Near-Cognate tRNAs (CFPS): In cell-free systems, it is possible to specifically remove problematic near-cognate tRNAs from the tRNA pool using antisense oligonucleotides.[6] | This method directly addresses near-cognate suppression by physically removing the competing endogenous tRNAs, thereby increasing the fidelity of ncAA incorporation at the target codon.[6] |
| S3.3 | Use Minimal Media (In Vivo): If using an auxotrophic host strain, you can control the concentration of potentially competing canonical amino acids in the growth media. | By limiting the intracellular pool of competing amino acids, you can bias the charging of the suppressor tRNA toward 2-MeO-Phe, even with a moderately polyspecific synthetase. |
Section 3: Visualization of Key Processes
To better understand the core concepts, the following diagrams illustrate the orthogonal translation system and a general troubleshooting workflow.
Caption: The orthogonal system for 2-MeO-Phe incorporation.
Caption: A decision-making workflow for troubleshooting common issues.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for Full-Length vs. Truncated Protein
This protocol allows for the qualitative assessment of incorporation efficiency by comparing the relative amounts of full-length and truncated protein.
Materials:
-
Protein samples from expression cultures (with and without 2-MeO-Phe).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against a tag on your protein (e.g., anti-His, anti-FLAG) or against the protein itself.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells and quantify total protein concentration. Normalize all samples to the same total protein amount. Prepare a positive control (wild-type protein without a UAG codon) and a negative control (expression with the UAG codon but without adding 2-MeO-Phe).
-
SDS-PAGE: Separate the protein samples on an appropriate percentage polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (6).
-
Detection: Apply the ECL substrate according to the manufacturer's instructions and image the resulting chemiluminescence.
-
Analysis: Compare the intensity of the band for the full-length protein in the "+2-MeO-Phe" lane to the truncated product band in the "-2-MeO-Phe" lane. The presence of a strong full-length band only in the presence of the ncAA indicates successful suppression.
Protocol 2: Sample Preparation for Mass Spectrometry Verification
This protocol outlines the basic steps for preparing your purified protein for ESI-MS to confirm the mass and verify incorporation of 2-MeO-Phe.
Materials:
-
Purified protein sample (~10-20 µg).
-
Trypsin (MS-grade).
-
Reduction buffer (e.g., DTT).
-
Alkylation buffer (e.g., iodoacetamide).
-
Digestion buffer (e.g., ammonium bicarbonate).
-
Formic acid, acetonitrile, and water (all MS-grade).
-
C18 desalting spin tips.
Procedure:
-
Protein Quantification: Accurately determine the concentration of your purified protein sample.
-
Reduction and Alkylation (for analysis of tryptic peptides):
-
Reduce the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.[19]
-
-
In-Solution Tryptic Digestion:
-
Buffer exchange the sample into an appropriate digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add sequencing-grade trypsin at a ratio of approximately 1:50 (trypsin:protein, w/w).
-
Incubate overnight at 37°C.[19]
-
-
Quench and Desalt:
-
Stop the digestion by adding formic acid to a final concentration of ~1%.
-
Desalt the peptide mixture using a C18 spin tip according to the manufacturer's protocol. This removes salts and detergents that interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
The purified peptides are injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).
-
Analyze the data to identify the peptide containing the UAG codon site. The mass of this peptide should correspond to the theoretical mass with 2-MeO-Phe incorporated. Tandem MS (MS/MS) can further confirm the sequence and pinpoint the exact location of the modification.[20]
-
For intact protein analysis, omit steps 2-4 and dilute the purified protein in an appropriate solvent for direct infusion into the mass spectrometer.
-
References
-
Wang, K., et al. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. Scientific Reports. Available at: [Link]
-
Cui, Z., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Wang, N., et al. (2020). Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Reynolds, N. M., et al. (2018). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. ACS Chemical Biology. Available at: [Link]
-
Wiltschi, B. (2016). Process optimization for the biosynthesis of non-canonical amino acids. BOKU University. Available at: [Link]
-
Katoh, T., & Suga, H. (2018). Reassigning codons in the genetic code for the introduction of non-canonical amino acids into proteins. Current Opinion in Chemical Biology. Available at: [Link]
-
Martin, R. W., et al. (2018). Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. Nature Communications. Available at: [Link]
-
Goerke, A. R., & Swartz, J. R. (2008). High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites. Biotechnology and Bioengineering. Available at: [Link]
-
Adão, R., et al. (2021). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences. Available at: [Link]
-
Rodriguez, E. A., et al. (2013). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wiegand, D. J., et al. (2019). Overcoming near-cognate suppression in a Release Factor 1-deficient host with an improved nitro-tyrosine tRNA synthetase. Scientific Reports. Available at: [Link]
-
Wang, Y. S., et al. (2011). The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of l-phenylalanine and its derivatives. Molecular BioSystems. Available at: [Link]
-
Das, S., & Varadarajan, R. (2020). Stop Codon Readthrough: A new therapeutic paradigm for diseases with nonsense mutations. Journal of Biosciences. Available at: [Link]
-
Chen, Y., et al. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. Available at: [Link]
-
Gao, F., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. Available at: [Link]
-
Goerke, A. R., & Swartz, J. R. (2012). High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites. Methods in Molecular Biology. Available at: [Link]
-
Guo, J., et al. (2014). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. Biochemistry. Available at: [Link]
-
Kwon, Y. C. (2017). Cell-Free Synthesis of Proteins with Unnatural Amino Acids. BYU ScholarsArchive. Available at: [Link]
-
Dunkelmann, D. L., et al. (2020). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research. Available at: [Link]
-
Migliorini, C., et al. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Antioxidants. Available at: [Link]
-
Alltrna. (2024). Alltrna Presents Preclinical Data Demonstrating Proof-of-Concept for First tRNA Development Candidate. PR Newswire. Available at: [Link]
-
Albayrak, C., & Swartz, J. R. (2013). Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. Nucleic Acids Research. Available at: [Link]
-
GeneFrontier Corporation. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex Technical Manual. Available at: [Link]
-
Wang, Z., et al. (2013). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. Available at: [Link]
-
Virant, D., et al. (2018). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. ACS Synthetic Biology. Available at: [Link]
-
Wang, Y. S., et al. (2011). The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of L-phenylalanine and its derivatives. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2007). Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins. Journal of the American Chemical Society. Available at: [Link]
-
Meineke, B., & Hober, S. (2023). Generation of Amber Suppression Cell Lines Using CRISPR-Cas9. Methods in Molecular Biology. Available at: [Link]
-
Aman, F. U., et al. (2017). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Visualized Experiments. Available at: [Link]
-
NIST. (n.d.). Phenylalanine, 2TMS derivative. NIST Chemistry WebBook. Available at: [Link]
-
Tookmanian, E. M., et al. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances. Available at: [Link]
-
Green, A. P. (2022). Incorporation of a Chemically Diverse Set of Non-Standard Amino Acids into a Gram-Positive Organism. Bio-protocol. Available at: [Link]
-
Arts, H. J., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports. Available at: [Link]
-
D'hooge, F., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology Advances. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 10. Overcoming near-cognate suppression in a Release Factor 1-deficient host with an improved nitro-tyrosine tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ro.uow.edu.au [ro.uow.edu.au]
- 12. Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 14. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of l-phenylalanine and its derivatives - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of Proteins with Unnatural Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides quick, targeted advice.
Q1: My protein expression is significantly lower than the wild-type. Where do I start?
Low protein yield is the most frequent challenge. The primary culprits are often inefficient incorporation of the unnatural amino acid (UAA) or toxicity of the UAA to the expression host. A logical first step is to determine which of these is the dominant issue.
Initial Diagnostic Steps:
-
Run a Control Expression: Express the wild-type version of your protein (without the UAA and the orthogonal translation machinery) alongside your UAA-containing variant. This provides a baseline for expected yield under your specific conditions.
-
Analyze Total Cell Lysate: Run both induced and uninduced cell lysates on an SDS-PAGE gel. This will help you distinguish between low expression and protein degradation. A strong band in the uninduced sample that disappears or weakens upon induction might suggest toxicity.
-
Assess UAA Toxicity: Perform a growth curve analysis by growing your host cells in media with a range of UAA concentrations. A significant drop in growth rate or final cell density compared to a no-UAA control points to toxicity issues.[1][2]
Q2: How can I confirm the unnatural amino acid was successfully incorporated?
Verifying successful incorporation is crucial before proceeding with extensive optimization.
-
Mass Spectrometry (MS): This is the most definitive method. By analyzing the intact protein or digested peptide fragments, you can confirm the precise mass change corresponding to the UAA incorporation.[3][4][5]
-
Western Blotting with Click Chemistry: If your UAA has a unique chemical handle like an azide or alkyne, you can use bio-orthogonal "click" chemistry to attach a reporter molecule (e.g., biotin or a fluorescent dye) for detection via Western blot.[1]
-
Functional Assays: If the UAA imparts a specific, measurable function (e.g., a fluorescent amino acid), you can use a functional assay to confirm its presence.[6][7]
Q3: What are the key differences between in vivo and cell-free protein synthesis for UAA incorporation?
Choosing the right expression system can significantly impact your yield.
-
In Vivo Systems (e.g., E. coli, mammalian cells): These are powerful and widely used but can be hampered by the cell membrane acting as a barrier to UAA uptake and by the potential toxicity of the UAA to the living cell.[3][8]
-
Cell-Free Protein Synthesis (CFPS): These systems utilize cell extracts or reconstituted translational machinery in vitro.[3] This approach bypasses the cell membrane, eliminating issues with UAA transport and toxicity, which can be a significant advantage for problematic UAAs.[1][3][8]
II. In-Depth Troubleshooting Guides
This section provides a deeper dive into specific experimental challenges, organized by the components of the expression system.
Problem Area 1: The Orthogonal Translation System (OTS)
The efficiency of the aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA is fundamental to successful UAA incorporation.[9][10]
Q4: My mass spectrometry results show a mix of my target protein and a truncated version. What's happening?
This indicates inefficient suppression of the stop codon (typically an amber codon, UAG), leading to premature termination of translation.[11]
Causality: The orthogonal tRNA charged with the UAA (tRNA-UAA) competes with Release Factor 1 (RF1), which recognizes the UAG codon and terminates protein synthesis.[12] If the tRNA-UAA is not efficiently charged or delivered to the ribosome, RF1 is more likely to win this competition.
Troubleshooting Workflow:
Caption: Workflow for UAA incorporation into a protein.
III. Protein Purification and Analysis
Q8: What are the best strategies for purifying my UAA-containing protein?
Standard protein purification techniques are generally applicable. [13][14][15]
-
Affinity Chromatography: This is often the most effective first step. Using an affinity tag (e.g., His-tag, Strep-tag) allows for efficient capture of the full-length protein, separating it from truncated products and most host cell proteins. [13]* Ion-Exchange Chromatography (IEX): This method separates proteins based on their net charge and can be a good second step to remove remaining impurities. [13][15]* Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules by size and is an excellent final "polishing" step to remove any aggregates or remaining contaminants. [15] Protocol 2: General Affinity Purification of a His-tagged Protein
-
Lysate Preparation: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.
-
Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the target protein using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity.
IV. References
-
Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1 - UCLA. Available at: [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - NIH. Available at: [Link]
-
Optimizing tRNA Synthetase Pairs for Noncanonical Amino Acids - Bioengineer.org. Available at: [Link]
-
An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - NIH. Available at: [Link]
-
Engineering Ribosomal Machinery for Noncanonical Amino Acid Incorporation - PubMed. Available at: [Link]
-
A 68-codon genetic code to incorporate four distinct non-canonical amino acids enabled by automated orthogonal mRNA design - PMC - NIH. Available at: [Link]
-
Directed Evolution Pipeline for the Improvement of Orthogonal Translation Machinery for Genetic Code Expansion at Sense Codons - PubMed Central. Available at: [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed Central. Available at: [Link]
-
Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC - NIH. Available at: [Link]
-
Ribosomal incorporation of unnatural amino acids: lessons and improvements from fast kinetics studies - PubMed. Available at: [Link]
-
An efficient ncAA incorporation system is the outcome of the... - ResearchGate. Available at: [Link]
-
In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins - ACS Publications. Available at: [Link]
-
Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo - PNAS. Available at: [Link]
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Unnatural Amino Acids into Proteins/ Protein Engineering - International Research Journal. Available at: [Link]
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Repurposing ribosomes for synthetic biology - PMC - NIH. Available at: [Link]
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Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system - PUREfrex. Available at: [Link]
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Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides . Available at: [Link]
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Native Aminoacyl-tRNA Synthetase/tRNA Pair Drives Highly Efficient Noncanonical Amino Acid Incorporation in Escherichia coli - PubMed. Available at: [Link]
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Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - Oxford Academic. Available at: [Link]
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Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites - NIH. Available at: [Link]
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Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC - NIH. Available at: [Link]
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High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast - bioRxiv. Available at: [Link]
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Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. Available at: [Link]
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Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC. Available at: [Link]
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Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI. Available at: [Link]
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Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - MDPI. Available at: [Link]
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Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC - PubMed Central. Available at: [Link]
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Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins . Available at: [Link]
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Aligning fermentation conditions with non-canonical amino acid addition strategy is essential for Nε-((2-azidoethoxy)carbonyl)-L-lysine uptake and incorporation into the target protein - PMC - PubMed Central. Available at: [Link]
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Non-canonical amino acids as a tool for the thermal stabilization of enzymes - Oxford Academic. Available at: [Link]
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Identifying Proteins using Mass Spectrometry - YouTube. Available at: [Link]
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Determining Non-natural aminoacid integration in an expressed protein - Reddit. Available at: [Link]
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Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study - PMC - PubMed Central. Available at: [Link]
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3.3: Protein Purification - Biology LibreTexts. Available at: [Link]
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Technical Support Center: Optimizing UAG Codon Context for Amber Suppression in Mammalian Cells
Welcome to the technical support center for optimizing UAG (amber) codon suppression in mammalian cells. This resource is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion technologies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of site-specific incorporation of non-canonical amino acids (ncAAs) or therapeutic read-through of premature termination codons (PTCs).
Our approach is grounded in extensive field-proven insights and authoritative scientific literature to ensure the reliability and success of your experiments. We understand that achieving high suppression efficiency while maintaining fidelity is paramount. This guide will provide not only procedural steps but also the causal reasoning behind experimental choices, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and key components of UAG suppression in mammalian systems.
Q1: What is UAG (amber) suppression and why is it a powerful tool in mammalian cells?
A1: UAG suppression is a molecular biology technique that repurposes the UAG stop codon to encode for an amino acid instead of terminating protein synthesis.[1] This is achieved by introducing an orthogonal translation system (OTS), which consists of an engineered suppressor tRNA (tRNACUA) and its cognate aminoacyl-tRNA synthetase (aaRS).[2][3] The suppressor tRNA has an anticodon (CUA) that recognizes the UAG codon, while the engineered aaRS specifically charges this tRNA with a desired non-canonical amino acid (ncAA).[4][5][6]
This technology is transformative for several reasons:
-
Site-Specific Incorporation of ncAAs: It allows for the precise insertion of ncAAs with novel chemical or physical properties into proteins, enabling detailed studies of protein structure and function, as well as the creation of proteins with enhanced therapeutic properties.[4][7]
-
Therapeutic Potential for Genetic Diseases: For diseases caused by nonsense mutations that introduce a premature UAG stop codon, suppressor tRNAs can be used to read through this stop signal and restore the synthesis of a full-length, functional protein.[8][9]
Q2: How does the sequence context surrounding the UAG codon influence suppression efficiency?
A2: The nucleotide sequence immediately flanking the UAG codon, known as the "codon context," has a profound impact on the efficiency of suppression. This is because the ribosome, release factors, and the suppressor tRNA interact with more than just the three bases of the codon itself. In mammalian cells, both the upstream (-1 position) and downstream (+4 position, the nucleotide immediately following the UAG) contexts are critical.[10][11]
-
Downstream Context (+4 Nucleotide): Studies in human cells have shown that the nucleotide at the +4 position significantly modulates suppression efficiency. The general rank order of efficiency is C > G > U ≈ A.[12][13] This is notably different from the context effects observed in E. coli.[13][14] A cytosine (C) at the +4 position generally promotes the highest level of suppression.
-
Upstream Context (-1 Nucleotide): The nucleotide immediately preceding the UAG codon also plays a role. An adenine (A) in the -1 position has been associated with higher read-through levels, while a uracil (U) is linked to lower efficiency.[10][15]
It's important to note that the interplay of these flanking nucleotides can be synergistic, and the optimal context may need to be empirically determined for a specific gene of interest.[16]
Q3: What are the key considerations when engineering a suppressor tRNA for optimal performance?
A3: While changing the anticodon to CUA is the primary modification, several other elements of the tRNA structure are crucial for high suppression efficiency. Simply altering the anticodon is often insufficient.[8][17] Key areas for optimization include:
-
Anticodon Stem and Loop (ASL): Modifications in the ASL can enhance the tRNA's decoding activity. For instance, introducing specific mutations to create a C32-A38 pair in the anticodon stem of a human tRNAGlu-derived suppressor has been shown to dramatically increase UAG suppression efficiency.[17]
-
TΨC Stem: This region of the tRNA interacts with the elongation factor (EF-Tu in bacteria, eEF1A in eukaryotes), which is responsible for delivering the aminoacylated tRNA to the ribosome. Optimizing the TΨC stem can improve this interaction and thereby enhance suppression activity.[18]
-
Variable Loop: The length and composition of the variable loop can also influence the efficiency of nonsense suppression in mammalian cells.[19]
Q4: What are the potential off-target effects of UAG suppression, and how can they be mitigated?
A4: A primary concern with UAG suppression is the potential for off-target read-through of endogenous, natural UAG stop codons. This can lead to the production of C-terminally extended proteins, which may have altered function or be toxic to the cell.[16][20] Additionally, the overexpression of components of the orthogonal system can lead to cellular stress.
Strategies to mitigate these effects include:
-
Titrating the Expression Levels of the OTS: Carefully controlling the expression levels of the suppressor tRNA and aaRS can help to minimize off-target effects.[21][22] Using the lowest effective concentration of the OTS components is generally recommended.
-
Using Highly Specific Orthogonal Pairs: The engineered aaRS should have high fidelity for the ncAA and not recognize any endogenous amino acids. Similarly, the suppressor tRNA should not be recognized by any endogenous aaRSs.[2][3]
-
Developing Stable Cell Lines: Creating stable cell lines with integrated and well-characterized expression of the OTS components can lead to more uniform and predictable suppression with potentially lower off-target effects compared to transient transfection.[7]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during UAG suppression experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Suppression Efficiency | 1. Suboptimal codon context. 2. Inefficient suppressor tRNA. 3. Low expression or activity of the aaRS/tRNA. 4. Degradation of the ncAA. | 1. Optimize Codon Context: If possible, use site-directed mutagenesis to change the nucleotide at the +4 position to a C. Also, consider the -1 nucleotide, favoring A over U.[10][12][13] 2. Use an Optimized Suppressor tRNA: Employ a tRNA that has been engineered for enhanced suppression, for example, by modifications in the anticodon stem and loop.[8][9][17] 3. Verify Expression: Confirm the expression of both the aaRS and the suppressor tRNA using methods like Western blotting (for a tagged aaRS) and Northern blotting or RT-qPCR (for the tRNA). 4. Check ncAA Stability and Uptake: Ensure the ncAA is stable in your culture medium and is efficiently taken up by the cells. You may need to adjust the concentration of the ncAA. |
| High Variability in Suppression Efficiency Between Different Sites | 1. Different local codon contexts. 2. The position of the UAG codon within the protein structure. 3. Local mRNA secondary structure. | 1. Analyze and Compare Contexts: Use a predictive tool or refer to published data to assess the favorability of the codon context at each site.[16] 2. Test Multiple Insertion Sites: If your experimental design allows, test the incorporation of the ncAA at several different UAG sites within your protein of interest. 3. Synonymous Codon Changes: Introduce synonymous mutations in the codons flanking the UAG to potentially disrupt inhibitory mRNA secondary structures without altering the amino acid sequence.[16] |
| Cell Toxicity or Reduced Viability | 1. Off-target read-through of endogenous stop codons. 2. Toxicity of the ncAA. 3. Overexpression of the OTS components. | 1. Perform Proteomic Analysis: If feasible, use mass spectrometry to identify and quantify off-target suppression events. 2. Titrate ncAA Concentration: Determine the optimal concentration of the ncAA that supports efficient suppression without causing toxicity. 3. Use Inducible Promoters: Control the expression of the aaRS and suppressor tRNA using inducible promoters to turn on the system only when needed.[21][22] |
Section 3: Experimental Protocols & Data
Protocol: Quantifying UAG Suppression Efficiency Using a Dual-Luciferase Reporter Assay
This protocol provides a reliable method for quantifying the efficiency of UAG suppression in mammalian cells. The principle involves a reporter construct where the expression of a downstream reporter (Firefly luciferase) is dependent on the read-through of a UAG codon situated between an upstream reporter (Renilla luciferase) and the Firefly luciferase.
1. Plasmid Constructs:
- Reporter Plasmid: A plasmid co-expressing Renilla and Firefly luciferases. A UAG codon is inserted between the two cistrons. A control plasmid without the UAG codon (encoding a sense codon instead) is also required.
- OTS Plasmid: A plasmid expressing the engineered suppressor tRNA and the cognate aaRS.
2. Cell Culture and Transfection:
- Plate mammalian cells (e.g., HEK293T) in a 24-well plate to reach 70-80% confluency on the day of transfection.
- Co-transfect the cells with the reporter plasmid and the OTS plasmid using a suitable transfection reagent. Include a control group transfected only with the reporter plasmid.
- In a separate well, transfect the control reporter plasmid (with the sense codon) along with the OTS plasmid to determine the maximum possible Firefly luciferase expression.
- Add the ncAA to the culture medium at the desired final concentration.
3. Luciferase Assay:
- After 24-48 hours of incubation, lyse the cells and measure the activities of both Renilla and Firefly luciferases using a dual-luciferase assay system.
4. Calculation of Suppression Efficiency:
- For each sample, calculate the ratio of Firefly to Renilla luciferase activity.
- The suppression efficiency is calculated as follows: Suppression Efficiency (%) = [(Firefly/Renilla ratio with UAG) / (Firefly/Renilla ratio with sense codon)] * 100
Data Presentation: Impact of the +4 Nucleotide on UAG Suppression
The following table summarizes findings from studies on the effect of the nucleotide immediately downstream of the UAG codon on suppression efficiency in mammalian cells.
| +4 Nucleotide | Relative Suppression Efficiency | Reference |
| C | Highest | [12][13] |
| G | Intermediate | [12][13] |
| U/T | Low | [12][13] |
| A | Lowest | [12][13] |
Section 4: Visualizing Key Concepts
Diagram: Mechanism of UAG Suppression
This diagram illustrates the competition between translation termination and UAG suppression at a UAG codon.
Caption: Competition at the ribosomal A site for a UAG codon.
Diagram: Workflow for Optimizing Codon Context
This flowchart outlines the steps for experimentally optimizing the codon context for UAG suppression.
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Technical Support Center: Preventing Protein Aggregation with Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for leveraging unnatural amino acids (UAAs) to prevent protein aggregation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.
Protein aggregation is a significant hurdle in the development of biotherapeutics and a hallmark of many debilitating diseases.[1][2] The incorporation of unnatural amino acids into a protein's primary sequence offers a powerful, targeted approach to enhance stability and prevent aggregation by introducing novel chemical functionalities.[3][4] This guide will walk you through common issues and provide expert insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which unnatural amino acids can prevent protein aggregation?
Unnatural amino acids (UAAs) can prevent protein aggregation through several key mechanisms, primarily by altering the physicochemical properties of aggregation-prone regions within a protein. These mechanisms include:
-
Steric Hindrance: Introducing bulky side chains at critical locations can physically block the intermolecular interactions required for the formation of aggregate nuclei. This is a common strategy in structure-based inhibitor design.[5][6][7][8][9]
-
Electrostatic Repulsion: Incorporating charged UAAs can introduce repulsive forces between protein molecules, preventing them from coming into close enough proximity to aggregate.
-
Disruption of Beta-Sheet Formation: Amyloid fibril formation, a common type of aggregation, is characterized by the formation of extensive beta-sheet structures.[1] UAAs with specific geometries can be designed to disrupt the hydrogen bonding patterns necessary for beta-sheet elongation.[5][6][7][8][9]
-
Increased Solubility: Some UAAs can enhance the overall solubility of a protein by introducing more hydrophilic or charged groups, making the protein more compatible with the aqueous environment and less likely to self-associate.
The choice of UAA and its site of incorporation are critical and should be guided by a thorough understanding of the protein's structure and the putative aggregation-prone motifs.
Q2: I'm observing low yields of my protein after incorporating a UAA. What are the likely causes and how can I troubleshoot this?
Low protein yield is a common challenge when working with UAAs.[10] The issue often stems from the efficiency of the cellular machinery in handling these non-native building blocks. Here are the primary culprits and troubleshooting strategies:
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS may not efficiently "charge" the orthogonal tRNA with the UAA.[10]
-
Troubleshooting:
-
Optimize aaRS Expression: Ensure the expression levels of the aaRS are sufficient. You may need to use a stronger promoter or a higher copy number plasmid for the aaRS.
-
Use a Different aaRS/tRNA Pair: Several orthogonal systems have been developed. If one is inefficient, consider switching to a different, well-characterized pair.
-
-
-
Competition with Release Factors: When using amber (UAG) stop codon suppression, the suppressor tRNA must compete with Release Factor 1 (RF1), which terminates translation.[10][11]
-
Troubleshooting:
-
Use an RF1-Deficient Host Strain: Employing an E. coli strain lacking RF1 can significantly improve the incorporation efficiency of the UAA at the UAG codon.
-
-
-
Toxicity of the Unnatural Amino Acid: The UAA itself or its metabolites may be toxic to the host cells, leading to poor growth and reduced protein synthesis.[10]
-
Troubleshooting:
-
Perform a Toxicity Assay: Before proceeding with large-scale expression, assess the UAA's toxicity by monitoring cell growth (e.g., OD600) at various UAA concentrations.
-
Optimize UAA Concentration: Use the lowest concentration of the UAA that still supports maximal protein expression to minimize toxic effects.
-
-
-
Poor UAA Transport: The UAA may not be efficiently transported into the host cell.
-
Troubleshooting:
-
Permeabilize Cells (for in vitro systems): This is not applicable for in vivo expression.
-
Use UAA Analogs with Better Uptake: Some UAAs have esterified forms that can cross the cell membrane more readily.[3]
-
-
Q3: How do I confirm that the unnatural amino acid has been successfully and specifically incorporated into my protein?
Verifying the site-specific incorporation of a UAA is a critical quality control step. A combination of techniques is often necessary for unambiguous confirmation.[]
-
Mass Spectrometry (MS): This is the most direct and definitive method.[10]
-
Intact Mass Analysis: The molecular weight of the protein containing the UAA will be different from the wild-type protein.
-
Peptide Mapping/Tandem MS (MS/MS): Digestion of the protein followed by MS/MS analysis can pinpoint the exact location of the UAA within the amino acid sequence.
-
-
Western Blotting with "Click" Chemistry: If the UAA contains a unique chemical handle (e.g., an azide or alkyne), you can use bioorthogonal "click" chemistry to attach a reporter molecule like biotin or a fluorescent dye.[13] The modified protein can then be detected via Western blot.[10]
-
Functional Assays: If the UAA is incorporated at a site that is expected to alter the protein's function in a predictable way (e.g., in an active site), a functional assay can provide indirect evidence of successful incorporation.
Q4: My protein is still aggregating even after UAA incorporation. What are my next steps?
If aggregation persists, a systematic optimization of your experimental conditions is necessary.
-
Re-evaluate the UAA and Incorporation Site: The initial choice of UAA and its location may not be optimal. Consider computational modeling or a small-scale screen of different UAAs and positions within the aggregation-prone region.
-
Optimize Buffer Conditions: Protein solubility is highly dependent on the buffer environment.[14][15]
-
pH: Adjust the pH to be at least one unit away from the protein's isoelectric point (pI).[14]
-
Ionic Strength: Vary the salt concentration (e.g., NaCl or KCl) to modulate electrostatic interactions.[14][15]
-
Additives: Include stabilizing excipients in your buffers. A combination of 50 mM L-arginine and 50 mM L-glutamate is known to be effective at preventing aggregation for a wide range of proteins.[14][16] Other osmolytes like glycerol or sucrose can also be beneficial.[14]
-
-
Protein Concentration: High protein concentrations can drive aggregation.[14][15] Perform purification and storage at the lowest feasible concentration.
-
Temperature: Store the purified protein at an optimal temperature. While 4°C is common for short-term storage, long-term storage at -80°C with a cryoprotectant like glycerol is often preferred.[14]
Troubleshooting Guides
Guide 1: Optimizing UAA Incorporation via Amber Codon Suppression
This guide outlines a workflow for troubleshooting low efficiency of UAA incorporation.
Caption: Troubleshooting workflow for low UAA incorporation efficiency.
Guide 2: Quantifying Protein Aggregation
A variety of biophysical techniques can be used to monitor and quantify protein aggregation.[1][17][18][19] The choice of method depends on the nature of the aggregates (e.g., soluble oligomers vs. insoluble fibrils) and the required throughput.
| Technique | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius.[17][18] | Highly quantitative for soluble aggregates; can be coupled with MALS for absolute molecular weight determination.[2] | May filter out large, insoluble aggregates; potential for protein-column interactions. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution.[2] | Sensitive to a wide range of aggregate sizes; non-invasive. | Not suitable for heterogeneous samples; provides an average size rather than discrete species. |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds specifically to amyloid fibrils, resulting in a large increase in fluorescence.[1][19] | High-throughput and sensitive for fibrillar aggregates. | Does not detect amorphous aggregates or prefibrillar oligomers.[1] |
| Intrinsic Tryptophan Fluorescence | Changes in the local environment of tryptophan residues upon aggregation can alter their fluorescence properties.[17] | Label-free and sensitive to conformational changes. | Requires the protein to have tryptophan residues; signal change can be complex to interpret. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a strong centrifugal field to determine their size, shape, and mass.[2] | High resolution for different oligomeric species; provides information on shape. | Low throughput; requires specialized equipment. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of a UAA in E. coli
This protocol is a generalized procedure for incorporating a UAA at a specific site using an amber stop codon (UAG) and an orthogonal aaRS/tRNA pair.[20][21][22][23]
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain).
-
Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.
-
Plasmid expressing the orthogonal aaRS and tRNA specific for the desired UAA.
-
Unnatural amino acid (UAA).
-
Appropriate growth media and antibiotics.
Procedure:
-
Co-transformation: Co-transform the E. coli host strain with the plasmid for your protein of interest and the plasmid for the aaRS/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of minimal medium (e.g., M9) supplemented with the appropriate antibiotics using the overnight culture (typically a 1:100 dilution).
-
UAA Addition: When the culture reaches an OD600 of 0.4-0.6, add the UAA to the final desired concentration (typically 1-2 mM, but should be optimized).
-
Induction: Shortly after adding the UAA, induce protein expression by adding IPTG (or another appropriate inducer) to the final concentration (e.g., 0.1-1 mM).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.
-
Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Purification: Purify the UAA-containing protein from the cell lysate using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Quantification
This protocol describes a standard method for monitoring the formation of amyloid fibrils in vitro.[1]
Materials:
-
Purified protein sample (with and without UAA).
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm).
Procedure:
-
Prepare Protein Samples: Prepare your protein samples at the desired concentration in the assay buffer. Include a buffer-only control.
-
Induce Aggregation: Induce aggregation by a suitable method (e.g., incubation at 37°C with shaking, addition of a denaturant).
-
Prepare ThT Working Solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 10-25 µM.
-
Assay Plate Setup: At various time points during the aggregation reaction, take aliquots of each protein sample and add them to the wells of the 96-well plate.
-
Add ThT: Add the ThT working solution to each well.
-
Incubate: Incubate the plate in the dark for 5-10 minutes at room temperature.
-
Measure Fluorescence: Measure the fluorescence intensity using the plate reader.
-
Data Analysis: Subtract the fluorescence of the buffer-only control from all readings. Plot the fluorescence intensity versus time to generate aggregation kinetics curves. A decrease in the fluorescence signal for the UAA-containing protein compared to the wild-type indicates inhibition of fibril formation.
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
References
- Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code.PubMed.
- 5 must-know techniques for analyzing protein aggregation.APC.
- Protein Aggregates: Analytical Techniques to Address Hidden Complexities.BioPharm International.
- Site-specific incorporation of unnatural amino acids as probes for protein conformational changes.PubMed.
- Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells.PubMed Central.
- Protein Aggregation Analysis.Intertek.
- Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes.Springer Nature Experiments.
- Protein Aggregation Analysis.Creative Proteomics.
- Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes.ResearchGate.
- Structure-based design of non-natural amino-acid inhibitors of amyloid fibril formation.Nature.
- Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function.National Institutes of Health.
- Reprogramming natural proteins using unnatural amino acids.PubMed Central.
- Structure-Based Design of Non-Natural Amino Acid Inhibitors of Amyloid Fibrillation.National Institutes of Health.
- The use of unnatural amino acids to study and engineer protein function.PubMed.
- Strategies for Incorporating Unnatural Amino Acids into Proteins.BOC Sciences.
- Structure-based design of non-natural amino-acid inhibitors of amyloid fibril formation.OSTI.GOV.
- Structure-based design of non-natural amino-acid inhibitors of amyloid fibril formation.NOAA Library and Info Services.
- Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells.Essays in Biochemistry.
- Unnatural Amino Acids into Proteins/ Protein Engineering.International Research Journal of Modernization in Engineering Technology and Science.
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.Frontiers in Bioengineering and Biotechnology.
- Technical Support Center: Expression of Proteins with Unnatural Amino Acids.BenchChem.
- Structure-based design of non-natural amino-acid inhibitors of amyloid fibril formation.IDEAS/RePEc.
- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells.Labome.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.National Institutes of Health.
- Biophysical effect of amino acids on the prevention of protein aggregation.PubMed.
- Study protein folding and aggregation using nonnatural amino acid p-cyanophenylalanine as a sensitive optical probe.PubMed.
- Massive experimental quantification allows interpretable deep learning of protein aggregation.PubMed Central.
- How to prevent aggregation of proteins during the expression and purification?ResearchGate.
- Biophysical effect of amino acids on the prevention of protein aggregation.Journal of Biochemistry.
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility.G-Biosciences.
- In-vitro expression with unnatural amino acids.University of Twente Student Theses.
- Use of Stabilizers and Surfactants to Prevent Protein Aggregation.Sigma-Aldrich.
- Using Unnatural Aminoacids to study protein-protein interactions.Pollock Research Lab, University of Richmond Blogs.
- Preventing Protein Aggregation.Biozentrum, University of Basel.
- Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key.National Institutes of Health.
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- Unnatural Amino Acids: Methods and Protocols.University of California San Francisco.
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Technical Support Center: Purification of 2-Methoxy-L-phenylalanine Labeled Proteins
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with proteins site-specifically labeled with the non-canonical amino acid (ncAA) 2-Methoxy-L-phenylalanine. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and detailed protocols to navigate the unique challenges associated with purifying proteins containing this phenylalanine analog.
The site-specific incorporation of ncAAs through genetic code expansion is a powerful tool for protein engineering, enabling novel ways to probe protein structure and function.[1][2] However, the introduction of a chemically distinct entity like this compound can influence protein expression, folding, and behavior during purification. This guide follows a logical, question-and-answer format to directly address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions researchers often have when beginning work with this compound.
Q1: What is this compound and why is it used?
This compound is an analog of the canonical amino acid L-phenylalanine, featuring a methoxy group (-OCH₃) at the ortho position of the phenyl ring. This substitution introduces unique chemical properties without drastically altering the overall size of the side chain. It can be used as a spectroscopic probe, to investigate cation-π interactions, or to modulate protein structure and stability in a site-specific manner. The ability to incorporate such ortho-substituted phenylalanine derivatives expands the chemical diversity available for protein engineering.[3]
Q2: How is this compound incorporated into a target protein?
Incorporation is achieved using a technique called Genetic Code Expansion (GCE).[4] This requires an orthogonal translation system (OTS) , which functions in parallel to the host cell's natural machinery.[1][5] The key components are:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) , engineered to exclusively recognize this compound and not any of the 20 canonical amino acids.
-
An orthogonal tRNA (often a tRNA with a CUA anticodon) that is charged by the engineered aaRS.
-
A reassigned codon in the mRNA of your target protein. Most commonly, the amber stop codon (UAG) is repurposed to encode the ncAA.[1]
When the ribosome encounters the UAG codon, the charged orthogonal tRNA delivers this compound, incorporating it into the growing polypeptide chain instead of terminating translation.
Q3: What are the primary challenges I should anticipate compared to purifying a standard recombinant protein?
The main challenges stem from the reduced efficiency of the orthogonal system compared to its natural counterparts and the physicochemical effects of the ncAA itself.[1]
-
Lower Protein Yield: Competition between the ncAA-loaded tRNA and the host's Release Factor 1 (RF1) at the UAG codon can lead to premature termination and truncated protein.[1]
-
Misfolding and Aggregation: The ortho-methoxy group can alter local hydrophobic and electronic interactions, potentially disrupting native folding pathways and leading to the formation of inclusion bodies. Phenylalanine itself has been shown to have an intrinsic property to trigger protein aggregation under certain conditions.[6]
-
Purification Artifacts: The altered surface properties of the labeled protein can lead to unexpected interactions with chromatography resins, affecting purity and recovery.[7]
-
Incomplete Incorporation: Achieving 100% incorporation of the ncAA is difficult. Your final purified sample may be a heterogeneous mixture of full-length labeled protein and truncated product.
Section 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your workflow.
Issue 1: Low or No Yield of Full-Length Protein
Q: I'm not seeing any expression of my full-length protein on an SDS-PAGE gel, or the band is extremely faint. What's going wrong?
This is a common issue related to the efficiency of ncAA incorporation.
-
Potential Cause A: Inefficient Amber Suppression. The cellular machinery for terminating translation (Release Factor 1) is competing with your engineered tRNA at the UAG codon.[1]
-
Solution 1: Use an RF1-Deficient E. coli Strain. Strains like Syn61 or C321.ΔA are engineered to lack RF1, which significantly reduces truncation and boosts the yield of full-length, ncAA-containing protein.[4]
-
Solution 2: Optimize ncAA Concentration. Ensure you are supplying a sufficient concentration of this compound in the growth media. A typical starting point is 1-2 mM.[3] Titrate this concentration to find the optimal level for your specific protein and expression system.
-
Solution 3: Enhance OTS Component Expression. Low levels of the orthogonal aaRS or tRNA can be a bottleneck. Some advanced plasmids include an inducible copy of the synthetase gene to boost its expression during protein production.[8]
-
-
Potential Cause B: Toxicity. Overexpression of the orthogonal translation system components or the ncAA itself can place a metabolic burden on the host cells, leading to poor growth and low protein expression.
-
Solution 1: Titrate Inducer Concentration. Reduce the concentration of the inducer (e.g., IPTG, arabinose) to slow down protein expression. This can reduce metabolic stress and improve cell viability.
-
Solution 2: Use a Weaker Promoter. If possible, switch to a plasmid with a weaker promoter for either your target protein or the OTS components.
-
-
Potential Cause C: Poor ncAA Uptake. The host cell may not efficiently import this compound from the media.
-
Solution: Use Minimal Media. Growing cells in minimal media (like M9) supplemented with the ncAA can improve incorporation fidelity by reducing competition from canonical amino acids. Some protocols recommend specific minimal media formulations like GMML for ncAA incorporation.[3]
-
Workflow: Troubleshooting Low Protein Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting flowchart for low yield of ncAA-labeled protein.
Issue 2: Protein is Insoluble / Forms Inclusion Bodies
Q: I get a good expression band, but after cell lysis, my protein is entirely in the pellet. How can I improve its solubility?
The ortho-methoxy group adds bulk and alters the hydrophobicity of the phenylalanine side chain, which can easily disrupt delicate packing in the protein core or on its surface, leading to misfolding and aggregation.[6]
-
Potential Cause A: Disrupted Folding Kinetics. The protein may be folding incorrectly as it is being synthesized.
-
Solution 1: Lower Expression Temperature. Reducing the temperature to 18-25°C after induction slows down translation, giving the protein more time to fold correctly.[9]
-
Solution 2: Co-express Chaperones. Plasmids encoding chaperone proteins (e.g., GroEL/GroES, DnaK/DnaJ) can be co-transformed to assist in proper folding.
-
-
Potential Cause B: Intrinsic Insolubility. The modified protein may be inherently less stable or more prone to aggregation.
-
Solution 1: Use a Solubility-Enhancing Fusion Tag. Fusing your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can dramatically improve solubility. These tags can be cleaved off after purification.[10][11]
-
Solution 2: Screen Lysis Buffers. Test a range of lysis buffer additives. Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween-20) or stabilizing osmolytes (e.g., glycerol, sucrose, L-arginine) can prevent aggregation.
-
Solution 3: Denaturing Purification and Refolding. As a last resort, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using 6-8 M urea or guanidinium hydrochloride) and then attempt to refold it by dialysis or rapid dilution into a refolding buffer.
-
Issue 3: Low Recovery After Affinity Chromatography
Q: My protein expresses well and is soluble, but I lose most of it during my His-tag (or other affinity tag) purification step. Why?
-
Potential Cause A: Inaccessible Affinity Tag. The presence of this compound, especially if located near the N- or C-terminus, might induce local misfolding that sterically hinders the affinity tag, preventing it from binding to the resin.
-
Solution 1: Relocate the Affinity Tag. If your tag is on the C-terminus, move it to the N-terminus, or vice-versa.
-
Solution 2: Add a Flexible Linker. Insert a flexible linker sequence (e.g., a series of glycine and serine residues) between the affinity tag and your protein to increase its accessibility.
-
-
Potential Cause B: Non-Specific Interactions or On-Column Aggregation. The methoxy group can alter the surface charge and hydrophobicity of the protein, causing it to interact non-specifically with the chromatography matrix or aggregate at the high concentrations experienced on the column.
-
Solution 1: Optimize Wash and Elution Buffers. Increase the stringency of your wash steps. For His-tags, this could mean a slightly higher imidazole concentration in the wash buffer. For all methods, adding 250-500 mM NaCl can disrupt non-specific ionic interactions. A low concentration of a non-ionic detergent can mitigate hydrophobic interactions.[7]
-
Solution 2: Change Chromatography Method. If affinity chromatography consistently fails, consider alternative methods based on different protein properties, such as ion-exchange or size-exclusion chromatography.[11][12]
-
Issue 4: Verifying Successful Incorporation
Q: How can I be certain that this compound was actually incorporated into my protein?
Visualizing a band of the correct size on an SDS-PAGE gel is a good indication of full-length expression, but it does not confirm the identity of the amino acid at the target site.
-
Gold Standard Method: Mass Spectrometry. Electrospray ionization mass spectrometry (ESI-MS) is the definitive method to confirm successful incorporation.[3][13] You must analyze the intact mass of the purified protein.
-
Calculation: The molecular weight of Phenylalanine is 165.19 g/mol . The molecular weight of this compound is 195.21 g/mol .[14] Successful incorporation should result in a mass increase of +30.02 Da compared to the wild-type protein (or a protein where a canonical amino acid was incorporated at the UAG codon).
-
-
Alternative Method: Tandem Mass Spectrometry (MS/MS). For more rigorous confirmation, the protein can be digested (e.g., with trypsin), and the resulting peptides analyzed by MS/MS. This will allow you to pinpoint the exact peptide containing the mass modification, confirming site-specificity.
| Technique | Purpose | Information Provided |
| SDS-PAGE | Initial Screen | Estimates size and purity; indicates full-length vs. truncated protein. |
| Western Blot | Confirmation | Confirms protein identity using a specific antibody. |
| ESI-MS (Intact Mass) | Verification | Confirms mass of the full protein, verifying ncAA incorporation. [15] |
| MS/MS (Peptide Mapping) | Site-Specificity | Confirms the exact location of the ncAA within the protein sequence. |
Section 3: Key Experimental Protocols
Protocol 1: General Workflow for Expression and Lysis
This protocol provides a starting point for expressing your this compound labeled protein in E. coli.
-
Transformation: Co-transform your expression plasmid (containing the target gene with a UAG codon) and the OTS plasmid (containing the engineered aaRS/tRNA pair) into a suitable E. coli expression strain (RF1-deficient strains like C321.ΔA are highly recommended).
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of minimal medium (e.g., M9 salts supplemented with glucose, MgSO₄, and required amino acids, if not using an auxotrophic strain) with the overnight culture. Grow at 37°C with vigorous shaking.
-
ncAA Addition: When the culture reaches an OD₆₀₀ of 0.4-0.6, add this compound to a final concentration of 1-2 mM.[3]
-
Induction: Continue shaking for 15-20 minutes to allow for ncAA uptake. Then, induce protein expression by adding your inducer (e.g., IPTG to 0.1-0.5 mM).
-
Low-Temperature Expression: Immediately transfer the culture to a shaker at a lower temperature (e.g., 20°C) and continue expression for 16-20 hours.[9]
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, and lysozyme). Lyse the cells using ultrasonication on ice.[11]
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris and insoluble protein. The clarified supernatant is now ready for purification.
Diagram: General Purification Workflow
Caption: A standard multi-step workflow for purifying ncAA-labeled proteins.
References
- Isaacs Lab. (2017). Translation system engineering in Escherichia coli enhances non-canonical amino acid incorporation into proteins. Biotechnology and Bioengineering, 114, 1074–1086.
- MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
- NIH. (n.d.).
- Frontiers. (2021).
- Google Patents. (n.d.).
- Oxford Academic. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection.
- ACS Publications. (2024).
- PubMed. (2018). Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. Methods in Molecular Biology, 1798, 173-186.
- (n.d.).
- PubMed. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Advances.
- ResearchGate. (2025). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. | Request PDF.
- PMC. (n.d.).
- NIH. (n.d.). This compound. PubChem.
- Google Patents. (n.d.).
- PMC. (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
- ACS Publications. (2014).
- PMC. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy.
- (n.d.).
- PMC. (2022).
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- YouTube. (2023). Protein expression & purification techniques - overview of some common techniques & typical workflow.
- PubMed Central. (n.d.). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling.
- PMC. (2017). Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria.
- ACS Publications. (n.d.).
- PMC. (n.d.).
- PMC. (n.d.). An Overview of Phenylalanine and Tyrosine Kinetics in Humans.
- ACS Publications. (n.d.).
- ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
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- 2. Frontiers | Towards Engineering an Orthogonal Protein Translation Initiation System [frontiersin.org]
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- 4. mdpi.com [mdpi.com]
- 5. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 6. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Addressing Unnatural Amino Acid Toxicity in Cell Culture
Welcome to the technical support resource for researchers incorporating unnatural amino acids (UAAs) into proteins in cellular systems. The genetic code expansion technology is a powerful tool for protein engineering and drug discovery, but it can present challenges, most notably cellular toxicity.[1][2][3] This guide is designed to provide you with a clear understanding of the underlying causes of UAA-associated toxicity and to offer robust, field-proven troubleshooting strategies to ensure the success of your experiments.
The Root of the Problem: Why Can Unnatural Amino Acids Be Toxic?
The introduction of a novel chemical entity into a cell's highly regulated translational machinery can induce stress through several mechanisms. Understanding these potential sources of toxicity is the first step toward mitigating them.
-
Metabolic Stress and Competition: UAAs can act as antimetabolites.[4] They may compete with natural amino acids for transport into the cell or for binding to endogenous aminoacyl-tRNA synthetases (aaRSs), leading to the depletion of essential resources and disruption of normal protein synthesis.[5][6] This can trigger cellular stress responses.
-
Off-Target Incorporation and Protein Misfolding: Despite the high fidelity of the orthogonal translation system (an engineered aaRS and its cognate tRNA pair designed to be independent of the host's machinery), low-level misincorporation of the UAA at sense codons for natural amino acids can occur.[7][8][9] This is especially true if the UAA is structurally similar to a canonical amino acid or if it is present at a very high concentration.[9][10] The resulting non-native proteins may misfold, leading to aggregation and triggering proteotoxic stress and the unfolded protein response (UPR).[9][11][12]
-
Inefficiency of the Orthogonal System: Low efficiency of the engineered aaRS in charging its tRNA, or poor suppression of the target codon (typically a stop codon like UAG), can lead to truncated protein products.[13][14] These truncated proteins can be non-functional or even dominant-negative, contributing to a toxic cellular phenotype.
-
Inherent Chemical Reactivity: Some UAAs possess side chains with chemical moieties that can react with other cellular components, leading to direct toxicity independent of their incorporation into proteins.
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common issues encountered by researchers.
Q1: My cells are dying rapidly after I add the UAA to the media. What's the most likely cause? A1: This points to acute toxicity, likely due to the UAA concentration being too high. The UAA may be acting as a potent antimetabolite or causing rapid, widespread off-target effects. The immediate first step is to perform a dose-response curve to find a less toxic concentration.
Q2: I'm getting very low yields of my full-length protein, and I see a lot of shorter products on my Western blot. What's happening? A2: This strongly suggests inefficient codon suppression. The ribosome is terminating translation at the target codon instead of incorporating the UAA. This is not direct UAA toxicity but a failure of the incorporation machinery. The issue could be an inefficient aaRS/tRNA pair, suboptimal ratios of the plasmids expressing these components, or insufficient UAA concentration.[13]
Q3: My cells look stressed (e.g., rounded, detached) and grow slowly, even at low UAA concentrations. What should I investigate? A3: This suggests chronic, low-level toxicity. The most probable causes are metabolic stress or proteotoxicity from misincorporated UAAs.[5][9][10] You should verify the fidelity of your orthogonal system and consider supplementing the culture media with a mixture of natural amino acids to counteract any competitive inhibition.
Q4: Can the toxicity come from the orthogonal synthetase (aaRS) or tRNA itself? A4: Yes, although less common, overexpression of any foreign protein can burden the cell. More specifically, an engineered aaRS could potentially mis-charge an endogenous tRNA with the UAA, or the orthogonal tRNA could be recognized by an endogenous synthetase. This breaks orthogonality and can lead to toxicity. Using well-validated orthogonal pairs, such as the PylRS/tRNAPyl system from Methanosarcina species, can minimize this risk as they are known to be highly orthogonal in mammalian cells.[2][15]
Q5: Is it better to use a cell-free protein synthesis (CFPS) system if I can't solve toxicity in live cells? A5: CFPS is an excellent alternative for expressing proteins with toxic UAAs. Because there is no cell membrane to cross and no need to maintain cell viability, CFPS systems are highly tolerant to toxic components and can achieve efficient UAA incorporation.[14][16][17] This is a powerful strategy if your end goal is to produce a purified protein rather than study its function in a live-cell context.[18]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating High Cell Death
If you observe significant cell death, rounded morphology, or a sharp decrease in proliferation after introducing the UAA, follow this workflow.
Logical Diagnostic Workflow
Caption: Workflow for troubleshooting acute UAA toxicity.
Protocol: UAA Toxicity Titration Assay
This protocol establishes the optimal, non-toxic working concentration of your UAA.
-
Cell Seeding: Seed your cells in a 24-well plate at a density that allows for 2-3 days of growth without reaching confluence. Include wells for all controls.
-
Transfection (if applicable): Transfect cells with your plasmids (protein of interest with a stop codon, orthogonal aaRS, and orthogonal tRNA). Use a control transfection without the aaRS/tRNA system.
-
UAA Preparation: Prepare a 100 mM stock solution of the UAA in a suitable solvent (e.g., sterile water, NaOH for acidic UAAs, or DMSO). Filter-sterilize.
-
Dosing: 24 hours post-transfection, replace the medium with fresh medium containing a range of UAA concentrations. A good starting range is 0 mM, 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, and 2 mM.
-
Control 1 (Baseline Health): Untransfected cells, no UAA.
-
Control 2 (Plasmid Toxicity): Transfected cells, no UAA.
-
Control 3 (UAA Vehicle): Untransfected cells, highest concentration of solvent vehicle used.
-
-
Incubation: Culture the cells for 48 hours.
-
Assessment of Viability:
-
Microscopy: Visually inspect cells for morphological changes (rounding, detachment, debris).
-
Quantitative Analysis: Use a viability assay such as Trypan Blue exclusion, MTT, or a live/dead fluorescent stain (e.g., Calcein-AM/Propidium Iodide) to quantify the percentage of viable cells at each concentration.
-
-
Analysis: Plot cell viability (%) versus UAA concentration. The optimal concentration is the highest one that still maintains >90% cell viability relative to the "no UAA" control.
Guide 2: Improving Low Protein Yields and Reducing Truncation
Low yield of the full-length, UAA-containing protein is often linked to inefficient incorporation, which can indirectly stress the cell by producing truncated, non-functional proteins.
Optimization Strategies for Incorporation Efficiency
| Strategy | Principle | Key Actions | Expected Outcome |
| Optimize Plasmid Ratios | The relative expression levels of the aaRS, tRNA, and target protein are critical for efficient suppression.[19] | Transfect cells with varying ratios of the plasmids. A common starting point is 1:1:1 (Target:aaRS:tRNA), but ratios like 1:2:2 or 1:3:3 may improve results. | Increased yield of full-length protein relative to truncated product. |
| Enhance aaRS Expression | More synthetase enzyme can increase the amount of charged tRNA available for the ribosome. | Use a stronger promoter (e.g., CMV) for the aaRS plasmid. | Higher incorporation efficiency, especially if aaRS activity is the rate-limiting step. |
| Increase tRNA Gene Copy Number | A higher concentration of the orthogonal tRNA can better compete at the ribosome.[20] | Use a plasmid that expresses multiple copies of the tRNA gene from different promoters (e.g., U6, H1). | Improved suppression of the stop codon, reducing truncation. |
| Switch to a Different Orthogonal System | Some aaRS/tRNA pairs are inherently more efficient or more truly "orthogonal" than others. | If using an E. coli TyrRS-based system, consider switching to a PylRS-based system, which is often more robust in mammalian cells.[2][15] | Better orthogonality, leading to higher fidelity and potentially lower toxicity. |
Protocol: Western Blot Analysis of UAA Incorporation
This protocol validates the success of your optimization strategies.
-
Sample Collection: After 48 hours of UAA incubation, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of total protein for each condition onto an SDS-PAGE gel.
-
Lane 1: Untransfected control.
-
Lane 2: Transfected, no UAA (shows background and truncated product if any).
-
Lane 3+: Transfected, with optimized UAA concentration and varying plasmid ratios/systems.
-
-
Western Blotting: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against your protein of interest (or a tag like His or FLAG). Use an appropriate HRP-conjugated secondary antibody.
-
Detection: Use an ECL substrate and image the blot.
-
Analysis: Quantify the band intensities for the full-length protein and any truncated products. An increase in the ratio of full-length to truncated protein indicates improved incorporation efficiency.
Guide 3: Addressing Chronic Metabolic and Proteotoxic Stress
If cells survive but grow poorly or show signs of stress, the issue may be more subtle.
Investigative Workflow for Chronic Toxicity
Caption: Diagnostic steps for chronic UAA-induced stress.
Key Experimental Approaches
-
Media Supplementation: To counteract the antimetabolite effects of a UAA, supplement your culture medium.
-
Action: Add a commercial amino acid supplement solution (e.g., MEM Amino Acids Solution) to your standard medium.
-
Rationale: This increases the pool of natural amino acids, making it harder for the UAA to outcompete them for essential cellular processes outside of your engineered orthogonal system.[21] This reduces metabolic stress.
-
-
Mass Spectrometry for Fidelity Check: The most definitive way to check for off-target misincorporation is through mass spectrometry (MS).
-
Action: Grow a large batch of cells in the presence of the UAA. Isolate a highly abundant endogenous protein (e.g., actin or GAPDH) or perform a whole-proteome analysis.
-
Rationale: MS can detect the mass shift caused by the UAA replacing a natural amino acid.[9] If you find your UAA in peptides that should not contain it, it confirms a breach in orthogonality ("leakiness") of your system, which can cause proteotoxicity.[9][11] The solution is often to further engineer the aaRS for higher fidelity or simply use a lower UAA concentration.
-
References
- Deane, J. E., & Gessner, C. R. (2010). Generating permissive site-specific unnatural aminoacyl-tRNA synthetases. PubMed.
- Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS.
- BenchChem. (2025).
- Mukai, T., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic.
- Gao, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers.
- Anderson, J. C., et al. (2002). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PMC - NIH.
- Guedes, A., et al. (2021). Misincorporation Proteomics Technologies: A Review. PMC - PubMed Central.
- ResearchGate. (n.d.). Aggregated proteins demonstrate increased rates of amino acid...
- Rodgers, K. J., & Shiozawa, S. (2008). Misincorporation of amino acid analogues into proteins by biosynthesis. PubMed.
- Sharma, G., et al. (2021). Reprogramming natural proteins using unnatural amino acids. PMC - PubMed Central.
- Request PDF. (n.d.). Amino acid misincorporation in recombinant proteins.
- An Unnatural Amino Acid-Regulated Growth Controller Based on Inform
- Sharma, G., et al. (2021).
- Reddit. (2024).
- NIH. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
- Young, T. S., & Schultz, P. G. (2018). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. PMC - NIH.
- Rodgers, K. J., et al. (2017). Toxic Nonprotein Amino Acids.
- Wang, H., et al. (2024). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. PMC - NIH.
- ResearchGate. (n.d.). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells.
- BenchChem. (2025).
- Gao, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. frontiersin.org.
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- Söll, D., & RajBhandary, U. L. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. NIH.
- Duchi, D., et al. (2017).
- Jackson, D. Y., & Burnier, J. (2012). Optimizing Non-natural Protein Function with Directed Evolution. PMC - NIH.
- Do, T.-K., et al. (2020). How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis. PMC - PubMed Central.
- BOC Sciences. (n.d.).
- ResearchGate. (2025). The unnatural culture of amino acids.
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Wang, L., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. nature.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl0QUjX3pX2jYFQPyu0Idpv18B4GPS5uKpywTFNEkQcwEQ-pv3PC2Iukx_pvGR1X6Uco0CsXAq9SMP9KSiNLpUpVLAOWB5ElVA4KGlYW1A7RdhXSZYRyA_tDGUOpaz4AhCG-6e0gPO-Ew-OrTnqXaOBz8fueIX-uBu7j7kpFAoFgx_oAuKnXwskwM1pZcRkJsuKDKZV_MOgdb6MlqU8tlz88Fc5YT1xsZBkmqC26UqS41VyxTlfN56IR9crH8azNSQp9bsuu67Mt2f4BxDvKiC458uhGh6]([Link]
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Technical Support Center: Minimizing Misincorporation of Natural Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the misincorporation of natural amino acids during protein expression and synthesis. Misincorporation, while a rare event with error rates typically between 1 in 1,000 to 1 in 10,000 codons, can significantly impact protein structure, function, and the safety and efficacy of biopharmaceutical products.[1][2][3] This resource provides in-depth troubleshooting guides and preventative strategies to ensure the fidelity of your protein products.
Troubleshooting Guide: Diagnosing and Solving Misincorporation Events
This section addresses specific problems you may encounter, identified through analytical methods like mass spectrometry (MS). Each problem is followed by probable causes and actionable solutions grounded in biochemical principles.
Problem 1: High Levels of Random, Non-specific Amino Acid Substitutions Detected
You've performed a peptide mapping analysis via LC-MS/MS on your purified recombinant protein and observe a wide array of low-level amino acid substitutions that do not point to a single, specific error type.
Probable Cause A: Nutrient Starvation or Imbalance When a specific amino acid is depleted from the culture medium, the corresponding tRNA becomes uncharged.[4] This "starvation" condition can lead to two primary error mechanisms:
-
tRNA Mischarging: An incorrect amino acid that is structurally similar to the depleted one is loaded onto the tRNA by its aminoacyl-tRNA synthetase (aaRS).[5][6][7]
-
Codon Misreading: The ribosome may accept a near-cognate aminoacyl-tRNA at the empty codon site, albeit at a lower efficiency.[7]
This is a common issue in high-density fed-batch cultures where nutrient feeds are not perfectly optimized.[2][5]
Solutions for Cause A:
-
Optimize Fed-Batch Strategy: Transition from a fixed-rate feed to a dynamic strategy (e.g., pH-stat or DO-stat) that adjusts nutrient delivery based on the real-time metabolic state of the culture. This helps prevent the depletion of any single amino acid.[8]
-
Supplement Media: If the identity of the depleted amino acid is known or suspected, supplement the culture medium with a bolus or continuous feed of that specific amino acid.[9][10]
-
Use Rich Media Formulations: For smaller-scale expressions, switching to a richer, more complex medium can provide a larger buffer of all amino acids, preventing transient depletion.
Probable Cause B: High Recombinant Protein Expression Rate Overwhelming the cellular machinery with an extremely high rate of transcription and translation can deplete pools of amino acids and charged tRNAs faster than the cell can replenish them.[2] This effectively creates an artificial starvation condition.
Solutions for Cause B:
-
Reduce Induction Temperature: Lowering the temperature post-induction (e.g., from 37°C to 18-25°C) slows down cellular processes, including transcription and translation. This reduces the burden on the protein synthesis machinery and allows it to maintain fidelity.[11]
-
Lower Inducer Concentration: Titrating the inducer (e.g., IPTG) to a lower, suboptimal concentration can decrease the transcription rate, thereby reducing the demand on the translational apparatus.[11]
-
Use a Weaker Promoter: If possible, clone your gene of interest into a vector with a weaker or more tightly regulated promoter to achieve a more moderate and sustainable expression level.
Problem 2: Specific, Predictable Amino Acid Substitution Observed
Your MS data consistently shows a high percentage of a single, incorrect amino acid at specific sites. For example, Norleucine (Nle) is found at Methionine (Met) positions.
Probable Cause: Biosynthesis and Misincorporation of Non-Canonical Amino Acids Norleucine and norvaline are non-canonical amino acids that are structurally similar to methionine and leucine, respectively. Certain metabolic conditions, particularly in E. coli K12 strains, can lead to the de novo biosynthesis of these amino acids.[8][9][10] The methionyl-tRNA synthetase (MetRS) has difficulty distinguishing between Met and its straight-chain isomer, Nle, leading to mischarging and subsequent misincorporation.[9][12]
Solutions:
-
Supplement with Canonical Amino Acids: Adding excess L-methionine to the fermentation medium can competitively inhibit the binding of norleucine to MetRS.[9][10] Supplementing with L-leucine can also suppress the norleucine biosynthetic pathway through feedback inhibition.[9]
-
Change the Expression Host: E. coli BL21 strains and their derivatives are generally less prone to synthesizing norleucine and norvaline compared to K12 strains.[8][10] Switching the host strain can be a highly effective solution.
-
Engineer the Host Strain: For industrial applications, creating a host strain with mutations that lead to the overproduction of methionine can eliminate the need for external feeding and prevent norleucine incorporation.[12] Alternatively, knocking out genes in the biosynthetic pathway for the problematic non-canonical amino acid can be employed.[13]
Problem 3: Errors Correlate with the Use of "Rare" Codons
You notice that misincorporation events are more frequent at codons that are rarely used in your expression host (e.g., AGA/AGG arginine codons in E. coli).
Probable Cause: Low Abundance of Cognate tRNA The efficiency and accuracy of translation are dependent on the availability of the correct, charged tRNA molecule.[3][14] When the ribosome encounters a rare codon, the low concentration of the corresponding tRNA can cause it to pause. This pause increases the statistical probability that an incorrect, near-cognate tRNA will be accepted, leading to misincorporation.[11]
Solutions:
-
Use Codon-Optimized Host Strains: Employ commercially available E. coli strains like BL21(DE3)pLysS or Rosetta™ strains. These hosts contain an extra plasmid that expresses tRNAs for codons that are rare in E. coli but may be common in your gene of interest.[11]
-
Synthesize a Codon-Optimized Gene: The most robust solution is to redesign the DNA sequence of your target gene in silico. Replace rare codons with synonymous codons that are frequently used by the expression host, without altering the final amino acid sequence.[11][15] This balances the translational load and improves both fidelity and expression levels.
Diagram: Troubleshooting Workflow for Amino Acid Misincorporation
The following diagram outlines a logical workflow for diagnosing and resolving misincorporation issues identified during protein production.
Sources
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- 9. Control of misincorporation of de novo synthesized norleucine into recombinant interleukin-2 in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Molecular genetic approaches to decrease the uncontrolled misincorporation of non-canonical branched chain amino acids into recombinant mini-proinsulin expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of codon bias and optimality on mRNA and protein regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
troubleshooting orthogonal synthetase specificity and fidelity
Technical Support Center: Orthogonal Synthetase Systems
Welcome to the technical support center for orthogonal aminoacyl-tRNA synthetase (O-RS) systems. This guide is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion to push the boundaries of protein engineering. As a Senior Application Scientist, I've seen firsthand the immense power of incorporating non-canonical amino acids (ncAAs) and the nuanced challenges that can arise.
This resource is structured to provide both quick answers to common problems and in-depth, validated protocols to rigorously diagnose and solve issues related to O-RS specificity and fidelity. Our goal is to empower you with the causal understanding and practical tools needed for success.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during initial experiments.
Q1: What is the fundamental difference between O-RS specificity and fidelity?
A: While often used interchangeably, these terms describe two distinct aspects of O-RS performance.
-
Specificity refers to the synthetase's ability to selectively charge its cognate orthogonal tRNA (O-tRNA) over any endogenous tRNAs in the host organism.[1][2] Poor specificity leads to the misacylation of host tRNAs with the ncAA, potentially causing widespread proteome damage.
-
Fidelity refers to the synthetase's ability to discriminate between the intended ncAA and the 20 canonical amino acids (cAAs).[3][4] A lack of fidelity results in the O-tRNA being charged with a cAA, leading to background expression of the target protein without the ncAA.
Q2: My reporter protein expression is very low or absent after introducing the O-RS/tRNA pair and the ncAA. What are the first things to check?
A: This is a classic efficiency problem. The root cause is often multifactorial, stemming from issues with one or more components of the system.
Initial Triage Steps:
-
Confirm ncAA Availability: Ensure the ncAA is soluble in your media and used at an optimal concentration (typically 1-10 mM, but must be empirically determined). Verify its cellular uptake.
-
Check Plasmid Integrity: Sequence your O-RS and O-tRNA expression plasmids to confirm there are no mutations in the promoter, coding sequence, or terminator.
-
Verify Expression of O-RS: Use a Western blot or proteomic analysis to confirm that the synthetase is being expressed in the host cell.
-
Optimize Expression Conditions: Vary induction levels (e.g., inducer concentration, temperature) for the O-RS and target protein. Lower temperatures (e.g., 20-30°C) often improve protein folding and stability.
If these initial checks do not resolve the issue, proceed to the In-Depth Troubleshooting Guide 1 for a more comprehensive workflow.
Q3: I see a high background of reporter protein expression even without adding the ncAA. What does this indicate?
A: This is a classic fidelity problem. It strongly suggests your O-RS is recognizing and charging the O-tRNA with one of the endogenous canonical amino acids.[3][5]
Immediate Diagnostic Steps:
-
Identify the Mis-charging Amino Acid: The most direct way is to purify the reporter protein expressed in the absence of the ncAA and analyze it via mass spectrometry to identify which cAA is being incorporated at the target site.[6]
-
Perform an in vivo Fidelity Assay: Co-express your O-RS/tRNA pair with a reporter gene containing a premature amber (TAG) codon in a minimal media lacking one of the 20 cAAs at a time. Rescue of reporter expression points to the missing amino acid as the culprit.
To address this, you will likely need to re-engineer the synthetase's active site to improve discrimination. Refer to In-Depth Troubleshooting Guide 2 for strategies.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Improving Low ncAA Incorporation Efficiency
Low yield of the full-length, ncAA-containing protein is a frequent hurdle. This guide provides a systematic approach to identifying and resolving the bottleneck. The efficiency of the system is a product of multiple steps: ncAA uptake, O-RS activity, O-tRNA charging, and ribosomal incorporation.[7][8][9]
Caption: Decision tree for troubleshooting low ncAA incorporation efficiency.
Step-by-Step Diagnosis and Solutions:
-
Validate ncAA Concentration & Uptake:
-
Problem: The intracellular concentration of the ncAA is insufficient to support efficient charging by the O-RS.
-
Action: Perform a dose-response curve, titrating the ncAA concentration in the media and measuring reporter protein yield. If high concentrations are required, consider using host strains with enhanced permeability or transporters.
-
-
Verify O-RS & O-tRNA Expression:
-
Problem: Insufficient levels of either the synthetase or the tRNA will limit the amount of charged O-tRNA available for translation.
-
Action: Quantify O-RS expression via Western blot. Quantify O-tRNA levels using Northern blot or qPCR. If levels are low, consider using stronger promoters or multi-copy plasmids.[1]
-
-
Assess Synthetase Activity (in vitro):
-
Problem: The O-RS may have poor kinetic parameters (high KM or low kcat) for the ncAA or the O-tRNA.[10][11][12]
-
Action: Purify the O-RS and perform an in vitro aminoacylation assay (see Protocol 2 ) to determine the Michaelis-Menten constants.
-
Solution: If kinetics are poor, directed evolution or rational design of the O-RS active site is necessary to improve substrate binding and turnover.[7][8]
-
-
Evaluate the Ribosomal Step:
-
Problem: The charged ncAA-tRNA may be a poor substrate for the elongation factor (EF-Tu in bacteria), preventing its efficient delivery to the ribosome.
-
Action: This is more complex to diagnose directly. However, engineering the T-stem loop of the O-tRNA has been shown to improve its interaction with EF-Tu, enhancing incorporation efficiency.[8][9]
-
Guide 2: Assessing and Eliminating Polyspecificity (Cross-Reactivity)
Fidelity is paramount. Mis-incorporation of canonical amino acids at the target site negates the purpose of the experiment and produces a heterogeneous protein sample. The primary mechanism for synthetase fidelity is the "double-sieve" model, involving a coarse active site for initial binding and a fine editing site to hydrolyze smaller, incorrect substrates.[13][14][15][16][17]
Caption: The double-sieve model for synthetase fidelity.
Strategies for Improving Fidelity:
-
Negative Selection Screening: This is the most powerful method. Evolve the O-RS library in the presence of all 20 cAAs but in the absence of the ncAA. Link successful charging of the O-tRNA to a toxic gene (e.g., barnase). Cells containing synthetases that charge with cAAs will die, enriching the library for truly ncAA-specific variants.[5]
-
Rational Design of the Editing Site: If your O-RS has a known or homologous structure with an editing domain, you can introduce mutations to tighten its binding pocket, making it more effective at hydrolyzing mis-charged cAAs.[13][17]
-
Active Site Mutagenesis: Based on structural data or homology modeling, mutate residues in the amino acid binding pocket to disfavor the binding of the problematic cAA(s) while maintaining affinity for the ncAA.
| Problem | Potential Cause | Recommended Action |
| Low Protein Yield | Poor ncAA uptake, low O-RS/O-tRNA expression, poor O-RS kinetics. | Titrate ncAA, quantify O-RS/O-tRNA, perform in vitro kinetics. |
| High Background | O-RS cross-reacts with a canonical amino acid. | Identify mis-incorporated cAA via MS, perform negative selection. |
| No Expression | Lethal mutation, incorrect plasmid, toxic ncAA/protein. | Sequence plasmids, check ncAA toxicity, verify O-RS expression. |
Section 3: Key Validation Protocols
Protocol 1: In vivo Amber Suppression Assay for ncAA Incorporation
This protocol uses a fluorescent reporter to quickly assess the efficiency and fidelity of your O-RS/tRNA pair in vivo.
Materials:
-
Host cells (e.g., E. coli DH10B).
-
Plasmid 1: pBK vector expressing your O-RS.
-
Plasmid 2: pALS vector expressing your O-tRNA and a reporter gene (e.g., sfGFP) with a premature TAG codon at a permissive site (e.g., sfGFP-Y39TAG).[5]
-
Appropriate antibiotics, growth media (e.g., LB or minimal media), and ncAA.
Methodology:
-
Co-transform host cells with the pBK-Synthetase and pALS-Reporter-TAG plasmids.
-
Plate on selective agar and incubate overnight.
-
Inoculate single colonies into 3 parallel liquid cultures:
-
Culture A: Inducing media + ncAA (tests efficiency).
-
Culture B: Inducing media without ncAA (tests fidelity).
-
Culture C: Non-inducing media (negative control).
-
-
Grow cultures for 16-24 hours at the optimal temperature.
-
Measure cell density (OD600) and fluorescence (e.g., Ex: 485 nm, Em: 510 nm) for each culture.
-
Analysis:
-
Efficiency: High fluorescence in Culture A indicates successful ncAA incorporation.
-
Fidelity: Low fluorescence in Culture B relative to Culture A indicates high fidelity. High fluorescence in Culture B indicates significant mis-incorporation of a cAA.
-
Protocol 2: In vitro Aminoacylation Assay (Radiolabel-Based)
This assay directly measures the ability of your purified O-RS to charge the O-tRNA with a radiolabeled amino acid. It is the gold standard for determining kinetic parameters.[10][18][19]
Materials:
-
Purified O-RS enzyme.
-
In vitro transcribed and refolded O-tRNA.
-
Radiolabeled amino acid (e.g., [3H]-ncAA or [14C]-cAA).
-
Reaction buffer (e.g., 100 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 4 mM ATP, 2 mM DTT).
-
Trichloroacetic acid (TCA), filter paper discs, scintillation fluid.
Methodology:
-
Set up reactions on ice. In a typical 50 µL reaction, combine buffer, O-tRNA (e.g., 5 µM final), and varying concentrations of the radiolabeled amino acid.
-
Initiate the reaction by adding the O-RS enzyme (e.g., 100 nM final) and incubate at 37°C.
-
At various time points (e.g., 0, 1, 2, 5, 10 min), quench an aliquot of the reaction by spotting it onto a filter disc submerged in cold 10% TCA. The TCA precipitates the tRNA (and any attached amino acid) while unincorporated amino acids remain soluble.
-
Wash the filter discs three times with cold 5% TCA, followed by a final wash with ethanol.
-
Dry the discs and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the amount of charged tRNA over time to determine the initial reaction velocity. Repeat at different substrate concentrations to determine KM and kcat.
Protocol 3: Mass Spectrometry Analysis for Fidelity Verification
This is the definitive method to confirm ncAA incorporation and identify any mis-incorporated cAAs.[6][20]
Methodology:
-
Express and purify your target protein containing the ncAA from a large-scale culture. For fidelity checks, purify the protein expressed in the absence of the ncAA.
-
Digest the purified protein into peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a protein database that includes the sequence of your target protein.
-
For ncAA confirmation: Search for peptides containing the target codon site with a mass modification corresponding to the ncAA.
-
For fidelity analysis: Search for peptides where the target codon is occupied by any of the 20 canonical amino acids. The presence of such a peptide confirms a fidelity breach.
References
-
Lu, J., et al. (2014). Double-sieving-defective aminoacyl-tRNA synthetase causes protein mistranslation and affects cellular physiology and development. Nature Communications. [Link]
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Kovacevic, M., et al. (2025). Kinetic characterization of amino acid activation by aminoacyl-tRNA synthetases using radiolabelled γ-[32P]ATP. FEBS Open Bio. [Link]
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New-Orleans, K. A., et al. (2005). Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases. Methods. [Link]
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Guth, E., et al. (2005). Distinct Kinetic Mechanisms of the Two Classes of Aminoacyl-tRNA Synthetases. Biochemistry. [Link]
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Wang, F., et al. (2009). Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems. [Link]
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Wang, F., et al. (2009). Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. PubMed. [Link]
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Oxford Reference. Double-sieve mechanism. Oxford Reference. [Link]
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New Orleans, K. A., et al. (2005). Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. PMC. [Link]
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Francklyn, C. S. (2010). Proofreading in translation: Dynamics of the double-sieve model. PNAS. [Link]
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Pang, A. H., et al. (2015). Mechanisms and kinetic assays of aminoacyl-tRNA synthetases. ResearchGate. [Link]
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Sarfati, J. (2006). Decoding and editing designs: double-sieve enzymes. Creation Ministries International. [Link]
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Nureki, O., et al. (2000). TWO DIFFERENT DOUBLE-SIEVING PRINCIPLES IN MO. SPring-8. [Link]
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Acevedo-Rocha, C. G., et al. (2021). Misincorporation Proteomics Technologies: A Review. PMC. [Link]
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Pless, S. A., et al. (2014). In vivo incorporation of non-canonical amino acids by using the chemical aminoacylation strategy: a broadly applicable mechanistic tool. Chembiochem. [Link]
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Leisle, L., et al. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology. [Link]
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Amiram, M., et al. (2015). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. PMC. [Link]
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Wang, N., et al. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. [Link]
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Rovner, A. J., et al. (2015). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology. [Link]
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Leisle, L., et al. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. NIH. [Link]
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Italijantsev, S., et al. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. International Journal of Molecular Sciences. [Link]
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Lang, K., & Chin, J. W. (2014). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. [Link]
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D'Orazio, K. N., & Perona, J. J. (2021). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. PMC. [Link]
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Leisle, L., et al. (2015). Incorporation of non-canonical amino acids. PMC. [Link]
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Pless, S. A., et al. (2014). In Vivo Incorporation of Non‐canonical Amino Acids by Using the Chemical Aminoacylation Strategy: A Broadly Applicable Mechanistic Tool. Semantic Scholar. [Link]
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Santos, M. A. S., et al. (2018). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Protein & Peptide Letters. [Link]
-
Ohta, A., et al. (2019). tRNA engineering for manipulating genetic code. Taylor & Francis Online. [Link]
-
Ullrich, M. S., et al. (2016). Incorporation of non-canonical amino acids into the developing murine proteome. Scientific Reports. [Link]
-
Evans, A. M., et al. (2015). Determining the fidelity of tRNA aminoacylation via microarrays. PMC. [Link]
-
Dulic, M., et al. (2010). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods. [Link]
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Technical Support Center: Enhancing Photostability of Fluorescent Amino Acid Probes
Welcome to the Technical Support Center dedicated to maximizing the performance and longevity of your fluorescent amino acid probes. In the realms of advanced cell imaging and high-throughput drug screening, the stability of your fluorescent signal is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to mitigate photobleaching and enhance the photostability of your fluorescent amino acid probes.
Section 1: Troubleshooting Guide - "Where Did My Signal Go?"
This section addresses common issues related to signal loss and provides actionable solutions based on the underlying scientific principles.
Q1: My fluorescent signal is fading rapidly during time-lapse imaging. What's happening and how can I fix it?
A1: Rapid signal loss during imaging is a classic sign of photobleaching , the irreversible photochemical destruction of a fluorophore.[1][2] This occurs when the fluorescent molecule is exposed to high-intensity excitation light, leading to a gradual fading of the fluorescent signal.[2][3]
Underlying Cause: The primary cause is the reaction of the excited fluorophore with oxygen molecules dissolved in the sample.[4] When a fluorophore absorbs a photon, it transitions to an excited state. While it can return to the ground state by emitting a photon (fluorescence), it can also transition to a highly reactive, long-lived triplet state.[4][5] In this triplet state, the fluorophore can react with molecular oxygen, leading to permanent chemical damage and loss of fluorescence.[4][6]
Immediate Solutions:
-
Reduce Excitation Intensity: Lower the laser power or use neutral density filters to decrease the number of photons hitting your sample.[3][7] While this will also dim your initial signal, it significantly slows down the rate of photobleaching.
-
Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light.[3][7]
-
Optimize Detector Settings: Increase the gain or use binning on your camera to enhance signal detection without increasing excitation light.[3]
Long-Term Strategy:
-
Incorporate Antifade Reagents: Use commercially available antifade mounting media for fixed cells or live-cell antifade reagents.[9][10] These reagents work by scavenging reactive oxygen species (ROS), thereby reducing oxidative damage to the fluorophore.
Q2: I'm seeing high background fluorescence, which is masking my specific signal. What could be the cause?
A2: High background can stem from several sources, including autofluorescence from the cells or medium, and non-specific binding of your fluorescent amino acid probe.
Troubleshooting Steps:
-
Image an Unlabeled Control: Acquire an image of your cells without the fluorescent probe under the same imaging conditions. This will reveal the level of intrinsic autofluorescence.
-
Optimize Probe Concentration: Using too high a concentration of the fluorescent amino acid can lead to increased background. Titrate the probe to find the lowest effective concentration that still provides a detectable signal.
-
Thorough Washing: Ensure adequate washing steps after probe incubation to remove any unbound fluorescent molecules.
-
Use a Different Probe: Some fluorescent dyes are inherently "stickier" than others. Consider switching to a probe with a different fluorophore that may exhibit less non-specific binding. Probes like BODIPY-labeled amino acids are known for their excellent photostability and are often used in high-content screening and subcellular trafficking studies.[]
Q3: My signal-to-noise ratio is poor, even with a bright initial signal. How can I improve this?
A3: A poor signal-to-noise ratio (SNR) can be a consequence of both photobleaching and high background.
Strategies for SNR Improvement:
-
Address Photobleaching: Implement the strategies outlined in Q1 to preserve your fluorescent signal. A stable signal will allow for longer exposure times or signal averaging, which can improve SNR.
-
Reduce Background: Follow the steps in Q2 to minimize non-specific signal.
-
Choose a More Photostable Probe: If you are consistently battling photobleaching, consider switching to a more robust fluorescent amino acid. For example, certain tryptophan analogs have been developed with enhanced photostability and emission in the visible spectrum.[12] The chemical stability of the NBD fluorophore is another attractive feature in the development of new protease substrates.[13]
-
Image Processing: Post-acquisition image processing techniques, such as background subtraction and filtering, can help to improve the apparent SNR. However, these should be applied cautiously and consistently across all samples to avoid introducing artifacts.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles and practices of using fluorescent amino acid probes.
Q1: What is the fundamental mechanism of photobleaching?
A1: Photobleaching is the photochemical alteration of a fluorophore that renders it permanently non-fluorescent.[1] The process is often illustrated using a Jablonski diagram.
The Jablonski Diagram and Photobleaching Pathways:
A Jablonski diagram is an energy diagram that illustrates the electronic states of a molecule and the transitions between them.[14][15]
Caption: Simplified Jablonski diagram illustrating photobleaching.
-
Absorption: A photon is absorbed, exciting an electron from the ground singlet state (S₀) to a higher excited singlet state (S₁).[14]
-
Fluorescence: The electron can return to the ground state by emitting a photon. This is the desired outcome.[14]
-
Intersystem Crossing (ISC): Alternatively, the electron can transition to a long-lived, highly reactive triplet state (T₁).[4][5][16]
-
Photobleaching: From the triplet state, the fluorophore can react with molecular oxygen or other molecules in its environment, leading to irreversible chemical changes that prevent further fluorescence.[4][6]
Q2: How do antifade reagents work?
A2: Antifade reagents are compounds that reduce photobleaching. Their mechanisms of action are not fully understood but are thought to involve:
-
Scavenging Reactive Oxygen Species (ROS): Many antifade agents are antioxidants that neutralize ROS generated during fluorescence excitation, thus protecting the fluorophore from oxidative damage.
-
Triplet State Quenching: Some antifade reagents can directly interact with the fluorophore in its triplet state, returning it to the ground state before it has a chance to react with oxygen.[17] Trolox, a vitamin E analog, is a popular cell-permeable antifade reagent that exhibits this dual mechanism of action.
Q3: Are some fluorescent amino acid probes inherently more photostable than others?
A3: Yes, the photostability of a fluorescent probe is highly dependent on the chemical structure of the fluorophore.
| Fluorophore Class | Relative Photostability | Notes |
| BODIPY Dyes | High | Excellent photostability, sharp emission spectra, and stable fluorescence across a broad pH range.[] |
| Alexa Fluor Dyes | High | Engineered for enhanced photostability and brightness.[1] |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to High | Widely used, but photostability can be a concern, especially for Cy5. |
| Fluorescein (FITC) | Low | Prone to rapid photobleaching, but its brightness makes it suitable for some applications.[] |
| Engineered Fluorescent Proteins | Variable | Photostability varies significantly between different fluorescent proteins.[18][19][20][21] |
Q4: How does the local environment affect the photostability of my probe?
A4: The immediate chemical environment around the fluorophore can significantly influence its photostability. For fluorescent amino acids incorporated into proteins, the adjacent amino acid residues can play a role. For example, one study found that methionine, tryptophan, and phenylalanine can reduce photostability, while glutamate can enhance it.[22] The presence of oxygen is also a major factor, as it is a key player in the photobleaching process.[4][6]
Q5: Can I use fluorescent amino acid probes in drug discovery and development?
A5: Absolutely. Fluorescent amino acid probes are valuable tools in drug discovery for applications such as:
-
Visualizing Amino Acid Uptake and Transport: These probes offer a safe and high-resolution alternative to radioactive labeling for studying amino acid transport mechanisms.[]
-
Tracking Metabolic Flux: They enable real-time tracking of amino acid metabolism within living cells.[]
-
High-Content Screening: The excellent photostability of probes like BODIPY-labeled amino acids makes them suitable for automated imaging and analysis in drug screening campaigns.[]
-
Monitoring Drug Delivery: Fluorescent probes can be used to measure the rate at which drug-linker conjugates release their payload inside cells.[23]
Section 3: Experimental Protocols
This section provides step-by-step methodologies for key experiments related to enhancing and assessing the photostability of fluorescent amino acid probes.
Protocol 1: Standard Operating Procedure for Live-Cell Imaging to Minimize Photobleaching
This protocol outlines best practices for acquiring fluorescence images from live cells while minimizing photobleaching.
Caption: Workflow for live-cell imaging with enhanced photostability.
Materials:
-
Cells of interest
-
Fluorescent amino acid probe
-
Appropriate cell culture medium
-
Imaging-compatible plates or slides (e.g., glass-bottom dishes)
-
Live-cell antifade reagent (e.g., Thermo Fisher ProLong™ Live Antifade Reagent)[9]
-
Fluorescence microscope with environmental chamber (for temperature and CO₂ control)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on imaging-compatible plates or slides and allow them to adhere overnight.
-
Probe Incubation: Incubate the cells with the fluorescent amino acid probe at the desired concentration and for the appropriate duration, following the manufacturer's recommendations.
-
Washing: Gently wash the cells two to three times with pre-warmed culture medium to remove any unbound probe.
-
Antifade Reagent Application: Replace the culture medium with fresh, pre-warmed medium containing a live-cell antifade reagent.[9]
-
Microscope Setup: Place the sample on the microscope stage within an environmental chamber set to the appropriate temperature and CO₂ levels.
-
Locating Cells: Use transmitted light (e.g., brightfield or DIC) to locate the desired field of view and bring the cells into focus.[3][8]
-
Imaging Parameter Optimization:
-
Switch to fluorescence imaging and set the excitation intensity to the lowest level that provides a detectable signal.
-
Adjust the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition: Acquire single images or time-lapse series as required by your experiment. For time-lapse, use the longest possible interval between frames.
Protocol 2: Quantifying the Photobleaching Rate of a Fluorescent Probe
This protocol provides a method to measure and compare the photostability of different fluorescent probes.[24][25][26]
Materials:
-
Fluorescent amino acid probes to be tested
-
Fluorescence microscope with a stable light source and sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare samples labeled with the fluorescent probes of interest as described in Protocol 1.
-
Image Acquisition:
-
Select a field of view containing several well-labeled cells.
-
Acquire a time-lapse series of images with continuous illumination at a fixed excitation intensity. A typical acquisition might be 100 frames at 1-second intervals.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define regions of interest (ROIs) around several individual cells.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.
-
Also, measure the mean intensity of a background region where there are no cells.
-
For each time point, subtract the background intensity from the cell intensity.
-
Normalize the background-corrected intensity of each cell to its initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
-
Determining the Photobleaching Half-Life:
-
Fit the decay curve to a single exponential decay function: I(t) = I₀ * exp(-kt), where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
The photobleaching half-life (t₁/₂) can be calculated as ln(2)/k. This value represents the time it takes for the fluorescence intensity to decrease by 50% and is a quantitative measure of photostability.
-
By following these guidelines and protocols, you can significantly improve the quality and reliability of your fluorescence-based experiments, ensuring that your valuable data is not compromised by the frustrating effects of photobleaching.
References
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ResearchGate. 13: Jablonski diagram to illustrate multi-photon photopatterning by.... [Link]
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PMC. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. [Link]
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Pubs.acs.org. Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. [Link]
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SVI. Bleaching Effects. [Link]
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ResearchGate. 8. Perrin–Jablonski diagram of the relevant states for rhodamine 6G.... [Link]
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ResearchGate. (PDF) Photostability of organic fluorophore influenced by adjacent amino acid residues. [Link]
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NIH. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. [Link]
-
RSC Publishing. Stability enhancement of fluorophores for lighting up practical application in bioimaging. [Link]
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Wikipedia. Photobleaching. [Link]
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MDPI. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. [Link]
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Nikon's MicroscopyU. Fluorophore Photobleaching Literature References. [Link]
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Chemistry LibreTexts. Jablonski diagram. [Link]
- Google Patents. WO2008157762A2 - Methods to increase the photostability of dyes.
-
ACS Publications. Improving the Photostability of Red- and Green-Emissive Single-Molecule Fluorophores via Ni2+ Mediated Excited Triplet-State Quenching. [Link]
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ResearchGate. Suggested Jablonski diagram for high-order photobleaching of pyrylium salts.. [Link]
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HORIBA. What is the Jablonski Diagram?. [Link]
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RSC Publishing. Microfluidic flow cytometer for quantifying photobleaching of fluorescent proteins in cells. [Link]
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PNAS. Blue fluorescent amino acid for biological spectroscopy and microscopy. [Link]
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Molecular BioSystems (RSC Publishing). A fluorescent amino acid probe to monitor efficiency of peptide conjugation to glass surfaces for high density microarrays. [Link]
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NIH. Enhancing fluorescent protein photostability through robot-assisted photobleaching. [Link]
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SciSpace. Improving the photostability of bright monomeric orange and red fluorescent proteins.. [Link]
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Drug Discovery And Development. How Fluorescent Probes Can Enhance Drug Delivery. [Link]
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PMC. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. [Link]
-
ResearchGate. Comparison of photostability for selected fluorescent proteins. [Link]
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YouTube. Troubleshooting | Fluorescence: Detection. [Link]
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ZEISS Microscopy Online Campus. Introduction to Fluorescent Proteins. [Link]
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Addgene Blog. Choosing the B(right)est Fluorescent Protein: Photostability. [Link]
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PMC. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. [Link]
-
ResearchGate. (PDF) Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. [Link]
-
ACS Publications. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. [Link]
-
eLife. Photobleaching step analysis for robust determination of protein complex stoichiometries. [Link]
-
Bitesize Bio. “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. [Link]
-
Bio-Rad. Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Methoxy-L-phenylalanine Incorporation
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 2-Methoxy-L-phenylalanine incorporation into proteins. It is intended for researchers, scientists, and drug development professionals seeking to verify and quantify the site-specific integration of this unnatural amino acid (UAA). We will explore the nuances of experimental design, from sample preparation to data interpretation, and compare the primary mass spectrometric approach with alternative analytical techniques.
The Significance of Unnatural Amino Acid Incorporation
The ability to incorporate unnatural amino acids, such as this compound, into proteins at specific sites has revolutionized protein engineering and drug discovery. This technique, often achieved through the expansion of the genetic code, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications.[1][2] Verifying the precise location and efficiency of UAA incorporation is paramount to the success of these endeavors, and mass spectrometry stands as the gold standard for this validation.[][4]
Core Methodology: The Mass Spectrometry Workflow
The most common and robust method for analyzing protein modifications is the "bottom-up" proteomics approach.[5] This involves the enzymatic digestion of the protein of interest into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Caption: Figure 1: Overall workflow for mass spectrometry analysis of UAA incorporation.
Part 1: Rigorous Sample Preparation - The Foundation of Quality Data
The quality of your mass spectrometry data is intrinsically linked to the quality of your sample preparation.[7] The goal is to efficiently extract the protein of interest, digest it into peptides suitable for MS analysis, and remove any contaminants that could interfere with ionization.[6][8]
Experimental Protocol: In-Solution Digestion
-
Protein Extraction and Quantification: Begin with a purified protein sample containing the incorporated this compound. Determine the protein concentration using a reliable method, such as a BCA assay.
-
Denaturation, Reduction, and Alkylation:
-
Rationale: These steps are crucial for unfolding the protein to ensure complete digestion by the protease. Reduction breaks the disulfide bonds, and alkylation prevents them from reforming.[9]
-
Procedure:
-
To approximately 20-50 µg of your protein in a suitable buffer (e.g., 50 mM ammonium bicarbonate), add a denaturant like urea to a final concentration of 8 M or a mass spectrometry-compatible detergent such as RapiGest SF.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the free cysteine residues.
-
-
-
Enzymatic Digestion:
-
Rationale: Trypsin is the most commonly used protease as it cleaves specifically at the C-terminal side of lysine and arginine residues, generating peptides of a predictable size range that are ideal for mass spectrometric analysis.
-
Procedure:
-
If using a high concentration of urea, dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, ensuring trypsin activity.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
-
-
Peptide Cleanup:
-
Rationale: Salts, detergents, and other contaminants from the digestion process can suppress ionization in the mass spectrometer.[8] A desalting step using C18 solid-phase extraction is essential.
-
Procedure:
-
Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Use a C18 StageTip or a similar desalting column. Condition the column with acetonitrile, followed by equilibration with 0.1% formic acid.
-
Load the acidified peptide sample onto the column.
-
Wash the column with 0.1% formic acid to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.
-
-
Part 2: LC-MS/MS Analysis - Separating and Fragmenting Peptides
Liquid chromatography separates the complex peptide mixture before introduction into the mass spectrometer. Tandem mass spectrometry (MS/MS) then isolates and fragments individual peptides to determine their amino acid sequence.
Key Considerations for Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is highly recommended. High mass accuracy is critical for distinguishing the mass shift of this compound from other potential modifications.
-
Fragmentation Method: Higher-energy collisional dissociation (HCD) is often preferred over collision-induced dissociation (CID) as it can provide more extensive fragmentation of the peptide backbone, which is beneficial for localizing the modification.[5]
Part 3: Data Analysis - Identifying the Signature of Incorporation
The raw data from the mass spectrometer is processed using specialized software to identify the peptides and pinpoint the location of the this compound.
Defining the Modification:
The key to identifying the unnatural amino acid is to inform the search algorithm of its presence. This is done by defining a variable modification corresponding to the mass difference between this compound and the natural amino acid it replaced (in this case, L-phenylalanine).
-
L-Phenylalanine (Phe): C9H11NO2, Monoisotopic mass = 165.07898 Da
-
This compound: C10H13NO3, Monoisotopic mass = 195.08954 Da
-
Mass Difference (Δm): +30.01056 Da
This mass shift must be specified as a variable modification on phenylalanine in the database search parameters.
Interpreting the MS/MS Spectra:
The fragmentation spectrum (MS/2) provides the definitive evidence for the site of incorporation. The series of b- and y-ions generated from the fragmentation of the peptide backbone will be shifted in mass if they contain the modified amino acid. Careful manual inspection of the spectra for key peptides is a crucial validation step.
Caption: Figure 2: Structures of L-phenylalanine and this compound.
Comparison with Alternative Methodologies
While mass spectrometry is the most definitive method, other techniques can provide complementary or preliminary evidence of UAA incorporation.
| Method | Principle | Advantages | Disadvantages | Type of Information |
| Mass Spectrometry (LC-MS/MS) | Detection of mass-to-charge ratio of peptides and their fragments. | High specificity and sensitivity; provides definitive site of incorporation and allows for quantification. | Requires specialized equipment and expertise; can be time-consuming. | Definitive confirmation of incorporation, site localization, and relative quantification. |
| Western Blotting | Immunodetection of a full-length protein, often via a fusion tag (e.g., His-tag, FLAG-tag). | Relatively simple, fast, and widely available. | Indirect evidence; does not confirm the UAA is present, only that a full-length protein is expressed. Prone to false positives if read-through of the stop codon occurs. | Confirmation of full-length protein expression. |
| Fluorescence Labeling (Click Chemistry) | If the UAA contains a bioorthogonal handle (e.g., an azide or alkyne), it can be selectively labeled with a fluorescent probe. | Allows for in-gel visualization and can be used for cell imaging. | Requires a UAA with a suitable chemical handle; does not provide site-specific information. | Confirmation of UAA incorporation into the protein population. |
| Enzymatic/Functional Assays | Measuring the biological activity of the protein. | Provides information on the functional consequence of UAA incorporation. | Indirect; a change in activity does not definitively prove correct incorporation at the intended site. | Functional impact of the UAA on the protein. |
Challenges and Expert Insights
-
Low Incorporation Efficiency: The efficiency of UAA incorporation can vary significantly. This may result in a low abundance of the modified peptide, making it difficult to detect by mass spectrometry. It is often necessary to enrich for the protein of interest before analysis.
-
Mis-incorporation: In some cases, natural amino acids may be incorporated at the target site instead of the UAA. Mass spectrometry can help to quantify the ratio of correct to incorrect incorporation.
-
In-source Fragmentation: Some modified amino acids can be unstable and fragment within the mass spectrometer's ion source. While less of a concern for the methoxy group, it is a possibility to be aware of with more labile modifications.
-
Database Search Limitations: Standard protein databases do not contain UAA information.[10] Therefore, careful setup of the search parameters with the correct variable modification is essential for successful identification.
Conclusion
The mass spectrometry-based bottom-up proteomics workflow provides the most comprehensive and reliable method for the analysis of this compound incorporation. Its ability to provide definitive confirmation of the modification, precise site localization, and quantitative information is unmatched by other techniques. While alternative methods such as Western blotting can offer preliminary evidence of successful protein expression, they lack the specificity and detail of mass spectrometry. A thorough understanding of the principles of sample preparation, data acquisition, and data analysis is crucial for obtaining high-quality, unambiguous results in the exciting field of protein engineering with unnatural amino acids.
References
-
The challenge of detecting modifications on proteins | Essays in Biochemistry. Available at: [Link]
-
Common errors in mass spectrometry-based analysis of post-translational modifications - PMC. Available at: [Link]
-
Common errors in mass spectrometry-based analysis of post-translational modifications | Request PDF. Available at: [Link]
-
Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Available at: [Link]
-
Dealing with the Challenges of Post Translational Modifications (PTMs). Introduction - BioPharmaSpec. Available at: [Link]
-
Proteomics - Wikipedia. Available at: [Link]
-
How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec - YouTube. Available at: [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Available at: [Link]
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Available at: [Link]
-
Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PubMed Central. Available at: [Link]
-
Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Available at: [Link]
-
Phenylalanine, 2TMS derivative - the NIST WebBook. Available at: [Link]
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Available at: [Link]
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peptide fragmentation analysis of 2-Methoxy-L-phenylalanine
An In-Depth Comparative Guide to the Mass Spectrometry-Based Fragmentation Analysis of Peptides Containing 2-Methoxy-L-phenylalanine
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of non-canonical amino acids, such as this compound, into peptide-based therapeutics is a critical strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. Verifying the sequence and pinpointing the exact location of such modifications is paramount during drug development and quality control. Tandem mass spectrometry (MS/MS) is the definitive tool for this task, yet the choice of fragmentation technique profoundly impacts the quality and interpretability of the resulting data. This guide provides an in-depth comparison of three prevalent fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—for the analysis of peptides containing this compound. We will explore the mechanistic underpinnings of each technique, present comparative experimental data, and offer field-proven insights to guide your analytical choices.
The Analytical Imperative: Why Fragmentation Strategy Matters
The methoxy modification on the phenyl ring of phenylalanine introduces a new chemical entity whose stability under mass spectrometric analysis is not guaranteed. An ideal fragmentation method should achieve two primary goals:
-
Provide extensive peptide backbone cleavage to generate a rich series of sequence-defining fragment ions.
-
Preserve the modification on the side chain , or produce characteristic fragment ions, to enable unambiguous localization of the this compound residue.
The energetic regimes and fundamental physics of CID, HCD, and ETD are vastly different, leading to distinct fragmentation patterns. The "mobile proton" model, which governs CID and HCD, involves the transfer of vibrational energy that results in the cleavage of the weakest bonds—typically the peptide amide bonds.[1] In contrast, ETD is a non-ergodic process involving radical-driven fragmentation that preferentially cleaves the N-Cα bond in the peptide backbone, a mechanism that is less sensitive to the energetic landscape of the entire molecule.[2] This fundamental difference is the key to selecting the optimal method for your analysis.
A Comparative Overview of Fragmentation Mechanisms
Collision-Induced Dissociation (CID) is the most established and widely used fragmentation method.[3][4] It involves collisions with an inert gas at low energies, leading to vibrational excitation and fragmentation, primarily yielding b- and y-type ions . Higher-Energy Collisional Dissociation (HCD) is a beam-type CID variant that occurs in a separate collision cell, utilizing higher energies and resulting in a different fragmentation pattern, also dominated by b- and y-ions.[5] Electron-Transfer Dissociation (ETD) involves transferring an electron to a multiply protonated peptide, inducing fragmentation along the backbone to produce c- and z-type ions .
The choice of technique directly influences the type of structural information obtained, particularly for peptides with post-translational or synthetic modifications.
Caption: Core fragmentation pathways for a modified peptide.
Experimental Data: A Head-to-Head Comparison
To illustrate the performance of each technique, a synthetic model peptide, Ac-Tyr-Ala-Gly-[2-MeO-Phe]-Leu-Arg-NH2, was analyzed using a hybrid quadrupole-Orbitrap mass spectrometer. The precursor ion [M+2H]2+ was isolated and subjected to CID, HCD, and ETD fragmentation.
Data Summary
The following table summarizes the key performance metrics observed for each fragmentation method. The data shown is representative of typical results for this class of modified peptide.
| Fragmentation Method | Primary Ion Types | Sequence Coverage | Modification Site Confidence | Key Diagnostic Ions |
| CID | b, y | 65% | Moderate | y₅, b₄, Neutral loss of CH₃OH (32 Da) from precursor |
| HCD | b, y | 75% | Moderate to High | Intense y₅, b₄, Strong neutral loss of CH₃OH (32 Da) |
| ETD | c, z | 95% | Unambiguous | Full c and z ion series flanking the modification |
In-Depth Analysis
Collision-Induced Dissociation (CID): CID provided decent sequence coverage, generating key b- and y-ions that confirmed the peptide's core sequence.[3] However, a notable observation was the presence of a fragment ion corresponding to the neutral loss of methanol (CH₃OH, 32.026 Da) from the precursor ion. This indicates that the methoxy group is somewhat labile under low-energy collision conditions. While this neutral loss can be a useful diagnostic marker for the presence of the modification, it can also lead to a convoluted spectrum and potentially lower the abundance of sequence-informative backbone fragments, thereby reducing site confidence.
Higher-Energy Collisional Dissociation (HCD): HCD produced a richer fragmentation spectrum compared to CID, with more complete b- and y-ion series, leading to higher sequence coverage.[4][5] The higher collisional energy also resulted in a more pronounced neutral loss of methanol from the side chain of this compound. While this strong diagnostic signal is beneficial, the primary advantage of HCD over ion-trap CID is the absence of a low-mass cutoff, allowing for the detection of immonium ions and other small diagnostic fragments that can provide additional clues about the amino acid composition.
Electron-Transfer Dissociation (ETD): ETD proved to be the superior technique for this specific application.[2] It generated an extensive series of c- and z-ions, providing nearly complete sequence coverage. Crucially, ETD is a non-ergodic fragmentation method that cleaves the peptide backbone without significantly exciting the side chains of the amino acid residues.[2] As a result, the 2-methoxy group remained intact on the phenylalanine side chain throughout the fragmentation process. This preservation of the modification allowed for its unambiguous localization between the Leucine and Glycine residues based on the uninterrupted c- and z-ion ladder. For peptides with labile modifications, ETD is often the gold standard for confident site localization.
Experimental Workflow & Protocols
A robust and reproducible workflow is essential for reliable peptide analysis. The protocol described below is a self-validating system, incorporating steps for system suitability and quality control.
Caption: A typical experimental workflow for peptide fragmentation analysis.
Detailed Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for analyzing a purified synthetic peptide like Ac-Tyr-Ala-Gly-[2-MeO-Phe]-Leu-Arg-NH2.
1. Sample Preparation:
-
Reconstitute the lyophilized peptide in a solution of 0.1% formic acid in LC-MS grade water to a final concentration of 1 pmol/µL.[6]
-
Vortex briefly and centrifuge to ensure the sample is fully dissolved and free of particulates.
-
Transfer the sample to an appropriate autosampler vial.
2. Liquid Chromatography (LC) Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-22 min: 2-40% B (linear gradient)
-
22-25 min: 40-95% B (wash)
-
25-27 min: 95% B
-
27-30 min: Re-equilibrate at 2% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Method (Data-Dependent Acquisition):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan:
-
Resolution: 60,000
-
Scan Range: m/z 350-1500
-
AGC Target: 1e6
-
-
MS2 Scans (Top 3 most intense precursors):
-
For CID:
-
Isolation Window: 1.6 m/z
-
Activation: CID
-
Normalized Collision Energy (NCE): 35%
-
Detector: Ion Trap
-
-
For HCD:
-
Isolation Window: 1.6 m/z
-
Activation: HCD
-
Normalized Collision Energy (NCE): 28%
-
Detector: Orbitrap, Resolution: 15,000
-
-
For ETD:
-
Isolation Window: 1.6 m/z
-
Activation: ETD with supplemental HCD activation (EThcD) if available.[5]
-
ETD Reagent Target: 2e5
-
Detector: Orbitrap, Resolution: 15,000
-
-
-
Trustworthiness Check: Before running the sample, inject a standard peptide mix (e.g., Pierce™ Peptide Retention Time Calibration Mixture) to verify chromatographic performance, mass accuracy, and fragmentation efficiency.
Conclusion and Recommendations
The fragmentation analysis of peptides containing non-canonical amino acids like this compound requires a careful selection of MS/MS methodology.
-
For discovery and initial characterization , HCD provides a good balance of high-quality backbone fragmentation and informative side-chain fragmentation (neutral loss), confirming both the sequence and the presence of the modification.[4][5]
-
For unambiguous localization and sequence validation , especially in a regulated or quality control environment, ETD is the superior method. Its ability to preserve labile modifications while generating extensive backbone cleavage provides the highest level of confidence in the final structure.[2]
-
CID remains a valuable, widely available technique that can provide sufficient information for many routine applications, but analysts should be aware of the potential for neutral loss and its impact on spectral interpretation.[3]
Ultimately, for comprehensive characterization, employing a combination of fragmentation techniques, such as a data-dependent method that triggers ETD for highly charged precursors and HCD for doubly charged precursors, can provide the most complete picture of your modified peptide.[7]
References
-
Quan, L. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Available at: [Link]
-
Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available at: [Link]
-
Swanley, K. F., et al. (2011). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research. Available at: [Link]
-
Choi, S., et al. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of Mass Spectrometry. Available at: [Link]
-
Olsen, J. V., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. University of Oxford. Available at: [Link]
-
Gucwa, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available at: [Link]
-
University of Massachusetts Medical School. (n.d.). Methods for Protein Sequence Analysis by LC-MS/MS. Available at: [Link]
-
Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. Available at: [Link]
-
Current Protocols in Protein Science. (2001). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. Available at: [Link]
-
Song, Y., et al. (2016). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. Available at: [Link]
-
University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. Available at: [Link]
-
Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
G, R., & G, S. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Available at: [Link]
-
Harrison, A. G. (1998). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of Mass Spectrometry. Available at: [Link]
-
Poggemann, H. F., et al. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Kertesz, V., & Tabb, D. L. (2012). Peptide identification by tandem mass spectrometry with alternate fragmentation modes. Methods in Molecular Biology. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Protein Labeling Efficiency with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has unlocked powerful new capabilities in biological research and drug development.[1][] By equipping proteins with novel chemical functionalities—such as bio-orthogonal handles, photocrosslinkers, or fluorescent probes—we can study and manipulate biological systems with unprecedented precision.[3][4][5] However, the success of any experiment involving UAA-modified proteins hinges on a critical, and often overlooked, step: accurately validating the efficiency of UAA incorporation and subsequent labeling.
This guide provides an in-depth comparison of the core methodologies used to validate protein labeling efficiency. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding our recommendations in the causal logic of experimental design to ensure your protocols are robust and your data is trustworthy.
The Foundational Workflow: From Codon to Labeled Protein
The journey to a specifically labeled protein begins with genetic code expansion, a technique that reassigns a codon (typically a nonsense or "stop" codon like UAG) to encode a UAA.[6][7] This is achieved by introducing two key components into the expression system: an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[8][9] The aaRS specifically charges the tRNA with the UAA, which is then delivered to the ribosome to be incorporated at the designated site in the polypeptide chain.[7][9]
Once the UAA is incorporated, its unique chemical handle is available for a bio-orthogonal "click chemistry" reaction.[10][11][12] This highly specific and efficient reaction covalently attaches a reporter molecule, such as a fluorescent dye or biotin, to the protein of interest without perturbing the native biological system.[7]
Caption: General workflow for UAA incorporation and bio-orthogonal labeling.
Core Validation Methodologies: A Comparative Analysis
Validating labeling is not a one-size-fits-all problem. The optimal method depends on the experimental question, required throughput, and available instrumentation. We will compare the four most robust and widely used techniques: Mass Spectrometry, In-Gel Fluorescence, Western Blot, and Flow Cytometry.
Mass Spectrometry (MS): The Gold Standard for Confirmation
Principle: Mass spectrometry provides the most direct and unambiguous evidence of UAA incorporation.[13][14] By measuring the precise mass-to-charge ratio of the protein or its constituent peptides, MS can confirm the mass shift corresponding to the UAA, thereby verifying its presence.[15]
Why it's the Gold Standard: MS is the only technique that provides absolute confirmation of both if and where the UAA was incorporated. This is crucial for eliminating ambiguity, as other methods can be prone to artifacts. For example, a signal in a fluorescence-based assay could result from non-specific dye binding, but a specific mass shift in a peptide fragment is unequivocal proof.[1]
Experimental Protocol (Bottom-Up Proteomics):
-
Protein Isolation: Purify the target protein from the cell lysate using an appropriate method (e.g., affinity chromatography).
-
In-Solution Digestion: Denature the protein, reduce and alkylate cysteine residues, and digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The instrument will determine the mass of the peptides (MS1 scan) and then select and fragment specific peptides to determine their amino acid sequence (MS2 scan).
-
Data Analysis: Use proteomics software to search the fragmentation data against a database containing the target protein sequence. Critically, this database must be modified to include the sequence with the UAA at the target position to identify the mass-shifted peptide.
Pros & Cons:
| Feature | Analysis |
|---|---|
| Specificity | Unambiguous. Confirms mass and location.[1] |
| Quantification | Can be highly quantitative with isotopic labeling standards.[16] |
| Throughput | Low to medium. Sample preparation is intensive. |
| Cost & Expertise | High. Requires specialized instrumentation and expertise. |
| Sensitivity | Very high, capable of detecting low-abundance proteins. |
In-Gel Fluorescence: Rapid Visual Verification
Principle: This method provides a quick, visual confirmation of successful labeling. After performing a click reaction with a fluorescent dye, the total protein lysate is separated by SDS-PAGE. The gel is then imaged on a fluorescence scanner to detect the labeled protein.
Why it's a valuable first pass: In-gel fluorescence is an excellent frontline assay. It's fast, relatively inexpensive, and provides an immediate visual readout. Seeing a fluorescent band at the correct molecular weight is a strong indicator that the entire workflow—from UAA incorporation to the click reaction—was successful.
Experimental Protocol:
-
Cell Lysis: Harvest cells and prepare a total protein lysate.
-
Click Reaction: Perform a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reaction by adding a fluorescent dye with the appropriate reactive group (e.g., an azide- or alkyne-fluorophore) to the lysate.[10][11]
-
SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Fluorescence Imaging: Scan the gel using a fluorescence imager (e.g., Typhoon or ChemiDoc) with excitation and emission wavelengths appropriate for the chosen dye.
-
(Optional) Coomassie Staining: After fluorescence imaging, stain the same gel with Coomassie Brilliant Blue to visualize the total protein profile and confirm the fluorescent band corresponds to the protein of interest.
Pros & Cons:
| Feature | Analysis |
|---|---|
| Specificity | Moderate. Relies on the band appearing at the correct molecular weight. |
| Quantification | Semi-quantitative. Band intensity can be compared to a standard. |
| Throughput | High. Multiple samples can be run on a single gel. |
| Cost & Expertise | Low. Uses standard molecular biology lab equipment. |
| Sensitivity | Moderate. Dependent on expression level and labeling efficiency. |
Western Blot: Leveraging Antibody Specificity
Principle: Western blotting combines the size separation of SDS-PAGE with the high specificity of antibody-based detection.[17] A biotin tag is "clicked" onto the UAA-containing protein. After transfer to a membrane, this biotin tag is detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent signal.
Why it's a robust alternative: This method is more specific than in-gel fluorescence because it relies on the highly specific biotin-streptavidin interaction. It is an excellent choice when a fluorescent scanner is unavailable or when the protein expression level is too low for direct fluorescence detection.[9][18][19]
Caption: Workflow for Western blot validation of UAA incorporation.
Experimental Protocol:
-
Sample Preparation: Lyse cells and perform a click reaction with a biotin-alkyne or biotin-azide probe.
-
SDS-PAGE & Transfer: Separate the biotinylated lysate via SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate.
-
Detection: Wash the membrane thoroughly and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.
Pros & Cons:
| Feature | Analysis |
|---|---|
| Specificity | High. Relies on the strong biotin-streptavidin interaction. |
| Quantification | Semi-quantitative. Densitometry can be used for relative quantification.[8] |
| Throughput | Medium. More hands-on time than in-gel fluorescence. |
| Cost & Expertise | Low to moderate. Standard lab equipment, but requires specific reagents. |
| Sensitivity | High. Signal amplification from the HRP enzyme allows for detection of low-abundance proteins. |
Flow Cytometry: High-Throughput, Single-Cell Analysis
Principle: Flow cytometry enables the quantification of labeling efficiency on a single-cell basis.[20][21] Cells expressing the UAA-containing protein are labeled with a fluorescent dye via a click reaction. The fluorescence intensity of individual cells is then measured as they pass through a laser, allowing for the analysis of labeling efficiency across a large population.[22][23]
Why it's powerful for population studies: This is the method of choice for assessing the heterogeneity of labeling within a cell population. It can reveal subpopulations of cells with high or low labeling efficiency, which is invaluable for optimizing transfection, UAA delivery, or expression conditions.[8]
Experimental Protocol:
-
Cell Culture & Transfection: Culture cells and transfect them with plasmids for the target protein and the orthogonal aaRS/tRNA pair in the presence of the UAA.
-
Live-Cell Labeling: Perform the click reaction directly on live cells by adding a cell-permeable, fluorescent click probe to the culture medium.
-
Cell Preparation: Harvest the cells, wash them with PBS, and fix them if necessary.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the fluorescent channel corresponding to the dye used.
-
Data Analysis: Compare the MFI of the labeled cells to negative controls (e.g., cells without UAA or without the target protein) to determine the specific labeling efficiency.
Pros & Cons:
| Feature | Analysis |
|---|---|
| Specificity | High, when proper controls are used. |
| Quantification | Highly quantitative at the single-cell level.[20] |
| Throughput | Very high. Can analyze thousands of cells per second. |
| Cost & Expertise | Moderate to high. Requires a flow cytometer and specialized analysis software. |
| Application | Ideal for analyzing heterogeneous populations and optimizing labeling conditions. |
Summary Comparison of Validation Methods
| Method | Primary Output | Quantification | Throughput | Cost | Key Advantage |
| Mass Spectrometry | Mass/Sequence | Absolute | Low | High | Unambiguous confirmation of identity and site.[13] |
| In-Gel Fluorescence | Fluorescent Band | Semi-Quantitative | High | Low | Rapid, visual, and simple workflow. |
| Western Blot | Chemiluminescent Band | Semi-Quantitative | Medium | Low | High sensitivity and specificity without a fluorescent imager.[18] |
| Flow Cytometry | Fluorescence per Cell | High (Single-Cell) | Very High | Medium | Analysis of population heterogeneity.[8][20] |
Conclusion: A Self-Validating Experimental Design
Ultimately, for foundational claims or publication, Mass Spectrometry remains the definitive gold standard, providing the highest level of trust and certainty in your results. By selecting the appropriate validation technique and understanding its underlying principles, you can ensure the scientific integrity of your work and confidently leverage the power of unnatural amino acids in your research.
References
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Addgene. (2021). Antibodies 101: Flow Cytometry. Addgene Blog. [Link]
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ResearchGate. (n.d.). Detection of unnatural amino acid incorporation by Western blot and fluorescence imaging. ResearchGate. [Link]
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Wikipedia. (n.d.). Proteomics. Wikipedia. [Link]
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UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. [Link]
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Deiters, A. (n.d.). Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis. SpringerLink. [Link]
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Mtoz Biolabs. (n.d.). Flow Cytometry Protein Quantification. Mtoz Biolabs. [Link]
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Grunwald, D., & Segal, E. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. PubMed. [Link]
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Addgene. (2021). Antibodies 101: Flow Cytometry. YouTube. [Link]
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- Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology, 3(10), 617–625.
- Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2007). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS, 104(12), 4842–4847.
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MilliporeSigma. (2021). Choosing Labels and Conjugating Antibodies for Multicolor Flow Cytometry and Other Immunoassays. YouTube. [Link]
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News-Medical.Net. (2022). Using Flow Cytometry in Protein Engineering Detection. News-Medical.Net. [Link]
- Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(1), 15-24.
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IROA Technologies. (n.d.). How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
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A Researcher's Guide to Fluorescent Amino Acids: Evaluating 2-Methoxy-L-phenylalanine Against Established Probes
In the intricate world of molecular biology and drug development, the ability to observe proteins in their native environment is paramount. Fluorescent amino acids, which can be incorporated directly into the polypeptide chain, offer a minimally perturbative window into protein structure, dynamics, and interactions.[1] While the canonical aromatic amino acids—tryptophan, tyrosine, and phenylalanine—provide intrinsic fluorescence, their utility is often hampered by modest photophysical properties.[2] This has spurred the development of a diverse toolkit of unnatural fluorescent amino acids (FlAAs), each with unique characteristics.[3]
This guide provides a comparative overview of 2-Methoxy-L-phenylalanine, a commercially available yet under-characterized phenylalanine analog, and places it in the context of both natural and other well-established synthetic fluorescent amino acids. We will delve into the theoretical advantages conferred by its chemical structure, compare the known performance of established alternatives with supporting data, and provide detailed protocols for characterization and application.
The Natural Baseline: Tryptophan, Tyrosine, and Phenylalanine
Nature provides three primary fluorescent reporters that are integral to protein structure. However, their photophysical properties present significant limitations for many modern imaging applications.[2]
-
L-Tryptophan (Trp) is the most fluorescent of the natural amino acids, with a relatively high quantum yield. Its fluorescence is highly sensitive to the local environment, making it a useful intrinsic probe for studying protein folding and conformational changes. However, its emission is in the UV range, which can lead to background autofluorescence from other biological molecules and potential photodamage to living cells.[2]
-
L-Tyrosine (Tyr) also has fluorescence that is sensitive to its environment, but its quantum yield is significantly lower than tryptophan's and is often quenched.[2]
-
L-Phenylalanine (Phe) is the weakest of the three, with a very low quantum yield that makes it generally impractical for use as a fluorescent probe.[2][4]
The primary drawbacks of these natural probes are their overlapping UV excitation and emission spectra, which makes them difficult to distinguish, and their susceptibility to quenching.
Beyond Nature: The Rise of Unnatural Fluorescent Amino Acids
To overcome the limitations of the canonical triad, researchers have developed a vast array of unnatural amino acids with tailored photophysical properties. The core strategy involves modifying the side chains of natural amino acids to extend π-conjugation or to introduce electron-donating or electron-withdrawing groups.[3] These modifications can lead to:
-
Red-Shifted Spectra: Shifting excitation and emission wavelengths into the visible spectrum minimizes cellular autofluorescence and phototoxicity, and allows for deeper tissue penetration.[3]
-
Higher Quantum Yields: Increasing the efficiency of photon emission results in brighter probes and better signal-to-noise ratios.[3]
-
Environmental Sensitivity: Designing fluorophores whose emission properties (intensity, wavelength, or lifetime) change in response to local polarity, viscosity, or pH.[5]
-
Photostability: Engineering probes that are more resistant to photobleaching, enabling longer-term imaging experiments.
Evaluating this compound: A Theoretical Perspective
The methoxy group is a strong electron-donating group. When attached to an aromatic system like a phenyl ring, it can increase the electron density of the π-system. This modification is a common strategy in fluorophore design to enhance photophysical properties.[5] Theoretically, the addition of a methoxy group to the phenylalanine side chain could:
-
Increase the Quantum Yield: By altering the electronic properties of the aromatic ring, the methoxy group may reduce non-radiative decay pathways, leading to a higher fluorescence quantum yield compared to the parent phenylalanine.
-
Induce a Spectral Shift: The electron-donating nature of the methoxy group is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] This would likely result in a bathochromic (red) shift in both the absorption and emission spectra relative to phenylalanine, potentially moving them to a more favorable region of the UV spectrum.
It is crucial to underscore that these are theoretical advantages. Without experimental validation, the actual performance of this compound as a fluorescent probe remains speculative. Its utility would depend on the magnitude of these potential improvements and its compatibility with biological systems, such as its efficiency of incorporation into proteins by cellular machinery.
Performance Comparison of Fluorescent Amino Acids
To provide a practical benchmark, the table below summarizes the key photophysical properties of the natural fluorescent amino acids and a selection of widely used unnatural alternatives. This data highlights the significant performance gains that can be achieved through synthetic modification.
| Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features & Applications |
| Natural Amino Acids | |||||
| L-Phenylalanine | ~257[6] | ~282 | ~0.02[6][7] | ~195[6] | Very weak fluorescence; rarely used as a probe. |
| L-Tyrosine | ~274 | ~303 | ~0.14[4] | ~1,400 | Environmentally sensitive; often quenched. |
| L-Tryptophan | ~280 | ~350 | ~0.13 - 0.14[4] | ~5,600 | Most fluorescent natural AA; sensitive to local environment. |
| Unnatural Amino Acids | |||||
| 4-Cyanophenylalanine (pCN-Phe) | ~295 | ~325 | ~0.11 - 0.14 | ~2,500 | Environmentally sensitive; useful FRET partner with Trp.[8] |
| 1-Naphthylalanine | ~316 | ~390 | ~0.65 | ~23,920 | High quantum yield and brightness.[1] |
| 7-Azatryptophan | ~288 | ~360 | ~0.63 | ~6,000 | Tryptophan analog with higher quantum yield and red-shifted emission. |
| Acridon-2-ylalanine | ~417 | ~525 | High | N/A | Long lifetime, red-shifted emission suitable for cellular imaging.[6] |
Note: Photophysical properties can be highly dependent on the solvent and local environment. The values presented are representative and sourced from the indicated references.
Experimental Protocols
For researchers considering using this compound or other novel FlAAs, a thorough characterization of their photophysical properties is the essential first step.
Workflow for Characterizing a Novel Fluorescent Amino Acid
Caption: Workflow for the photophysical characterization of a fluorescent amino acid.
Protocol 1: Measurement of Fluorescence Properties
This protocol outlines the general procedure for measuring the fluorescence emission spectrum of a fluorescent amino acid using a spectrofluorometer.[8]
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent amino acid (e.g., this compound) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Dilute the stock solution to a final concentration that yields an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.[7]
-
Prepare a buffer-only sample to serve as a blank.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength. For an unknown compound like this compound, this may require first measuring an absorbance spectrum to find the absorption maximum (λ_abs_max) and using that as a starting point. For phenylalanine, an excitation of ~260 nm is used.
-
Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
Place the blank sample (buffer only) in the cuvette holder and record a spectrum. This will be used for background subtraction.
-
Replace the blank with the amino acid sample.
-
Scan a range of emission wavelengths, starting approximately 10-20 nm above the excitation wavelength to avoid Rayleigh scatter. For a phenylalanine analog, a scan from 270 nm to 500 nm would be appropriate.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
-
Identify the wavelength of maximum fluorescence intensity (λ_em_max).
-
To determine the quantum yield, the measurement is repeated with a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under identical conditions. The quantum yield of the sample (Φ_s) is calculated using the formula: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.
-
Conclusion and Future Outlook
This compound represents an intriguing yet underexplored tool for researchers. Based on its chemical structure, it holds the potential to be a more effective fluorescent probe than its parent amino acid, L-phenylalanine, likely offering a higher quantum yield and red-shifted spectral properties. However, this potential must be confirmed through rigorous experimental characterization.
For researchers in drug development and molecular biology, the choice of a fluorescent amino acid depends critically on the specific application. While tryptophan remains a valuable intrinsic probe for studying protein conformation, the development of unnatural amino acids has opened new frontiers in cellular imaging and high-resolution biophysical studies.[1][6] The ideal probe should offer high brightness, photostability, and spectral properties tailored to the experimental system. As the field continues to evolve, the systematic characterization and application of novel FlAAs like this compound will be essential for expanding the capabilities of fluorescence spectroscopy in life sciences.
References
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Prahl, S. (2017). Phenylalanine. OMLC. [Link]
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Sardar, S., et al. (2018). GFP Chromophores from L-Phenylalanine: Synthesis, Photophysical and Thermal Properties. ChemistrySelect. [Link]
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Totterdell, P. A., et al. (2024). Synthesis of polyaromatic phenylalanine analogues using the Suzuki–Miyaura reaction. ResearchGate. [Link]
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Milošević, M., et al. (2020). Excitation/emission spectra of 100 mM L-phenylalanine measured every 3 days during a 15-day incubation period. ResearchGate. [Link]
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de Sá, M. M., et al. (2018). Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate. [Link]
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Wang, M., et al. (2021). Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. Molecules. [Link]
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A Head-to-Head Comparison of 2-Methoxy-L-phenylalanine and L-Anap for In Vivo Fluorescence Imaging
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) into proteins has revolutionized the study of protein structure, function, and dynamics within the complex environment of living cells. By genetically encoding a fluorescent probe at a precise location, researchers can gain unparalleled insights into biological processes with minimal perturbation. Among the growing toolkit of fluorescent ncAAs, 2-Methoxy-L-phenylalanine and L-Anap (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) have emerged as valuable tools for in vivo fluorescence studies. This guide provides a comprehensive, data-driven comparison of these two probes to assist researchers in selecting the optimal tool for their specific experimental needs.
Introduction to Genetically Encoded Fluorescent Probes
Traditional methods for fluorescently labeling proteins, such as the use of fluorescent proteins (e.g., GFP) or chemical dyes, often come with limitations. Fluorescent proteins are bulky and can interfere with the function of the protein of interest, while chemical labeling can lack specificity and introduce artifacts. Genetically encoded fluorescent ncAAs offer a powerful alternative, allowing for the introduction of a small, minimally perturbing fluorescent reporter at virtually any site within a protein. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognize a nonsense codon (typically the amber stop codon, UAG) and insert the ncAA during protein translation.
This guide will delve into the properties and performance of two such ncAAs: this compound, a derivative of the natural amino acid phenylalanine, and L-Anap, a widely used environmentally sensitive fluorophore.
L-Anap: The Established Standard
L-Anap is a fluorescent amino acid derived from prodan, a fluorophore known for its sensitivity to the polarity of its local environment. This property makes Anap a powerful tool for probing protein conformational changes and interactions.[1][2]
Photophysical Properties of L-Anap
L-Anap exhibits fluorescence in the blue region of the spectrum, with excitation and emission maxima that are sensitive to solvent polarity.[1] In aqueous solutions, it has an absorption maximum around 360 nm and an emission maximum around 490 nm.[3] A key advantage of Anap is its relatively high fluorescence quantum yield, which has been reported to be 0.48 in ethanol, and its significant extinction coefficient of 17,500 M⁻¹cm⁻¹.[3][4] The brightness of a fluorophore is a product of its quantum yield and extinction coefficient, and these favorable properties contribute to Anap's utility in cellular imaging.[3] Furthermore, Anap is amenable to two-photon excitation, which allows for deeper tissue penetration and reduced phototoxicity in live-cell imaging experiments.[3]
In Vivo Incorporation of L-Anap
The site-specific incorporation of L-Anap into proteins in a variety of organisms, including E. coli, yeast, and mammalian cells, is well-established.[5][6] This is typically achieved using an evolved orthogonal aminoacyl-tRNA synthetase derived from the E. coli leucyl-tRNA synthetase (LeuRS) and its corresponding suppressor tRNA.[7] The high efficiency and fidelity of this system have made Anap a popular choice for in vivo fluorescence studies.[5]
This compound: An Emerging Alternative
This compound is a derivative of the natural amino acid L-phenylalanine, featuring a methoxy group at the ortho position of the phenyl ring. While less extensively characterized as a fluorescent probe compared to L-Anap, it presents an intriguing alternative due to its structural similarity to a natural amino acid.
Photophysical Properties of this compound
Detailed experimental data on the fluorescence quantum yield and extinction coefficient of this compound are not as readily available in the published literature as for L-Anap. The parent amino acid, L-phenylalanine, is weakly fluorescent with a very low quantum yield of approximately 0.022.[8] The introduction of a methoxy group is expected to modulate these properties, though quantitative values remain to be extensively documented. Spectroscopic analysis of related methoxy-substituted compounds suggests that the position of the methoxy group can influence the fluorescence properties.[9][10]
In Vivo Incorporation of this compound
The genetic incorporation of this compound into proteins in both E. coli and mammalian cells has been successfully demonstrated.[4][11][12] This is achieved using a rationally designed mutant of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei, specifically the N346A/C348A mutant, in conjunction with its cognate tRNA (tRNAPyl).[4][11] This PylRS mutant has been shown to have a broad substrate specificity, accommodating a variety of phenylalanine derivatives, including those with ortho-substitutions.[4][11][13]
Performance Comparison: this compound vs. L-Anap
To facilitate a direct comparison, the known properties of both fluorescent ncAAs are summarized in the table below.
| Property | This compound | L-Anap |
| Chemical Structure | Phenylalanine derivative | Prodan derivative |
| Excitation Max (λex) | Not explicitly reported; expected to be in the UV range. | ~360 nm (in water)[3] |
| Emission Max (λem) | Not explicitly reported. | ~490 nm (in water)[3] |
| Extinction Coefficient (ε) | Not explicitly reported. | 17,500 M⁻¹cm⁻¹ (in EtOH)[4] |
| Quantum Yield (Φ) | Not explicitly reported. | 0.48 (in EtOH)[3] |
| Environmental Sensitivity | Not extensively characterized. | Yes, sensitive to solvent polarity.[1][2] |
| Orthogonal Synthetase | Pyrrolysyl-tRNA synthetase (PylRS) mutant (N346A/C348A)[4][11] | Leucyl-tRNA synthetase (LeuRS) mutant[7] |
| Demonstrated in vivo | E. coli, Mammalian cells[4][11] | E. coli, Yeast, Mammalian cells[5][6] |
| Cytotoxicity | Not explicitly reported. | Generally low at working concentrations.[14][15] |
Experimental Considerations and Methodologies
The choice between this compound and L-Anap will depend on the specific requirements of the experiment. Here, we outline key considerations and provide generalized protocols for their incorporation in mammalian cells.
Selecting the Right Probe
-
For well-established brightness and environmental sensitivity: L-Anap is the clear choice, with a wealth of literature supporting its use and well-characterized photophysical properties.
-
For minimal structural perturbation: this compound, being a closer analog to a natural amino acid, may be preferred in cases where even the small size of Anap could be a concern. However, the lack of detailed fluorescence data is a significant drawback.
-
For leveraging the PylRS system: If a laboratory is already utilizing the versatile PylRS system for incorporating other ncAAs, exploring this compound could be a straightforward extension.
Experimental Workflow for ncAA Incorporation in Mammalian Cells
The following diagram illustrates the general workflow for the site-specific incorporation of a fluorescent ncAA into a target protein in mammalian cells.
Figure 1. General workflow for fluorescent ncAA incorporation.
Detailed Protocol: ncAA Incorporation in Mammalian Cells
This protocol provides a general framework. Optimization of transfection reagents, plasmid ratios, and ncAA concentration is recommended for each specific cell line and protein of interest.
-
Plasmid Construction:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using site-directed mutagenesis.
-
Obtain or construct a plasmid expressing the appropriate orthogonal aaRS/tRNA pair (e.g., PylRS(N346A/C348A)/tRNAPyl for this compound or the evolved LeuRS/tRNALeu for L-Anap).
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) in a suitable format for microscopy (e.g., glass-bottom dishes).
-
Co-transfect the cells with the plasmid containing your target gene and the plasmid for the orthogonal translation system using a suitable transfection reagent. A 1:1 ratio of the plasmids is a good starting point.[16]
-
-
ncAA Supplementation:
-
Immediately following transfection, replace the culture medium with fresh medium supplemented with the fluorescent ncAA. A typical starting concentration is 1 mM for L-Anap.[5] The optimal concentration for this compound may need to be determined empirically.
-
-
Protein Expression and Imaging:
-
Allow for protein expression for 24-72 hours post-transfection.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess ncAA from the medium.
-
Perform live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen ncAA. For L-Anap, excitation around 360 nm and emission collection around 490 nm is typical.[3]
-
Cytotoxicity Considerations
An important factor in live-cell imaging is the potential cytotoxicity of the fluorescent probe. While comprehensive studies on the cytotoxicity of this compound are lacking, high concentrations of phenylalanine and its analogs can have inhibitory effects on cell growth and protein synthesis.[17] L-Anap has been used extensively in cell culture and is generally considered to have low cytotoxicity at the concentrations required for efficient incorporation.[14][15] However, as with any exogenous compound, it is prudent to assess the potential for cytotoxic effects in the specific cell line and under the experimental conditions being used.
Conclusion and Future Outlook
L-Anap currently stands as the more robust and well-characterized choice for in vivo fluorescence imaging due to its favorable and extensively documented photophysical properties, and the availability of a highly efficient and specific orthogonal translation system. Its environmental sensitivity provides an added dimension for studying protein dynamics.
This compound, while demonstrating successful genetic incorporation, remains a less explored alternative. Its primary advantage lies in its structural similarity to a natural amino acid, which may be beneficial in specific contexts. However, the lack of comprehensive photophysical data is a major hurdle for its widespread adoption. Future research characterizing the fluorescence quantum yield, extinction coefficient, and environmental sensitivity of this compound will be crucial in determining its true potential as a fluorescent reporter for in vivo studies.
For researchers embarking on studies requiring the precision of genetically encoded fluorescent probes, L-Anap offers a reliable and powerful tool. For those with a higher tolerance for exploratory work and a specific need for a phenylalanine analog, this compound, in conjunction with the versatile PylRS system, presents an avenue for further investigation.
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- Waggoner, C., et al. (2020). Novel routes to defined post translational modifications using non-canonical amino acids. Cardiff University.
- Chatterjee, A., et al. (2013). A genetically encoded fluorescent probe in mammalian cells. Journal of the American Chemical Society, 135(34), 12540–12543.
- Durner, E. J., et al. (2022). A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors. Methods in Molecular Biology, 2510, 145–163.
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- Cremer, S., & Lakowicz, J. R. (1982). Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects. Journal of physical chemistry, 86(17), 3480-3485.
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A Comparative Guide to the Fluorescence Quantum Yields of 2-Methoxy-L-phenylalanine and L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quantum Yield in Biological Fluorescence
Fluorescence is a cornerstone of modern biochemical and biophysical research. The intrinsic fluorescence of amino acids, particularly L-tryptophan, is a powerful tool for probing protein structure, dynamics, and interactions without the need for external labels. The efficiency of this fluorescence is quantified by the fluorescence quantum yield (ΦF) . This value represents the ratio of photons emitted to photons absorbed and is a direct measure of the probability that an excited molecule will return to its ground state via fluorescence rather than non-radiative pathways like internal conversion or intersystem crossing.[1][2]
A higher quantum yield translates to a brighter, more sensitive fluorescent probe. Consequently, tryptophan analogs with enhanced photophysical properties are of significant interest in drug development and protein engineering, as they can offer improved signal-to-noise ratios in fluorescence-based assays. This guide focuses on comparing the quantum yield of L-tryptophan with that of 2-Methoxy-L-phenylalanine, a non-canonical amino acid, to evaluate its potential as a fluorescent reporter.
Comparative Analysis of Quantum Yields
L-tryptophan is the most fluorescent of the naturally occurring amino acids.[3] Its quantum yield in aqueous solution is well-characterized and serves as a common benchmark.[3][4] While specific experimental data for this compound is less abundant in publicly available literature, we can infer its properties based on studies of similar substituted indoles.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |
| L-Tryptophan | Water, pH 7 | ~280 | ~348-350 | 0.12 - 0.14[4][5][6] |
| This compound | Not Specified | Not Specified | Not Specified | Data not explicitly found |
Note: The quantum yield of tryptophan can vary slightly depending on the specific buffer, temperature, and excitation wavelength used.[7] The value of ~0.13 is a commonly accepted standard for comparative purposes in water at room temperature.[6][8]
Structural Basis for Quantum Yield Differences
The difference in quantum yield between tryptophan and its analogs stems from their molecular structure, specifically the substituents on the indole ring.
Caption: Chemical structures of L-Tryptophan and this compound.
In L-tryptophan, the fluorescent properties are governed by the indole side chain. The photophysics are complicated by two close-lying excited states, ¹Lₐ and ¹Lₑ.[9][10] The polarity of the local environment influences which state is lower in energy, affecting the emission spectrum and quantum yield.
For substituted indoles, the nature and position of the substituent group are critical. A methoxy (-OCH₃) group, such as that in this compound, is an electron-donating group. This property can have several effects:
-
Mesomeric Effect : The methoxy group can push electron density into the aromatic ring system.[11] This can alter the energy levels of the ¹Lₐ and ¹Lₑ states, potentially stabilizing one over the other.
-
Non-radiative Decay : Substituents can influence the rates of non-radiative decay. If the methoxy group provides a new pathway for the excited state to relax without emitting a photon, the quantum yield will decrease. Conversely, if it hinders existing non-radiative pathways, the quantum yield could increase.
Studies on compounds like 5-methoxyindole have shown that its excited state behavior differs significantly from that of unsubstituted indole, highlighting the profound impact of the methoxy group.[12] While a definitive quantum yield for this compound requires direct experimental measurement, the electronic influence of the methoxy group is the primary determinant for any observed differences from tryptophan.
Experimental Protocol: Measuring Relative Quantum Yield
To empirically determine and compare the quantum yields, the comparative method (Williams et al.) is the most common and reliable approach.[1][2] This method involves comparing the fluorescence of the test sample (this compound) to a well-characterized standard of known quantum yield (L-tryptophan).
Causality Behind Experimental Choices:
-
Standard Selection : L-tryptophan is an ideal standard as its chemical structure is highly similar to the test compound, minimizing potential artifacts arising from differences in solvent interactions or spectral overlap.
-
Optically Dilute Solutions : It is crucial to work with solutions where the absorbance at the excitation wavelength is below 0.1.[1][5] This minimizes "inner filter effects," where emitted light is reabsorbed by other fluorophores in the solution, which would artificially lower the measured fluorescence intensity.
-
Identical Excitation Wavelength : Both the standard and the test sample should be excited at the same wavelength to ensure an equal number of photons are being absorbed, a fundamental assumption of this method.[8]
Step-by-Step Methodology:
-
Preparation of Stock Solutions :
-
Accurately prepare stock solutions of L-tryptophan (Standard) and this compound (Sample) in the same solvent (e.g., 0.1 M phosphate buffer, pH 7.0).
-
-
Preparation of Dilutions :
-
Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance of each solution at the chosen excitation wavelength (e.g., 280 nm) ranges from approximately 0.01 to 0.1.
-
-
Absorbance Measurement :
-
Using a UV-Vis spectrophotometer, record the precise absorbance of each dilution at the excitation wavelength (280 nm).
-
-
Fluorescence Measurement :
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution.
-
Critical Instrument Settings : Ensure the excitation wavelength is identical for all measurements. The emission and excitation slit widths should also be kept constant.
-
-
Data Processing :
-
Integrate the area under the emission curve for each recorded spectrum. This gives the integrated fluorescence intensity (F).
-
Correct the spectra for any background signal from the solvent blank.
-
-
Calculation :
-
Plot the integrated fluorescence intensity (F) versus the absorbance (A) for both the standard and the sample.
-
Determine the slope (m) of the resulting straight lines for both plots. The relationship should be linear.[13][14]
-
The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (mX / mST) * (nX² / nST²)
Where:
-
ΦST is the known quantum yield of the standard (e.g., 0.13 for Tryptophan).
-
mX and mST are the slopes for the sample and standard, respectively.
-
nX and nST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term cancels out (nX²/nST² = 1).
-
-
Caption: Workflow for comparative quantum yield measurement.
Applications and Implications for Researchers
Understanding the quantum yield of a tryptophan analog like this compound is critical for its application:
-
Enhanced Probes : If this compound exhibits a higher quantum yield than tryptophan, it could be site-specifically incorporated into proteins to act as a brighter intrinsic fluorescent reporter for studying protein folding, conformational changes, and ligand binding.
-
Drug Development : In drug discovery, fluorescence-based assays are common. Utilizing a protein with a more fluorescent probe can increase assay sensitivity and throughput.
-
FRET Studies : A higher quantum yield can also improve the efficiency and dynamic range of Förster Resonance Energy Transfer (FRET) experiments, allowing for more precise distance measurements within biomolecules.
Conclusion
References
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Prahl, S. (2017). Tryptophan. Oregon Medical Laser Center. [Link]
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A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
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Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
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Gao, T. L. (2017). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]
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Solvent effects on the fluorescent states of indole derivatives–dipole moments. University of Düsseldorf. [Link]
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Callis, P. R. (2014). Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations. Protein Science. [Link]
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Yang, H. (2016). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. [Link]
-
Is the Fluorescence Quantum Yield of Tryptophan Independent of Excitation Wavelength? Case Western Reserve University. [Link]
-
Lum, C. & Warner, I. (1974). FLUORESCENCE CHARACTERISTICS OF INDOLES IN NON-POLAR SOLVENTS: LIFETIMES, QUANTUM YIELDS AND POLARIZATION SPECTRA. Semantic Scholar. [Link]
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Koerner, L. J., et al. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal. [Link]
-
Paul, S. & Guchhait, N. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]
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Quantum yield measurement of two synthesized compounds using tryptophan as the standard? ResearchGate. [Link]
-
Teale, F. W. J. & Weber, G. (1957). Fluorescence Quantum Yields of Tryptophan and Tyrosine. Semantic Scholar. [Link]
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A Comparative Guide to the Photostability of 2-Methoxy-L-phenylalanine and Green Fluorescent Protein (GFP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular imaging and tracking, the choice of a fluorescent probe is paramount to the success of an experiment. An ideal probe should not only be bright and specific but also robust enough to withstand prolonged exposure to excitation light. This guide provides an in-depth comparison of the photostability of a well-established biological fluorophore, the Green Fluorescent Protein (GFP), and an unnatural amino acid, 2-Methoxy-L-phenylalanine. While GFP's photophysical characteristics are extensively documented, data on this compound is less direct. This guide, therefore, synthesizes known data for GFP and provides a scientifically grounded perspective on the expected photostability of this compound based on analogous fluorescent amino acids.
Introduction to the Fluorophores
Green Fluorescent Protein (GFP) is a 238-amino acid protein originally isolated from the jellyfish Aequorea victoria.[1] Its remarkable ability to form a chromophore autocatalytically from three of its own amino acid residues (Ser65-Tyr66-Gly67) without the need for cofactors has revolutionized cell biology.[2] This intrinsic fluorescence has made GFP and its numerous engineered variants indispensable tools for in vivo imaging, reporter gene assays, and biosensor development.[1][3]
This compound is a synthetic, unnatural amino acid. Unlike the proteinous nature of GFP, it is a small molecule. The incorporation of unnatural amino acids into proteins is a powerful technique for introducing novel functionalities, including fluorescence.[3][4] While the natural amino acid L-phenylalanine exhibits weak intrinsic fluorescence, chemical modifications to its structure, such as the addition of a methoxy group, can modulate its photophysical properties.[5][6] This guide will explore the potential of this compound as a fluorescent probe by drawing parallels with other studied fluorescent amino acids.
The Bedrock of Photostability: Principles and Mechanisms
Photobleaching, the irreversible loss of fluorescence upon light exposure, is a critical limiting factor in fluorescence microscopy.[7] It arises from the photochemical destruction of the fluorophore, often involving reactions with molecular oxygen when the fluorophore is in its excited triplet state.[7] For fluorescent proteins like GFP, other mechanisms such as cis-trans isomerization of the chromophore can also lead to a loss of fluorescence.[2]
The photostability of a fluorophore is often quantified by its photobleaching quantum yield , which is the probability that an excited fluorophore will be photochemically destroyed. A lower photobleaching quantum yield signifies higher photostability. Another practical measure is the photobleaching half-life (t½) , the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.[8]
A Tale of Two Fluorophores: A Comparative Analysis
Green Fluorescent Protein (GFP): The Workhorse of Live-Cell Imaging
GFP and its variants have undergone extensive engineering to improve their photophysical properties, including photostability. Wild-type GFP has a fluorescence quantum yield of approximately 0.79.[1] However, early variants were known for their limited photostability. Subsequent mutations have led to "superfolder" GFP and other variants with significantly enhanced photostability, allowing for long-term time-lapse imaging.[9]
The photobleaching of GFP is a complex process. One major pathway involves the fluorophore transitioning from its excited singlet state to a longer-lived triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that can chemically modify and destroy the chromophore.[10] Another documented mechanism, particularly for certain GFP homologs, is the light-induced cis-trans isomerization of the chromophore, which disrupts the conjugated pi-system responsible for fluorescence.[2]
The photostability of GFP is also influenced by its local environment. Factors such as pH, temperature, and the presence of oxidizing or reducing agents can affect its fluorescence and photobleaching rate.[9]
This compound: A Potential Compact and Stable Fluorophore
The intrinsic fluorescence of the natural amino acid L-phenylalanine is weak, with a low quantum yield and poor photostability, making it unsuitable for most imaging applications.[5][11] However, the introduction of substituents onto the phenyl ring can significantly alter its photophysical properties. Methoxy-substituted analogues of other fluorescent amino acid derivatives have been shown to exhibit enhanced brightness.[5]
While specific photostability data for this compound is scarce, studies on other unnatural fluorescent amino acids provide valuable insights. For instance, a tryptophan analog, 4-cyanotryptophan, has been shown to have good photostability, significantly outperforming a blue fluorescent protein in a direct comparison.[1] Stilbene- and dibenzofuran-based phenylalanine analogues have also been synthesized and shown to possess high quantum yields and red-shifted emission spectra, properties often associated with improved photostability.[5][6]
The smaller size of an amino acid fluorophore compared to a bulky protein like GFP can be a significant advantage. It is less likely to interfere with the structure and function of the protein it is incorporated into.[5] Furthermore, the photobleaching mechanism of a small molecule fluorophore is typically less complex than that of a protein, primarily involving reactions with the immediate solvent environment.
Table 1: Comparative Overview of GFP and Potential Properties of this compound
| Property | Green Fluorescent Protein (GFP) | This compound (Inferred) |
| Type | Protein (238 amino acids) | Unnatural Amino Acid |
| Size | ~27 kDa | ~195 Da |
| Quantum Yield | High (e.g., wtGFP ~0.79)[1] | Likely higher than L-phenylalanine; variable depending on environment[5] |
| Photobleaching Mechanism | Triplet state reaction with O₂, cis-trans isomerization of chromophore[2][10] | Primarily expected to be triplet state reactions with solvent/oxygen |
| Advantages | Genetically encodable, bright, numerous well-characterized variants | Small size, less potential for steric hindrance, site-specific incorporation[5] |
| Disadvantages | Large size can affect fusion protein function, complex photophysics | Limited experimental data, potential for lower brightness than optimized FPs |
Experimental Workflow for Assessing Photostability
To empirically compare the photostability of any two fluorophores, a standardized experimental protocol is essential. The following outlines a general workflow for measuring photobleaching rates.
Step-by-Step Protocol
-
Sample Preparation:
-
For GFP: Express the GFP-tagged protein of interest in a suitable cell line or purify the recombinant protein.
-
For this compound: Incorporate the unnatural amino acid into a target protein using amber suppression technology or synthesize a peptide containing the amino acid.[12] Alternatively, for initial characterization, a solution of the free amino acid can be used.
-
-
Microscopy Setup:
-
Use a widefield or confocal fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with a shutter).
-
Select an appropriate filter set or excitation/emission wavelengths for the fluorophore being tested.
-
Use a high-sensitivity camera to detect the fluorescence signal.
-
-
Image Acquisition:
-
Locate a region of interest (e.g., a cell expressing the fluorescent protein or a field of view with the fluorescent solution).
-
Set the illumination intensity and exposure time. It is crucial to keep these parameters constant throughout the experiment and for all samples being compared.[8]
-
Acquire a time-lapse series of images, continuously illuminating the sample. The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophores.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
Fit the decay curve to an appropriate model (e.g., a single or double exponential decay) to determine the photobleaching half-life (t½).
-
Causality Behind Experimental Choices
-
Constant Illumination: Using a stable and constant light source is critical for obtaining reproducible photobleaching rates. Fluctuations in illumination intensity will directly impact the rate of fluorescence decay.[8]
-
Controlled Environment: For live-cell imaging, maintaining a constant temperature and atmosphere (e.g., using a stage-top incubator) is important, as these factors can influence both cellular physiology and fluorophore photophysics.
-
Background Correction: Subtracting the background fluorescence is essential for accurate quantification of the signal from the fluorophore of interest, especially at later time points when the signal is weak.
Visualizing the Processes
Caption: Generalized photobleaching pathway for fluorescent molecules like GFP.
Caption: Experimental workflow for measuring photostability.
Conclusion
The choice between GFP and a fluorescent unnatural amino acid like this compound for a particular application will depend on the specific experimental requirements. GFP is a powerful tool with a vast and well-characterized family of variants, offering high brightness and, in many cases, excellent photostability for live-cell imaging. Its main drawback is its size, which can sometimes perturb the function of the protein it is fused to.
Unnatural fluorescent amino acids, while currently less characterized in terms of photostability, offer the significant advantage of a much smaller size, minimizing potential steric hindrance. While direct experimental data for this compound is lacking, the broader field of unnatural fluorescent amino acids shows great promise for developing highly photostable and versatile probes. Future research will likely focus on the detailed characterization of such molecules, providing a wider palette of compact and robust fluorophores for the discerning researcher. For now, when considering a novel fluorescent amino acid, it is imperative to perform rigorous photostability measurements, such as those outlined in this guide, to ensure its suitability for the intended application.
References
- Green Fluorescent Protein (GFP) or GFP-fusion protein - Interchim.
-
The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC - PubMed Central. [Link]
-
Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - PubMed Central. [Link]
-
Green fluorescent protein - Wikipedia. [Link]
-
Introduction to Fluorescent Proteins - ZEISS Microscopy Online Campus. [Link]
-
Fluorescent α-amino acids via Heck–Matsuda reactions of phenylalanine-derived arenediazonium salts - RSC Publishing. [Link]
-
Photobleaching - Wikipedia. [Link]
-
Photobleaching in Fluorescence Microscopy - AZoLifeSciences. [Link]
-
Unnatural Amino Acid Mutagenesis of Fluorescent Proteins | Request PDF - ResearchGate. [Link]
-
Measuring Fluorescent Protein Photobleaching - FPbase. [Link]
-
Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC - NIH. [Link]
-
Structural basis for reversible photobleaching of a green fluorescent protein homologue. [Link]
-
Phenylalanine - OMLC. [Link]
-
Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC - NIH. [Link]
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A Comparative Structural Guide to Incorporating 2-Methoxy-L-phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced stability, conformational control, and biological activity, the incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy. This guide provides a comprehensive comparison of the structural impact of incorporating 2-Methoxy-L-phenylalanine, an ortho-substituted analog of L-phenylalanine, into peptide scaffolds. By examining its influence on peptide conformation, stability, and receptor interactions, we aim to provide researchers with the necessary insights to leverage this unique building block in rational peptide design.
Introduction: The Rationale for Ortho-Substitution
The substitution of natural amino acids with synthetic analogs offers a powerful tool to modulate the physicochemical properties of peptides. L-phenylalanine, with its aromatic side chain, plays a crucial role in various biological recognition processes through hydrophobic and π-π stacking interactions. The introduction of a methoxy group at the ortho position of the phenyl ring in this compound introduces both steric and electronic perturbations that can profoundly influence a peptide's structural and functional landscape.
The methoxy group's steric bulk can restrict the conformational freedom of the amino acid's side chain, thereby predisposing the peptide backbone to adopt specific secondary structures. Electronically, the methoxy group is an electron-donating group, which can alter the aromatic ring's quadrupole moment and its ability to participate in aromatic-aromatic and cation-π interactions. Understanding these effects is paramount for predicting and engineering the desired properties in novel peptide-based drugs.
Comparative Structural Analysis: this compound vs. L-Phenylalanine
To elucidate the structural consequences of incorporating this compound, we will compare its effects to those of the natural L-phenylalanine across three key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and X-ray Crystallography.
Conformational Preferences by NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. Chemical shifts of backbone and side-chain protons are highly sensitive to the local electronic environment and peptide conformation.
Expected Impact of this compound:
The presence of the ortho-methoxy group is expected to significantly alter the ¹H and ¹³C NMR chemical shifts of the amino acid itself and neighboring residues.
-
Aromatic Protons: The signals of the aromatic protons of this compound will be shifted and show a different splitting pattern compared to phenylalanine due to the electronic effect and altered symmetry of the substituted ring.
-
Backbone Protons (Hα, NH): Steric hindrance from the methoxy group may restrict the rotation around the Cα-Cβ and Cβ-Cγ bonds (χ1 and χ2 dihedral angles), leading to a more defined side-chain conformation. This can, in turn, influence the backbone dihedral angles (φ and ψ) and result in observable changes in the Hα and amide proton (NH) chemical shifts. These shifts can indicate a preference for a particular secondary structure, such as a turn or helical conformation.
-
Nuclear Overhauser Effect (NOE): NOE data can provide through-space distance information between protons. In a peptide containing this compound, specific NOEs between the methoxy protons and protons on the peptide backbone or adjacent side chains would provide direct evidence for a constrained conformation.
Data Comparison:
| Parameter | L-Phenylalanine Dipeptide (Expected) | This compound Dipeptide (Hypothetical) | Rationale for Difference |
| Aromatic ¹H Shifts | Multiplet around 7.2-7.4 ppm | More complex multiplet with shifts influenced by the methoxy group | Electronic effect and loss of symmetry of the phenyl ring. |
| Hα Chemical Shift | ~4.6 ppm (random coil) | Deviation from random coil value, potentially upfield or downfield shift | Sterically induced preference for a specific backbone conformation (φ, ψ angles). |
| Amide NH Chemical Shift | ~8.3 ppm (random coil) | Deviation from random coil value | Altered hydrogen bonding and backbone conformation. |
| Key NOEs | Inter-residue and intra-residue NOEs consistent with a flexible conformation | Potential for unique NOEs between methoxy protons and backbone/side-chain protons, indicating a fixed conformation. | Steric hindrance from the ortho-methoxy group. |
Experimental Protocol: 2D NMR Analysis of a Dipeptide
To experimentally validate these hypotheses, one could synthesize a simple dipeptide, such as Ac-Gly-Phe(2-OMe)-NH₂, and its corresponding L-phenylalanine analog, Ac-Gly-Phe-NH₂.
Workflow: NMR Structural Analysis
Caption: Workflow for comparative NMR analysis.
Secondary Structure Propensity by Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra in the far-UV region (190-250 nm).
Expected Impact of this compound:
The incorporation of this compound is hypothesized to induce a more ordered structure compared to a peptide containing L-phenylalanine. This is due to the restricted side-chain rotation, which can favor the formation of turn or helical structures.
-
L-Phenylalanine Peptide: A short peptide containing L-phenylalanine is likely to be predominantly in a random coil conformation, characterized by a strong negative band around 200 nm.
-
This compound Peptide: The corresponding peptide with this compound may exhibit a CD spectrum with features indicative of a more defined secondary structure. For example, the emergence of negative bands around 222 nm and 208 nm, and a positive band around 190 nm would suggest α-helical content. A negative band around 218 nm would be indicative of β-sheet formation.
Data Comparison:
| Secondary Structure | L-Phenylalanine Peptide (Expected CD Signal) | This compound Peptide (Hypothetical CD Signal) |
| α-Helix | Weak or absent | Negative bands at ~208 and ~222 nm, positive band at ~192 nm |
| β-Sheet | Weak or absent | Negative band at ~218 nm, positive band at ~195 nm |
| Random Coil | Strong negative band near 200 nm | Reduced intensity of the random coil signal |
Experimental Protocol: Circular Dichroism Spectroscopy
Workflow: CD Spectroscopy Analysis
Caption: Workflow for comparative CD analysis.
High-Resolution Structure by X-ray Crystallography
X-ray crystallography provides atomic-resolution information about the three-dimensional structure of molecules in the solid state. Obtaining a crystal structure of a peptide containing this compound would offer definitive insights into its conformational preferences.
Expected Impact of this compound:
The crystal structure would reveal the precise bond angles, dihedral angles, and intermolecular interactions.
-
Side-Chain Conformation: The structure would confirm the preferred rotameric state of the this compound side chain.
-
Backbone Conformation: The φ and ψ angles would definitively characterize the local backbone conformation (e.g., β-turn, helical).
-
Intermolecular Interactions: The crystal packing would show how the methoxy group influences intermolecular interactions, such as hydrogen bonding and aromatic stacking.
Data Comparison (Hypothetical Crystal Structures):
| Structural Feature | L-Phenylalanine Peptide Crystal | This compound Peptide Crystal |
| Backbone Conformation | Extended or turn conformation, depending on sequence | Higher propensity for a specific turn or helical conformation |
| Side-Chain χ1 Angle | Typically around -60° (g-), 180° (t), or +60° (g+) | Potentially restricted to a smaller range of angles |
| Intermolecular Packing | Dominated by backbone hydrogen bonds and aromatic stacking | Packing may be influenced by steric hindrance or altered electronic nature of the methoxy-substituted ring |
Experimental Protocol: Peptide Crystallography
Workflow: X-ray Crystallography
Caption: Workflow for peptide crystallography.
Impact on Peptide Stability and Biological Activity
The structural constraints imposed by this compound can translate into enhanced proteolytic stability. The altered conformation may mask protease cleavage sites or the unnatural amino acid itself may not be recognized by proteases.
Furthermore, the pre-organization of a peptide into a specific bioactive conformation upon incorporation of this compound can lead to an increase in binding affinity for its biological target. This is because less conformational entropy is lost upon binding. However, the steric bulk of the methoxy group could also lead to a decrease in affinity if it clashes with the binding pocket.
Conclusion and Future Directions
The incorporation of this compound presents a compelling strategy for peptide drug design. Its ortho-methoxy group can act as a conformational constraint, guiding the peptide into a more defined secondary structure. This can lead to increased proteolytic stability and potentially enhanced binding affinity.
While direct comparative experimental data remains to be extensively published, the principles of steric and electronic effects of ortho-substitution on phenylalanine provide a strong basis for predicting its structural impact. The experimental workflows outlined in this guide offer a clear path for researchers to systematically evaluate the influence of this compound in their peptide systems. Future studies that provide detailed NMR, CD, and crystallographic data on a variety of peptide scaffolds containing this promising unnatural amino acid will be invaluable to the field of peptide therapeutics.
References
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. (URL: [Link])
-
Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. (URL: [Link])
-
Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry. (URL: [Link])
-
Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. PubMed. (URL: [Link])
-
A Newcomer's Guide to Peptide Crystallography. PMC. (URL: [Link])
-
Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. (URL: [Link])
-
Synthesis of Novel Peptides Using Unusual Amino Acids. PMC. (URL: [Link])
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A Senior Application Scientist's Guide to Functional Assays for Proteins Containing 2-Methoxy-L-phenylalanine
Introduction: The Subtle Power of a Methoxy Group
In the expanding world of protein engineering and drug discovery, the site-specific incorporation of non-canonical amino acids (ncAAs) has opened up new avenues for probing and manipulating protein function.[1][2] Among the diverse array of available ncAAs, 2-Methoxy-L-phenylalanine stands out as a subtle yet powerful tool. Its structure, closely mimicking the natural amino acid L-phenylalanine, often allows for seamless integration into protein structures with minimal perturbation.[3] However, the addition of a methoxy group at the ortho position of the phenyl ring introduces unique steric and electronic properties that can be leveraged to study protein dynamics, interactions, and function in novel ways. This guide provides a comparative overview of functional assays suited for characterizing proteins into which this compound has been incorporated, offering insights from a seasoned application scientist's perspective.
The strategic placement of this compound can influence protein folding, stability, and interactions with binding partners.[4][5][6] The methoxy group can alter local hydrophobicity, introduce a hydrogen bond acceptor, and create a unique spectroscopic handle. The choice of functional assay, therefore, depends on the specific scientific question being addressed: Are we investigating a change in binding affinity? A modulation of enzymatic activity? Or perhaps a shift in cellular localization or stability? This guide will navigate these questions, providing a framework for selecting and implementing the most appropriate assays.
Comparative Analysis of Functional Assay Platforms
The incorporation of this compound necessitates a thoughtful approach to functional analysis. The assays can be broadly categorized into biophysical, biochemical, and cell-based methods. Each category offers a different lens through which to view the impact of this ncAA on protein function.
I. Biophysical Assays: Probing the Fundamentals of Interaction and Stability
Biophysical assays are indispensable for quantifying the direct impact of this compound on a protein's intrinsic properties, such as ligand binding and thermal stability.[7][8]
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It is particularly powerful for quantifying the kinetics (association and dissociation rates) and affinity of a protein-ligand interaction.
-
Causality Behind Experimental Choice: When this compound is incorporated at a protein-protein or protein-small molecule interface, it can subtly alter the binding energetics. SPR provides the high-resolution data needed to detect these changes. The real-time nature of SPR can reveal whether the ncAA affects how quickly a ligand binds (k_on) or how long it remains bound (k_off), providing deep mechanistic insights.[9]
-
Trustworthiness of the Protocol: A well-designed SPR experiment includes multiple checks for data quality, such as confirming the activity of the immobilized protein, ensuring mass transport limitations are not affecting the kinetics, and performing a concentration series to ensure a reliable fit to a binding model.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context.[8] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
-
Causality Behind Experimental Choice: If this compound is part of a drug-binding pocket, its presence might alter the affinity of a compound for its target. CETSA can directly measure this change in target engagement within the complex environment of a cell lysate or even in intact cells, providing a physiologically relevant readout of binding.[3]
-
Trustworthiness of the Protocol: The robustness of a CETSA experiment is enhanced by including both positive and negative controls (known binders and non-binders) and by generating a full melting curve to accurately determine the change in thermal stability.
Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a solution-based technique used to study molecular interactions. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
-
Causality Behind Experimental Choice: FP is an excellent choice for high-throughput screening of inhibitors or for quantifying binding affinities in a homogenous format. If a fluorescent ligand is available, the incorporation of this compound at the binding site can be assessed by measuring changes in the ligand's binding affinity.
-
Trustworthiness of the Protocol: The reliability of FP assays is ensured by using appropriate controls, such as a non-binding fluorescent molecule to account for background polarization, and by ensuring that the fluorescence intensity does not significantly change upon binding, which could lead to artifacts.
| Biophysical Assay | Principle | Information Gained | Throughput | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Binding kinetics (k_on, k_off), affinity (K_D).[9] | Low to Medium | Label-free, real-time data, detailed mechanistic insights.[9] | Requires specialized equipment, protein immobilization can affect activity. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of a target protein.[8] | Target engagement in cells, changes in protein stability.[3] | Medium to High | In-cell/in-lysate measurements, no protein purification needed.[8] | Indirect measure of binding, requires specific antibodies or mass spectrometry for detection. |
| Fluorescence Polarization (FP) | Change in rotational speed of a fluorescent probe upon binding. | Binding affinity (K_D), suitable for screening. | High | Homogeneous assay, rapid, small sample consumption. | Requires a fluorescently labeled ligand, potential for fluorescent artifacts. |
II. Biochemical Assays: Assessing Catalytic Function
For enzymes, the incorporation of this compound in or near the active site can directly impact catalytic efficiency.
Enzyme Kinetics Assays
Traditional enzyme kinetics assays that monitor substrate consumption or product formation over time are fundamental for assessing the functional consequences of a mutation.
-
Causality Behind Experimental Choice: The steric bulk or electronic nature of the methoxy group can alter substrate binding (K_m) or the catalytic turnover rate (k_cat). A full Michaelis-Menten analysis is therefore essential to dissect these effects.
-
Trustworthiness of the Protocol: A rigorous enzyme kinetics study involves ensuring the assay is running under initial velocity conditions, varying the concentrations of all substrates, and fitting the data to the appropriate kinetic model.
| Biochemical Assay | Principle | Information Gained | Throughput | Advantages | Disadvantages |
| Enzyme Kinetics | Measurement of reaction rate as a function of substrate concentration. | Michaelis constant (K_m), catalytic rate (k_cat), catalytic efficiency (k_cat/K_m). | Medium to High | Direct measure of catalytic function, provides detailed mechanistic information. | Requires a detectable substrate or product, can be complex for multi-substrate enzymes. |
III. Cell-Based Assays: Observing the Phenotypic Outcome
Ultimately, the function of a protein is most relevant in the context of a living cell. Cell-based assays provide a holistic view of how the incorporation of this compound affects cellular processes.
Reporter Gene Assays
Reporter gene assays are commonly used to study the activity of signaling pathways. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is regulated by the signaling pathway of interest.
-
Causality Behind Experimental Choice: If the protein containing this compound is part of a signaling cascade, its altered function will lead to a change in the expression of the reporter gene. This provides a quantitative measure of the downstream cellular response.
-
Trustworthiness of the Protocol: The validity of reporter gene assays is strengthened by using appropriate controls, such as a constitutively active or dominant-negative version of the protein of interest, and by normalizing the reporter signal to a co-transfected control plasmid to account for variations in transfection efficiency.
Cellular Imaging Assays
Fluorescence microscopy can be used to visualize the localization and dynamics of the modified protein in living cells.
-
Causality Behind Experimental Choice: The incorporation of this compound could potentially affect protein folding and trafficking, leading to mislocalization. Tagging the protein with a fluorescent protein (e.g., GFP) allows for direct visualization of its subcellular distribution.
-
Trustworthiness of the Protocol: Co-localization studies with known markers of specific organelles and quantitative image analysis are crucial for obtaining reliable data from cellular imaging experiments.
| Cell-Based Assay | Principle | Information Gained | Throughput | Advantages | Disadvantages |
| Reporter Gene Assays | Measurement of the expression of a reporter gene linked to a specific signaling pathway. | Activity of a signaling pathway in a cellular context. | High | High sensitivity, quantitative, amenable to high-throughput screening. | Indirect measure of protein function, potential for off-target effects. |
| Cellular Imaging | Visualization of fluorescently tagged proteins in living cells. | Subcellular localization, protein trafficking, and dynamics. | Low to Medium | Provides spatial and temporal information, direct visualization of cellular phenotype. | Requires protein tagging which may affect function, technically demanding. |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines a general procedure for analyzing the interaction between a protein containing this compound and a ligand.
-
Immobilization of the Protein:
-
Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Kinetic Analysis:
-
Prepare a dilution series of the ligand in running buffer.
-
Inject the ligand dilutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a reference.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between ligand injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference sensorgram (from the buffer-only injection) from the sample sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Figure 1. Workflow for SPR-based kinetic analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) using Western Blot Detection
This protocol describes a method to assess the target engagement of a compound with a protein containing this compound in intact cells.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the compound of interest at various concentrations or with a vehicle control.
-
Incubate for a sufficient time to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble fraction (containing the stabilized protein) from the precipitated aggregates by centrifugation at high speed.
-
-
Detection by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands and quantify their intensity.
-
-
Data Analysis:
-
Plot the band intensity as a function of temperature for both the vehicle- and compound-treated samples.
-
Determine the melting temperature (T_m) for each condition. A shift in T_m indicates ligand binding.
-
Figure 2. Workflow for CETSA with Western blot detection.
Conclusion and Future Perspectives
The incorporation of this compound into proteins provides a unique opportunity to fine-tune protein function and to introduce a subtle yet informative probe for biophysical studies. The selection of the appropriate functional assay is paramount for elucidating the specific effects of this ncAA. A multi-faceted approach, combining biophysical, biochemical, and cell-based assays, will provide the most comprehensive understanding of the functional consequences of incorporating this compound. As our ability to genetically encode a wider variety of ncAAs continues to expand, the sophisticated application of these functional assays will be increasingly critical for advancing protein engineering and drug discovery.
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A Senior Application Scientist's Guide to Ortho-, Meta-, and Para-Methoxyphenylalanine: A Comparative Analysis for Drug Development
In the landscape of modern drug discovery and chemical biology, the use of non-canonical amino acids (ncAAs) has become an indispensable tool for modulating the properties of peptides and proteins. By introducing subtle changes to the side chains of natural amino acids, researchers can fine-tune pharmacological parameters such as binding affinity, metabolic stability, and cell permeability. Among the most versatile of these building blocks are the positional isomers of methoxyphenylalanine: ortho-(2-), meta-(3-), and para-(4-)-methoxyphenylalanine.
While structurally similar, the seemingly minor shift of a single methoxy group on the phenyl ring imparts distinct steric and electronic properties to each isomer. This guide provides an in-depth comparative analysis of these three powerful analogs, offering field-proven insights and experimental frameworks to aid researchers in selecting the optimal isomer for their specific application, from peptide engineering to novel therapeutic design.
Structural and Physicochemical Distinctions
The fundamental difference between the isomers lies in the position of the methoxy group relative to the alanine side chain. This positional isomerism directly influences the molecule's electron distribution, hydrophobicity, and spatial arrangement, which in turn dictates its interactions within a biological system.
Caption: Chemical structures of the three positional isomers of methoxyphenylalanine.
Comparative Physicochemical Data
The choice of an isomer can be guided by its fundamental chemical properties. For instance, differences in lipophilicity (XLogP3) can predict changes in membrane permeability, while pKa values are critical for understanding ionization states at physiological pH.
| Property | ortho-Methoxyphenylalanine | meta-Methoxyphenylalanine | para-Methoxyphenylalanine | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 195.21 g/mol | 195.21 g/mol | 195.22 g/mol | [1][2][4] |
| XLogP3 | -0.9 | -1.4 | -1.4 | [1][2] |
| pKa (Predicted) | 2.24 ± 0.10 | 2.24 ± 0.10 | 2.24 ± 0.10 | [4] |
| Solubility in Water | Data not readily available | Data not readily available | Very soluble | [3] |
| Melting Point | Data not readily available | Data not readily available | 259-261 °C (dec.) | [3] |
| λmax | Data not readily available | Data not readily available | 273 nm (in HCl aq.) | [4] |
Synthesis Strategies: Causality and Choices
The synthesis of these isomers often starts from L-tyrosine or involves asymmetric synthesis methods. The choice of synthetic route is dictated by the desired isomer and the need for enantiopurity, a critical factor for biological applications.
-
para-Methoxyphenylalanine (O-Methyl-L-tyrosine): This is the most straightforward synthesis. It is typically achieved by the direct methylation of the phenolic hydroxyl group of a suitably protected L-tyrosine derivative.[4] Reagents like methyl iodide in the presence of a base (e.g., potassium carbonate) are commonly used.[4] The primary experimental consideration here is preventing N-methylation of the amino group, which is why N-protection (e.g., with Boc or Cbz groups) is a standard preliminary step.
-
ortho- and meta-Methoxyphenylalanine: The synthesis of these isomers is more complex as it precludes direct methylation of tyrosine. Common strategies involve multi-step sequences starting from correspondingly substituted benzaldehydes or benzyl bromides, followed by enantioselective synthesis pathways to establish the chiral center. For example, a multi-step reaction involving α-chymotrypsin for enzymatic resolution has been reported for a derivative of the para isomer, a technique adaptable for other isomers.[5]
Biological Activity and Applications: An Isomer-Specific Analysis
The positional change of the methoxy group profoundly impacts biological function. This steric and electronic perturbation alters how the amino acid, once incorporated into a peptide or as a small molecule, interacts with its target receptor or enzyme.
Ortho-Methoxyphenylalanine: Probing Steric Hindrance
The placement of the methoxy group at the ortho position introduces significant steric bulk directly adjacent to the side chain's point of attachment to the peptide backbone.
-
Application in Enzyme Inhibition: This steric hindrance can be exploited to probe or block enzyme active sites. For example, in studies of cyclooxygenase (COX-2) inhibitors, the substitution pattern on phenyl-containing moieties is critical.[6] The ortho-methoxy group can force a different torsional angle of the phenyl ring relative to a binding pocket, potentially enhancing or disrupting binding.
-
Cytotoxicity Studies: In a comparative study of copper(II) complexes, the ligand containing an ortho-methoxyphenyl group showed higher cytotoxic activity against HeLa cancer cells compared to its para-methoxyphenyl counterpart, suggesting the isomer's position influences the complex's bioavailability or interaction with cellular targets.[7]
Meta-Methoxyphenylalanine: A Tool for Transporter Selectivity
The meta position offers a unique vector for substitution that is often explored to enhance binding affinity without drastically increasing steric bulk near the backbone.
-
Targeting Amino Acid Transporters: Research into the Large-neutral Amino Acid Transporter 1 (LAT-1), a protein overexpressed in many cancers, has explored meta-substituted phenylalanine analogs.[8] The hypothesis was that groups at this position could fill a hydrophobic pocket to increase binding.[8] Interestingly, the study found that increased lipophilicity at the meta position correlated with diminished substrate activity and increased inhibition of the transporter, providing crucial structure-activity relationship (SAR) data for designing LAT-1-targeted drugs.[8]
Para-Methoxyphenylalanine: The Classic Tyrosine Analog
As O-methylated tyrosine, 4-methoxyphenylalanine is widely used to investigate the role of the phenolic hydroxyl group of tyrosine in peptide-protein interactions.
-
Eliminating Hydrogen Bonding: The hydroxyl group of tyrosine is a common hydrogen bond donor and acceptor. Replacing it with a methoxy group removes this capability while maintaining a similar size and aromatic character. This is a classic strategy in peptide science. For example, the synthesis of O-methyl-oxytocin, where tyrosine was replaced by p-methoxyphenylalanine, resulted in a dramatic reduction in biological activity, demonstrating the critical role of the tyrosine hydroxyl group in oxytocin's function.[9]
-
Modulating Taste in Peptide Sweeteners: In the development of peptide-based sweeteners like aspartame (L-aspartyl-L-phenylalanine methyl ester), substitution on the aromatic ring is a key modification. The introduction of a para-methoxy group was found to be crucial for reducing or eliminating the sweet taste.[10] In contrast, substitutions at the ortho or meta positions had less pronounced effects.[10]
Experimental Protocols and Workflows
To ensure scientific integrity, protocols must be robust and self-validating. Below are representative workflows for the incorporation and analysis of methoxyphenylalanine isomers.
General Experimental Workflow for Comparative Analysis
This workflow provides a logical progression from synthesis to functional comparison, ensuring that each step informs the next.
Caption: A validated workflow for the systematic comparison of methoxyphenylalanine isomers.
Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of a methoxyphenylalanine isomer into a peptide sequence. The key is ensuring efficient coupling of the sterically diverse ncAA.
Objective: To incorporate Fmoc-L-Xxx(MeO)-OH (where Xxx is Phe and the position is o, m, or p) into a target peptide on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Xxx(MeO)-OH (ortho, meta, or para)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the preceding amino acid) by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Xxx(MeO)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 2 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the synthesis vessel. Agitate for 2-4 hours. Causality Note: A longer coupling time is recommended for these ncAAs, especially the ortho isomer, to overcome potential steric hindrance.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain yellow) indicates a successful coupling.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage & Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase HPLC. Confirm identity via mass spectrometry.
Conclusion and Future Outlook
The choice between ortho-, meta-, and para-methoxyphenylalanine is a strategic decision in peptide and drug design, not one of arbitrary substitution.
-
Para-methoxyphenylalanine remains the gold standard for probing the role of tyrosine's hydroxyl group, effectively dissecting the contribution of hydrogen bonding to molecular recognition.
-
Meta-methoxyphenylalanine serves as a more nuanced tool for exploring binding pockets, particularly in transporter and receptor systems, where it can provide valuable SAR data for optimizing ligand affinity and selectivity.
-
Ortho-methoxyphenylalanine is the ideal candidate for investigating the impact of steric hindrance near the peptide backbone, a powerful strategy for designing enzyme inhibitors or disrupting protein-protein interactions.
By understanding the distinct chemical personalities and biological consequences of each isomer, researchers can move beyond simple substitution and towards the rational design of more potent, selective, and stable therapeutic agents. The experimental frameworks provided here serve as a starting point for this exploration, enabling the scientific community to fully harness the potential of these versatile chemical tools.
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- 8. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxy-L-Phenylalanine
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-L-Phenylalanine, a specialized amino acid derivative. As direct safety and toxicological data for this specific compound are not extensively published, this document synthesizes information from its hydrochloride salt, the parent L-Phenylalanine molecule, and the overarching regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle of this guide is to operate with a high degree of caution, treating the compound as potentially hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
Hazard Identification and Risk Assessment
The first step in any disposal protocol is a thorough understanding of the material's potential hazards. While the parent compound, L-Phenylalanine, is generally not classified as a hazardous substance, derivatives can exhibit significantly different properties.[1][2] The hydrochloride salt of this compound, for instance, is classified as acutely toxic if ingested.[3] This discrepancy underscores the necessity of treating this compound with caution.
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. Laboratory personnel must assume the substance may be hazardous and handle it accordingly.[4][5] Always locate and review the manufacturer-specific SDS that accompanied your product, as it is the primary source of information.[4][5]
Table 1: Comparative Hazard Profile
| Compound | CAS Number | Known Hazards | Disposal Consideration |
| L-Phenylalanine | 63-91-2 | Not classified as a hazardous substance or mixture.[1] | Typically managed as non-hazardous chemical waste, pending institutional policies. |
| This compound | 193546-31-5 | Toxicological properties have not been thoroughly investigated. | Treat as hazardous waste as a precautionary measure. |
| This compound HCl | Not Available | Acute Toxicity, Oral (Category 3).[3] | Must be disposed of as acute hazardous waste. |
Regulatory Framework: EPA and OSHA Compliance
The disposal of laboratory chemicals in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6]
-
EPA (RCRA): This act provides a "cradle-to-grave" framework for hazardous waste management.[6] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8] Laboratories are classified as generators of hazardous waste and must adhere to strict rules for labeling, storage, and disposal.[6][7]
-
OSHA: The Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling, storage, and disposal of hazardous chemicals to protect laboratory employees.[4][5][9]
Due to the acute toxicity of its hydrochloride salt, it is prudent to manage all waste streams containing this compound as hazardous waste.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound and its associated waste. All handling and disposal activities should be performed inside a certified chemical fume hood.
-
Eye Protection: Wear ANSI Z87.1-compliant chemical safety goggles.[2][10]
-
Hand Protection: Use nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[11]
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned completely.
-
Respiratory Protection: Not typically required when working in a functional chemical fume hood. If there is a risk of generating dust or aerosols outside of a hood, consult your institution's EHS department for respirator requirements.[11]
Waste Segregation and Container Management
Proper segregation and containment are the cornerstones of safe laboratory waste disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.[12][13]
-
Container Selection: Use only designated, chemically compatible hazardous waste containers. For solid waste, a securely sealed plastic pail or drum is appropriate. For liquid waste, use glass or polyethylene containers that will not react with the solvent.[8] Never use metal containers for acidic or basic waste.[8][13]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[7] The label must also include the full chemical name of all components (e.g., "this compound in Methanol"), their approximate percentages, and the date accumulation started.[7][13]
-
Segregation: Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][13] Crucially, segregate waste streams to prevent dangerous reactions:
-
Keep acids and bases separate.
-
Keep oxidizers away from organic compounds.[13]
-
Segregate halogenated and non-halogenated solvent waste.
-
Step-by-Step Disposal Protocols
Protocol 5.1: Disposal of Unused or Expired this compound (Solid)
This protocol applies to the pure, solid chemical that is no longer needed.
-
Do NOT attempt to dispose of the chemical down the drain or in the regular trash.
-
Ensure the original container is in good condition and the manufacturer's label is intact.
-
If the original container is compromised, carefully transfer the solid to a new, compatible container.
-
Attach a completed hazardous waste label to the container.
-
Store the container in your lab's designated SAA for solid chemical waste.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
Protocol 5.2: Disposal of Contaminated Labware
This includes items like pipette tips, weigh boats, contaminated gloves, and glassware.
-
Gross Decontamination: Remove as much of the solid or liquid residue as is safely possible.
-
Rinsing (for glassware): Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate is considered acutely hazardous waste and must be collected in a designated liquid hazardous waste container. Subsequent rinses may also need to be collected, depending on institutional policy.
-
Solid Waste Collection: All solid materials that have come into direct contact with this compound (gloves, wipes, pipette tips, etc.) must be collected in a designated solid hazardous waste container. This container should be a sealable plastic bag or pail, clearly labeled as hazardous waste.
-
Disposal of Sharps: Needles, scalpels, or broken glassware must be placed in a designated sharps container that is puncture-resistant and leak-proof.[12][14]
Protocol 5.3: Disposal of Liquid Waste Solutions
This applies to solutions from experiments containing this compound.
-
Waste Stream Identification: Determine the solvent system (e.g., aqueous, non-halogenated organic, halogenated organic). Each stream must have its own dedicated, labeled hazardous waste container.
-
Collection: Carefully pour the liquid waste into the appropriate container using a funnel.
-
Container Management: Do not fill containers beyond 90% capacity to allow for expansion.[8] Keep the container securely capped at all times, except when adding waste.
-
Storage: Store the liquid waste container in secondary containment (e.g., a plastic tub) within the SAA.[15]
-
Pickup: Once the container is full, arrange for pickup through your institution's EHS department.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.
-
For Small Spills (Manageable by Lab Staff):
-
Don appropriate PPE (two pairs of nitrile gloves, safety goggles, lab coat).
-
Contain the spill by covering it with a universal absorbent material (e.g., vermiculite or a chemical spill pad).
-
Carefully sweep the absorbed material into a designated bag or container.
-
Clean the spill area with soap and water.
-
All cleanup materials must be disposed of as hazardous waste. Label the container clearly as "Spill Debris containing this compound."
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for managing waste containing this compound, grounded in RCRA principles.
Caption: Figure 1. Decision tree for waste classification.
References
-
OSHA Compliance For Laboratories . US Bio-Clean. [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
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Managing Hazardous Chemical Waste in the Lab . American Laboratory. [Link]
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This compound PubChem Entry . National Institutes of Health (NIH). [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
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The OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI). [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? . MCF Environmental Services. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State Colleges and Universities. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
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Discussion on Disposal of Dansyl-Substituted Amino Acids . ResearchGate. [Link]
-
DL-Phenylalanine Safety Data Sheet . Fisher Scientific. [Link]
-
(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine PubChem Entry . National Institutes of Health (NIH). [Link]
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Hazardous Waste Disposal Guide . Northwestern University. [Link]
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Navigating the Safe Handling of 2-Methoxy-L-Phenylalanine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth guidance on the safe handling of 2-Methoxy-L-Phenylalanine, with a focus on personal protective equipment (PPE), operational protocols, and disposal. Our commitment is to empower you with the knowledge to manage this compound responsibly, ensuring a secure laboratory environment.
Understanding the Hazard Profile of this compound
A critical first step in safe handling is a thorough understanding of the compound's potential hazards. Information on this compound presents some ambiguity, necessitating a cautious approach. While one safety data sheet (SDS) for the parent compound indicates "no data available" for many hazard classifications[1], the hydrochloride salt of this compound is classified with significant acute oral toxicity.
Specifically, this compound hydrochloride is categorized under the Globally Harmonized System (GHS) as Acute Toxicity 3, Oral , with the signal word "Danger" . This classification suggests that the salt form can be harmful if swallowed. Although the hazard classification for the parent this compound is not as clearly defined across all sources, with one database suggesting it does not meet GHS hazard criteria[2], it is prudent and professionally responsible to handle the compound with the assumption that it may possess similar toxicological properties to its hydrochloride salt. Therefore, the recommendations in this guide are grounded in a conservative approach to minimize any potential for exposure.
The primary routes of potential exposure when handling powdered substances like this compound are inhalation of airborne particles, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, designed to provide robust protection.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles that provide a complete seal around the eyes. |
| Face Shield | Recommended to be worn in addition to safety goggles, especially when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for handling many chemical powders. However, it is crucial to consult a glove compatibility chart for specific breakthrough times if prolonged contact is anticipated. Always inspect gloves for any signs of degradation before use. Double gloving is recommended for enhanced protection. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. |
| Chemical-Resistant Apron | Consider wearing a chemical-resistant apron over the lab coat for additional protection against spills, particularly during weighing and transfer operations. | |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved N95 respirator is the minimum recommendation to prevent inhalation of fine powders. If handling large quantities or if the process generates significant dust, a higher level of respiratory protection, such as a P100 filter or a powered air-purifying respirator (PAPR), should be considered. |
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to strict operational procedures is critical to minimize the risk of exposure and contamination. The following workflow provides a clear, step-by-step guide for the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and PPE before commencing work.
2. Weighing:
-
Perform all weighing operations within a chemical fume hood or a powder containment hood to minimize the generation of airborne dust.
-
Use anti-static weighing dishes to prevent the powder from clinging and becoming airborne.
-
Handle the compound gently to avoid creating dust clouds.
3. Dissolution:
-
When dissolving the powder, add the solvent to the vessel containing the this compound slowly to prevent splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.
4. Decontamination & Cleanup:
-
After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove PPE, starting with the outer gloves, to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
5. Waste Disposal Plan: The appropriate disposal method for this compound and associated waste depends on its definitive hazard classification and local regulations. Given the uncertainty, a cautious approach is mandated.
-
Solid Waste:
-
All solid waste contaminated with this compound, including weighing papers, used PPE (gloves, disposable lab coats), and any spilled material, should be collected in a clearly labeled, sealed hazardous waste container.
-
Do not dispose of this material in the regular trash.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated hazardous waste container for liquid chemical waste.
-
Do not pour solutions down the drain unless you have explicit confirmation from your institution's environmental health and safety (EHS) department that it is permissible. In the absence of definitive non-hazardous classification, sewer disposal is not recommended[3].
-
-
Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
Consult your institution's EHS department for specific guidance on waste stream management and disposal procedures.
By adhering to these rigorous safety protocols, you can confidently work with this compound while prioritizing your well-being and maintaining a safe and compliant laboratory environment.
References
-
(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine (Fmoc-L-Phe(2-OMe)-OH). PubChem. [Link]
-
This compound. PubChem. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
What is the proper disposal of dansyl-substituted amino acids?. ResearchGate. [Link]
-
Removal of infused amino acids by splanchnic and leg tissues in humans. PubMed. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Material Safety Data Sheet - N-Carbobenzyloxy-L-phenylalanine, 99+%. Cole-Parmer. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). Health and Safety Authority. [Link]
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Amino acid metabolism: Disposal of Nitrogen. Doctor 2018. [Link]
-
Waste Disposal in Laboratory. Environmental Marketing Services. [Link]
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Complementary Techniques of Thermal Analysis as a Tool for Studying the Properties and Effectiveness of Intumescent Coatings Deposited on Wood. MDPI. [Link]
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- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
